Methyl 4-chloro-1-benzothiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXPDFHEOUVFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625900 | |
| Record name | Methyl 4-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35212-95-4 | |
| Record name | Methyl 4-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of methyl 4-chloro-1-benzothiophene-2-carboxylate, a key intermediate in the pharmaceutical industry. The synthesis is presented in two main stages: the construction of the 4-chloro-1-benzothiophene-2-carboxylic acid core, followed by its esterification to the final product. This document delves into the mechanistic underpinnings of these transformations, offering detailed, step-by-step protocols and critical insights for successful execution in a laboratory setting.
Strategic Approach to the Synthesis
The synthesis of this compound is most efficiently achieved through a two-step sequence. The primary challenge lies in the regioselective construction of the benzothiophene ring system with the desired 4-chloro substitution pattern. A robust and well-documented approach involves the cyclization of a readily available substituted benzaldehyde with a thioglycolate derivative. Following the successful synthesis of the carboxylic acid intermediate, a standard acid-catalyzed esterification provides the target methyl ester.
This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps. The modular nature of this approach also allows for potential derivatization by modifying the starting materials or the esterification agent.
Synthesis of 4-chloro-1-benzothiophene-2-carboxylic acid
The cornerstone of this synthesis is the formation of the 4-chloro-1-benzothiophene-2-carboxylic acid backbone. This is accomplished via a base-mediated cyclization reaction between 2-chloro-6-fluorobenzaldehyde and thioglycolic acid.
Mechanistic Insights
The reaction proceeds through an initial Knoevenagel-type condensation of the aldehyde with the active methylene group of thioglycolic acid, catalyzed by a base. This is followed by an intramolecular nucleophilic aromatic substitution, where the thiolate anion displaces the activated fluorine atom on the aromatic ring to form the thiophene ring. The choice of a substrate with a fluorine atom ortho to the aldehyde group is crucial, as fluorine is an excellent leaving group in nucleophilic aromatic substitution reactions.
Experimental Protocol: Synthesis of 4-chloro-1-benzothiophene-2-carboxylic acid
This protocol is adapted from established procedures for the synthesis of related benzothiophene derivatives.
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Thioglycolic acid
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chloro-6-fluorobenzaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (3 equivalents).
-
To this suspension, add thioglycolic acid (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 1-2, resulting in the precipitation of a solid.
-
Filter the solid, wash it with water, and then dry it under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Table 1: Reactant Quantities and Properties
| Reactant | Molar Mass ( g/mol ) | Equivalents | Density (g/mL) |
| 2-Chloro-6-fluorobenzaldehyde | 158.55 | 1 | - |
| Thioglycolic acid | 92.12 | 1.1 | 1.325 |
| Potassium Carbonate | 138.21 | 3 | - |
Characterization of 4-chloro-1-benzothiophene-2-carboxylic acid
The identity and purity of the synthesized carboxylic acid should be confirmed by analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.10-8.02 (m, 2H), 7.61-7.51 (m, 2H).[1]
-
Physical Properties: White solid with a melting point in the range of 220-223 °C.[2]
Synthesis of this compound
The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. This is typically achieved through a Fischer esterification reaction, which involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid.
Mechanistic Insights
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the methyl ester and regenerates the acid catalyst. The use of a large excess of methanol helps to drive the equilibrium towards the product side.
Experimental Protocol: Fischer Esterification
Materials:
-
4-chloro-1-benzothiophene-2-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 4-chloro-1-benzothiophene-2-carboxylic acid (1 equivalent) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain the reflux for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound.
Table 2: Reagent Quantities for Esterification
| Reagent | Molar Mass ( g/mol ) | Equivalents | Density (g/mL) |
| 4-chloro-1-benzothiophene-2-carboxylic acid | 212.65 | 1 | - |
| Methanol | 32.04 | Large Excess | 0.792 |
| Sulfuric Acid | 98.08 | Catalytic | 1.84 |
Overall Synthetic Workflow
The two-stage synthesis of this compound can be visualized as a streamlined process from commercially available starting materials to the final, purified product.
Caption: Synthetic workflow for this compound.
Safety Considerations
-
2-Chloro-6-fluorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thioglycolic acid: Corrosive and has a strong, unpleasant odor. Always handle in a fume hood and wear appropriate PPE.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, wearing appropriate acid-resistant gloves and a face shield. Always add acid to water or alcohol, never the other way around.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the production of important pharmaceutical compounds. The two-step approach, involving a base-mediated cyclization followed by a Fischer esterification, provides a reliable and scalable route to this valuable intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed protocols provided in this guide, researchers can confidently and safely synthesize this compound in a laboratory setting.
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. (2022-01-14). [Link]
- Procedure. Unknown Source.
- Synthesis, characterization of novel benzothiophene. Unknown Source.
-
Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase. Organic & Biomolecular Chemistry. (2015-05-12). [Link]
- Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermedi
- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Unknown Source.
-
Fischer Esterification: Preparation of methyl benzoate. Lab Reports Organic Chemistry | Docsity. [Link]
Sources
Methyl 4-Chloro-1-Benzothiophene-2-Carboxylate: A Technical Guide for Advanced Drug Discovery
Introduction: A Versatile Scaffold in Medicinal Chemistry
Methyl 4-chloro-1-benzothiophene-2-carboxylate is a vital heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its rigid benzothiophene core, functionalized with a reactive chlorine atom and a methyl ester group, provides a unique and highly adaptable scaffold for the synthesis of complex molecular architectures. This strategic combination of functional groups makes it an invaluable intermediate in the development of novel therapeutic agents, most notably as a key building block in the synthesis of the atypical antipsychotic drug Brexpiprazole.[2] Furthermore, its derivatives are being explored as potential histone deacetylase (HDAC) inhibitors, highlighting its broad therapeutic potential.[3] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering critical insights for researchers and professionals engaged in drug discovery and development.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound consists of a benzene ring fused to a thiophene ring, forming the benzothiophene (or benzo[b]thiophene) nucleus. The key substituents that dictate its reactivity and utility are a chlorine atom at the 4-position and a methyl carboxylate group at the 2-position.
Table 1: Physicochemical Properties of this compound and its Corresponding Carboxylic Acid
| Property | This compound | 4-Chloro-1-Benzothiophene-2-Carboxylic Acid |
| CAS Number | 35212-95-4[4] | 23967-57-9[2] |
| Molecular Formula | C₁₀H₇ClO₂S[4] | C₉H₅ClO₂S[2] |
| Molecular Weight | 226.68 g/mol [4] | 212.65 g/mol [2] |
| Melting Point | 95-97 °C[4] | 220-223 °C[2] |
| Appearance | White to off-white solid (inferred) | White to off-white solid[2] |
Synthesis of the Core Scaffold
The synthesis of this compound can be approached through several strategic pathways. A common and efficient method involves the initial construction of the 4-chloro-1-benzothiophene-2-carboxylic acid, followed by esterification.
Part 1: Construction of the Benzothiophene Ring System
A versatile and widely employed method for the synthesis of substituted thiophenes is the Gewald reaction .[5][6][7][8] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[8] While the direct synthesis of the target molecule via a classical Gewald reaction is not explicitly detailed in readily available literature, analogous syntheses of substituted benzothiophenes often employ cyclization strategies starting from appropriately substituted benzene derivatives.
A plausible synthetic approach would involve the reaction of a suitable 2-chlorothiophenol derivative with a molecule providing the C2 and C3 of the thiophene ring, followed by cyclization.
Part 2: Esterification of 4-Chloro-1-Benzothiophene-2-Carboxylic Acid
Once the 4-chloro-1-benzothiophene-2-carboxylic acid is obtained, the final step is a straightforward esterification to yield the desired methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[9][10]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1-benzothiophene-2-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Caption: Fischer Esterification Workflow.
Spectroscopic Characterization
Table 2: Spectroscopic Data
| Technique | Expected Features for this compound | Reported Data for 4-Chloro-1-benzothiophene-2-carboxylic acid |
| ¹H NMR | - Singlet for the methyl ester protons (~3.9 ppm). - Aromatic protons in the range of 7.0-8.5 ppm, with coupling patterns dictated by their positions on the benzene ring. | (300 MHz, DMSO-d₆) δ 7.54 (d, 1H), 7.56 (dd, 1H), 8.03 (d, 1H), 8.07 (td, 1H), 13.19 (brs, 1H, COOH).[11] |
| ¹³C NMR | - Carbonyl carbon of the ester at ~160-165 ppm. - Methyl carbon of the ester at ~52 ppm. - Aromatic and thiophene carbons in the range of 120-145 ppm. | (75 MHz, DMSO-d₆) δ 122.21, 125.01, 126.84, 127.99, 128.96, 136.50, 136.57, 142.55, 163.10 (COOH).[11] |
| IR (Infrared) | - Strong C=O stretch of the ester at ~1720 cm⁻¹. - C-O stretch at ~1250-1300 cm⁻¹. - Aromatic C-H stretches above 3000 cm⁻¹. - C-Cl stretch in the fingerprint region. | - Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). - Strong C=O stretch of the carboxylic acid (~1700 cm⁻¹). |
| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z 226 and 228 in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. | - Molecular ion peak (M⁺) at m/z 212 and 214 in a ~3:1 ratio. |
Chemical Reactivity: A Hub for Molecular Diversification
The chemical reactivity of this compound is primarily governed by the interplay of the ester functionality and the chlorinated aromatic ring.
Hydrolysis of the Ester
Under acidic or basic conditions, the methyl ester can be readily hydrolyzed back to the corresponding carboxylic acid. This reaction is often a necessary step in multi-step syntheses where the carboxylic acid is required for subsequent transformations, such as amide bond formation.
Reactions at the Aromatic Ring: Cross-Coupling
The presence of the chlorine atom on the benzothiophene ring opens up possibilities for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .[12][13][14][15][16] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and vinyl substituents at the 4-position, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Applications in Drug Discovery and Development
The benzothiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][17][18] this compound serves as a critical starting material for the synthesis of several important pharmaceutical agents.
Intermediate in the Synthesis of Brexpiprazole
The most prominent application of this compound is as a key intermediate in the multi-step synthesis of Brexpiprazole, an atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[2] The structural integrity of the 4-chlorobenzothiophene core is essential for the final molecular architecture and pharmacological activity of Brexpiprazole.
Scaffold for Histone Deacetylase (HDAC) Inhibitors
Derivatives of 4-chloro-1-benzothiophene-2-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. The benzothiophene moiety serves as a scaffold to which different functional groups can be appended to optimize binding to the active site of HDAC enzymes.
Conclusion: A Building Block of High Potential
This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined structure, coupled with its versatile reactivity, makes it an ideal starting point for the synthesis of complex and biologically active molecules. The ability to functionalize both the ester group and the aromatic ring provides a rich platform for the generation of diverse chemical libraries. As our understanding of disease pathways continues to evolve, the demand for novel and effective therapeutic agents will undoubtedly grow. In this context, the strategic application of key intermediates like this compound will remain a cornerstone of modern drug discovery.
References
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling. ResearchGate. [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
-
Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
-
Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities | Request PDF. ResearchGate. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp - The Royal Society of Chemistry. [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. The Royal Society of Chemistry. [Link]
-
(PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]
-
Mass spectra of benzothiophene derivatives extracted from a... ResearchGate. [Link]
-
4-Chlorobenzo[b]thiophene-2-carboxylic Acid. Organic Spectroscopy International. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Unlocking Chemical Potential: Exploring the Properties and Applications of 4-Chloro-1-Benzothiophene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]
-
Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593. PubChem. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. [Link]
-
Methyl benzo[b]thiophene-2-carboxylate. NIST WebBook. [Link]
-
Methyl 4-chloro-1-benzothiophene-3-carboxylate (C10H7ClO2S). PubChemLite. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]
-
4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE | CAS 23967-57-9. Molbase. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC - NIH. [Link]
-
Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]
-
Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a... ResearchGate. [Link]
-
29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. [Link]
-
1 H-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). ResearchGate. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
Sources
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9 [chemicalbook.com]
- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene-2-carboxylic Acid [orgspectroscopyint.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 18. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the Benzothiophene Scaffold
An In-depth Technical Guide to Methyl 4-Chloro-1-benzothiophene-2-carboxylate and Its Pivotal Role in Pharmaceutical Synthesis
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and applications, with a primary focus on its precursor, 4-chloro-1-benzothiophene-2-carboxylic acid (CAS No. 23967-57-9), which is a critical intermediate in the synthesis of major pharmaceutical compounds. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its rigid, planar structure and the presence of a sulfur heteroatom allow for diverse biological interactions, leading to applications as antimicrobial, anti-inflammatory, and anticancer agents.[1] The specific derivative, 4-chloro-1-benzothiophene-2-carboxylic acid, and its corresponding methyl ester, are of particular industrial importance due to their role as foundational intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[2]
Core Compound Profile: 4-Chloro-1-benzothiophene-2-carboxylic Acid
The immediate precursor to the title methyl ester is the well-characterized 4-chloro-1-benzothiophene-2-carboxylic acid. Understanding its properties is essential for its effective use in subsequent synthetic steps.
Table 1: Chemical Identifiers and Properties [2][3][4]
| Property | Value |
| CAS Number | 23967-57-9 |
| Molecular Formula | C₉H₅ClO₂S |
| Molecular Weight | 212.65 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 220-223 °C[2] (some sources report up to 260 °C[5][6]) |
| Boiling Point | 408.6 °C at 760 mmHg |
| Density | 1.546 g/cm³ |
| Purity | Typically ≥98% |
| Synonyms | 4-Chlorobenzo[b]thiophene-2-carboxylic acid, 2-carboxy-4-chlorobenzo[b]thiophene |
Synthesis and Mechanistic Considerations
The synthesis of this compound is logically achieved via the esterification of its corresponding carboxylic acid. The carboxylic acid itself can be prepared through various established routes for benzothiophene synthesis or, as demonstrated in the literature, by the hydrolysis of the methyl ester, confirming the direct synthetic relationship between the two compounds.[7]
General Synthesis Workflow
The overall process involves two key transformations: the formation of the core benzothiophene ring system followed by functional group modification at the 2-position.
Caption: General workflow for the synthesis of the target methyl ester.
Detailed Experimental Protocol: Esterification
This protocol describes a standard Fisher esterification, a field-proven method for converting a carboxylic acid to its methyl ester. This process is the logical and industrially relevant method for preparing the title compound.
Objective: To synthesize this compound from 4-chloro-1-benzothiophene-2-carboxylic acid.
Materials:
-
4-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (as solvent, large excess)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
Step-by-Step Methodology:
-
Reaction Setup: Suspend 4-chloro-1-benzothiophene-2-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the stirring suspension. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up - Quenching: Cool the mixture to room temperature and reduce the volume of methanol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate.
-
Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until CO₂ evolution ceases. Self-Validation: The absence of gas evolution upon adding the bicarbonate solution indicates successful neutralization of the acid catalyst.
-
Washing: Wash the organic layer sequentially with water and then brine to remove any remaining inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final, high-purity this compound.
Analytical and Spectroscopic Characterization
Structural confirmation of the core carboxylic acid is typically achieved using nuclear magnetic resonance (NMR) spectroscopy. The data provides a unique fingerprint of the molecule's atomic arrangement.
¹H NMR Data (for Carboxylic Acid in DMSO-d₆, 300 MHz): [5][6]
-
δ 13.19 (br s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
δ 8.07 (td, 1H, J = 7.6, 0.9 Hz): A triplet of doublets representing one of the aromatic protons on the benzene ring.
-
δ 8.03 (d, 1H, J = 0.7 Hz): A doublet for the proton on the thiophene ring.
-
δ 7.56 (dd, 1H, J = 17.8, 7.7 Hz): A doublet of doublets for an aromatic proton.
-
δ 7.54 (d, 1H, J = 11.6, 7.7 Hz): A doublet for the remaining aromatic proton.
¹³C NMR Data (for Carboxylic Acid in DMSO-d₆, 75 MHz): [5][6]
-
δ 163.10: Carbonyl carbon of the carboxylic acid.
-
δ 142.55, 136.57, 136.50: Quaternary carbons of the fused ring system.
-
δ 128.96, 127.99, 126.84, 125.01, 122.21: Aromatic carbons.
For the target methyl ester , one would expect the disappearance of the broad singlet above 13 ppm in the ¹H NMR spectrum and the appearance of a new sharp singlet around 3.8-4.0 ppm, corresponding to the three protons of the methyl ester group (-OCH₃).
Application in Pharmaceutical Manufacturing: The Brexpiprazole Case
The primary industrial application of this chemical family is its use as a key starting material for the atypical antipsychotic drug, Brexpiprazole.[2] The 4-chloro-1-benzothiophene core is a non-negotiable structural component of the final API.
Caption: Simplified synthetic logic from the core intermediate to Brexpiprazole.
The synthesis of Brexpiprazole involves the decarboxylation of 4-chloro-1-benzothiophene-2-carboxylic acid to yield 4-chloro-1-benzothiophene.[6] This molecule is then reacted with a piperazine linker, which is subsequently coupled with another complex fragment to form the final drug.[8] The purity and reliable supply of this starting material are therefore critical for the successful and efficient manufacturing of this important medication.[2]
Safety, Handling, and Storage
Proper handling of 4-chloro-1-benzothiophene-2-carboxylic acid and its derivatives is crucial to ensure laboratory safety.
Hazard Identification (GHS Classification): [9]
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
Signal Word: Warning
Recommended Handling Procedures: [9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and impervious clothing.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.
-
First Aid (Eyes): In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.
-
First Aid (Ingestion): Wash out mouth with water. Do NOT induce vomiting. Call a physician.
Storage:
-
Store in a cool, dry, and well-ventilated area.[9]
-
Keep the container tightly sealed to prevent moisture absorption.
-
Store away from direct sunlight and sources of ignition.[9]
Conclusion
This compound and its immediate precursor, 4-chloro-1-benzothiophene-2-carboxylic acid, are high-value chemical intermediates. Their significance is firmly rooted in their indispensable role in the synthesis of complex pharmaceuticals, most notably the antipsychotic Brexpiprazole. A thorough understanding of their synthesis, properties, and handling requirements, as outlined in this guide, is essential for any research or manufacturing professional working with these versatile benzothiophene building blocks.
References
- Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). Google Cloud.
-
4-Chlorobenzo[b]thiophene-2-carboxylic Acid. (2016, January 4). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 7, 2026, from [Link]
-
SAFETY DATA SHEET - 4-chloro-1-benzothiophene-2-carboxylic acid. (n.d.). Wokai Biotechnology. Retrieved January 7, 2026, from [Link]
-
4-Chlorobenzo[b]thiophene a key intermediate in brexpiprazole synthesis. (2016, January 5). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 7, 2026, from [Link]
-
4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE | CAS 23967-57-9. (n.d.). Mol-Instincts. Retrieved January 7, 2026, from [Link]
-
Synthesis reaction of the compound Brexpiprazole. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]
-
The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
4-Chloro-Benzo[b]thiophene For Making Brexpiprazole CAS 66490-33-3. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]
-
Unlocking Chemical Potential: Exploring the Properties and Applications of 4-Chloro-1-Benzothiophene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. scbt.com [scbt.com]
- 4. 4-Chloro-1-Benzothiophene-2-Carboxylic Acid | CymitQuimica [cymitquimica.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene-2-carboxylic Acid [orgspectroscopyint.blogspot.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene a key intermediate in brexpiprazole synthesis [orgspectroscopyint.blogspot.com]
- 7. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
Unveiling the Biological Potential of Methyl 4-chloro-1-benzothiophene-2-carboxylate: A Technical Guide for Researchers
Foreword: Navigating the Landscape of Benzothiophene Bioactivity
The benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] From potent anticancer and antimicrobial agents to enzyme inhibitors, the versatility of this heterocyclic system continues to inspire the development of novel therapeutic agents.[2][3] This guide focuses on a specific, yet under-explored derivative: methyl 4-chloro-1-benzothiophene-2-carboxylate . While direct biological data for this precise ester are limited, this document serves as an in-depth technical resource for researchers by synthesizing available information on its synthesis, closely related analogs, and the broader benzothiophene class. By examining structure-activity relationships (SAR), we can infer its probable biological profile and provide a robust framework for future investigation.
This guide is structured to provide a logical progression from the fundamental chemistry of the target compound to its potential biological applications, complete with detailed experimental protocols. We will delve into the known bioactivities of analogous compounds, offering insights into potential mechanisms of action and testable hypotheses for your research endeavors.
Synthesis and Physicochemical Properties
The synthesis of this compound is conceptually straightforward, typically involving the esterification of its corresponding carboxylic acid.
Synthesis of 4-chloro-1-benzothiophene-2-carboxylic acid
The precursor, 4-chloro-1-benzothiophene-2-carboxylic acid, is a known intermediate in the synthesis of pharmaceuticals like Brexpiprazole.[4] Its synthesis can be achieved through various established methods. One common route involves the reaction of an appropriately substituted thiophenol with a suitable three-carbon synthon, followed by cyclization.
Esterification to this compound
The conversion of the carboxylic acid to its methyl ester is a standard organic transformation.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1-benzothiophene-2-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (typically 5% v/v).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
DOT Script for Synthesis Workflow:
Caption: Workflow for in vitro anticancer activity screening.
Predicted Antimicrobial Activity
Benzothiophene derivatives have a long-standing history as effective antimicrobial agents. [2][5]The thiophene ring itself is a key structural motif in many antibacterial and antifungal compounds. The introduction of various substituents onto the benzothiophene scaffold has been shown to modulate the spectrum and potency of antimicrobial activity. [6] For instance, certain benzothiophene-2-carboxamide derivatives have exhibited significant antibacterial activity. [6]While our target compound is a methyl ester, the underlying benzothiophene-2-carboxylate core is present. It is plausible that this compound could possess activity against a range of bacterial and/or fungal pathogens. The ester may act as a prodrug, being hydrolyzed in vivo to the more active carboxylic acid, or it may possess intrinsic activity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial/Fungal Strains: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential as an Enzyme Inhibitor
Benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). [7]Specifically, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid was found to be a potent BDK inhibitor. [7]Given the structural similarity, it is conceivable that this compound could also interact with BDK or other kinases. The substitution pattern on the benzene ring and the nature of the group at the 2-position are critical for activity. The methyl ester may influence the binding affinity and pharmacokinetic properties compared to the free carboxylic acid.
Future Directions and Concluding Remarks
The information presented in this guide provides a strong rationale for the investigation of this compound as a potential bioactive agent. While direct experimental evidence is currently lacking, the well-documented activities of its structural analogs in the fields of oncology and microbiology suggest that this compound is a promising candidate for further research.
Future studies should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its in vitro anticancer and antimicrobial activities using the protocols outlined in this guide. Further investigations into its potential as an enzyme inhibitor, particularly targeting kinases, are also warranted. Elucidating the precise mechanism of action will be crucial for any future drug development efforts.
This technical guide is intended to be a living document, to be updated as new research on this compound and its derivatives becomes available. We encourage the scientific community to explore the potential of this intriguing molecule.
References
- Gankidi, K. R., Shivakumara, S., & Govindappa, N. (2023). Synthesis and biological evaluation of amide derivatives of the quinazoline tethered (pyridyl)-1,2,4-thiadiazoles as anticancer agents. [Source not further specified].
-
Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. (2025). ResearchGate. [Link]
-
Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. (n.d.). PubMed. [Link]
-
Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (n.d.). PubMed. [Link]
-
Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. (n.d.). University of West Florida - Research Portal. [Link]
-
Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry. [Link]
-
Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). [Source not further specified]. [Link]
-
Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. [Link]
-
Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). CABI. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Center for Biotechnology Information. [Link]
-
Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). ResearchGate. [Link]
-
Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. (n.d.). PubMed. [Link]
-
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. [Link]
-
Functionalization and Properties Investigations of Benzothiophene Derivatives. (2023). Open Readings 2023. [Link]
-
Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2024). Arabian Journal of Chemistry. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. (2022). Semantic Scholar. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Research Portal [ircommons.uwf.edu]
- 3. openreadings.eu [openreadings.eu]
- 4. innospk.com [innospk.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Benzothiophene Derivatives in Medicinal Chemistry
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are often termed "privileged structures" due to their inherent ability to interact with a wide array of biological targets. Among these, the benzothiophene scaffold—an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring—stands out for its remarkable versatility and clinical significance.[1][2][3] Its structural similarity to endogenous molecules, such as the indole ring of tryptophan, allows it to serve as a versatile pharmacophore, while the unique electronic properties of its sulfur atom facilitate critical interactions with biological macromolecules.[3][4]
The clinical success of benzothiophene-based drugs is well-documented. Marketed therapeutics such as the selective estrogen receptor modulator (SERM) Raloxifene , the antifungal agent Sertaconazole , the anti-inflammatory drug Zileuton , and the atypical antipsychotic Brexpiprazole all feature this core moiety, underscoring its profound impact on modern medicine.[5][6][7][8] This guide offers an in-depth exploration of the benzothiophene core, from foundational synthetic strategies to the nuanced mechanisms of action that drive its therapeutic efficacy. Designed for researchers, scientists, and drug development professionals, this document aims to provide both a comprehensive overview and actionable, field-proven insights into this pivotal class of compounds.
The Benzothiophene Core: A Blueprint for Bioactivity
The benzothiophene ring system is more than just a rigid scaffold; it is an electronically rich and adaptable framework.[3] The fusion of the aromatic benzene ring with the electron-rich five-membered thiophene ring creates a planar structure conducive to π-π stacking interactions with protein targets.[3] The sulfur heteroatom is a key player, influencing the molecule's electronic distribution and acting as a potential hydrogen bond acceptor, thereby modulating binding affinity and selectivity.[3] This structural versatility allows for the development of compounds with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and anticonvulsant activities.[1][5][9][10][11][12]
Synthetic Strategies: Constructing and Diversifying the Core
The ability to efficiently synthesize and modify the benzothiophene scaffold is fundamental to its exploration in drug discovery. While classical methods exist, modern synthetic chemistry has provided powerful tools for creating diverse libraries of derivatives.
Key Synthetic Approaches
-
Transition-Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling, have become a cornerstone for constructing substituted benzothiophenes.[13] These methods offer high efficiency and functional group tolerance, allowing for the late-stage introduction of diversity.
-
Electrophilic Cyclization: Intramolecular electrophilic cyclization of appropriate precursors is another robust method for forming the benzothiophene ring system.[13]
-
Functional Group Interconversion: Post-synthesis modification of the benzothiophene core is a critical strategy for fine-tuning pharmacological properties and conducting structure-activity relationship (SAR) studies.
Caption: Generalized workflow for the synthesis of substituted benzothiophenes.
Experimental Protocol: Palladium-Catalyzed Synthesis
The following protocol outlines a general procedure for the synthesis of 2,3-disubstituted benzothiophenes via a Sonogashira coupling followed by cyclization, adapted from established methodologies.[13] This self-validating system relies on rigorous purification and characterization to confirm the structure of the final product.
Objective: To synthesize a 3-(alkynyl)-2-(thiophen-2-yl)benzo[b]thiophene derivative.
Materials:
-
3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Deionized water, Dichloromethane (DCM), Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene, DMF, the desired terminal alkyne, and triethylamine.
-
Catalyst Addition: To the stirred mixture, add PdCl₂(PPh₃)₂ and CuI. The reaction vessel should be shielded from light.
-
Reaction Execution: Stir the resulting mixture at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with deionized water and extract the product with DCM (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/EtOAc) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Applications: From Bench to Bedside
The true measure of a privileged scaffold lies in its translation into clinically effective drugs. The benzothiophene core is a component of several important medications across diverse therapeutic areas.
Antifungal Agents: The Case of Sertaconazole
Sertaconazole is a topical antifungal agent that exemplifies the unique contribution of the benzothiophene ring.[4]
-
Dual Mechanism of Action: Unlike typical imidazole antifungals that solely inhibit the 14α-demethylase enzyme to block ergosterol synthesis, sertaconazole possesses a second, potent mechanism.[4][14][15][16] Its benzothiophene ring, acting as a structural mimic of tryptophan, integrates into the fungal cell membrane, forming pores that lead to ATP leakage and rapid cell death.[4] This dual action confers both fungistatic and potent fungicidal properties.[4][14]
Caption: Dual mechanism of action of Sertaconazole.
Selective Estrogen Receptor Modulators (SERMs): The Case of Raloxifene
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[17][18]
-
Tissue-Selective Activity: Raloxifene's mechanism hinges on its ability to act as an estrogen agonist in some tissues while being an antagonist in others.[18][19]
-
Structural Basis: The benzothiophene core serves as a rigid scaffold that correctly orients the key phenolic groups to interact with the estrogen receptor (ER), while the side chain dictates the tissue-specific agonist or antagonist response.[17]
Atypical Antipsychotics: The Case of Brexpiprazole
Brexpiprazole is a "serotonin-dopamine activity modulator" (SDAM) used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[20][21]
-
Receptor Modulation Profile: Brexpiprazole exhibits a complex pharmacology, acting as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and a potent antagonist at serotonin 5-HT₂ₐ receptors.[20][22]
-
The Benzothiophene Contribution: The benzothiophene moiety in brexpiprazole distinguishes it from its predecessor, aripiprazole. This structural modification contributes to a lower intrinsic activity at the D₂ receptor and higher potency at 5-HT₁ₐ/₂ₐ receptors.[22] This refined profile is hypothesized to maintain antipsychotic efficacy while potentially reducing the incidence of side effects like akathisia.[20][22]
Caption: Receptor binding profile of Brexpiprazole.
Summary of Benzothiophene Bioactivities
The therapeutic potential of benzothiophene derivatives extends far beyond these examples. The table below summarizes their diverse applications.
| Therapeutic Area | Mechanism of Action / Target | Example Class / Drug |
| Anticancer | Kinase Inhibition, Tubulin Polymerization Inhibition | Substituted benzothiophenes |
| Anti-inflammatory | 5-Lipoxygenase Inhibition | Zileuton |
| Antitubercular | Inhibition of Mycobacterium tuberculosis growth | 3-substituted benzothiophene-1,1-dioxides |
| Antidiabetic | PPARα/γ Activation | Benzothiophene derivatives |
| Anticonvulsant | Modulation of ion channels | Various benzothiophene derivatives |
| Antiviral (Anti-HIV) | Target various viral enzymes | Benzothiophene derivatives |
Structure-Activity Relationship (SAR): A Guide to Rational Design
Optimizing a lead compound requires a deep understanding of its structure-activity relationship (SAR)—how specific structural modifications impact biological activity.[1] For benzothiophene derivatives, SAR studies have been crucial in refining potency and selectivity.
-
Causality in Design: The development of benzothiophene SERMs like raloxifene and arzoxifene involved systematic modifications to modulate ER binding and antiestrogenic potency.[23] Studies have shown that the 6-hydroxy and 4'-hydroxy groups are critical for ER binding, mimicking the key hydroxyls of estradiol.[17] Altering substituents at other positions, such as C2, can fine-tune receptor affinity and the balance between agonist and antagonist activity.[23][24]
-
General Principles: SAR studies often reveal that:
-
Position 2 & 3: These positions are frequently modified to introduce side chains that interact with specific pockets within the target protein's binding site.
-
Benzene Ring (Positions 4-7): Substitution on the fused benzene ring can modulate physicochemical properties like solubility and lipophilicity, affecting pharmacokinetics, or can provide additional interaction points with the target.
-
Conclusion and Future Horizons
The benzothiophene scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent structural and electronic properties have enabled the development of a diverse array of clinically successful drugs.[1][6] The journey from simple heterocyclic core to life-changing medication is driven by a synergy of innovative synthetic chemistry, a deep understanding of pharmacology, and the principles of rational drug design.
Future research will undoubtedly continue to unlock the potential of this remarkable scaffold. The development of novel, more efficient synthetic methodologies will allow for the creation of even greater molecular diversity.[12] As our understanding of complex diseases grows, the benzothiophene core will remain a valuable starting point for designing the next generation of targeted, selective, and less toxic therapeutic agents.
References
-
Title: Sertaconazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Sertaconazole | C20H15Cl3N2OS - PubChem Source: PubChem, National Institutes of Health URL: [Link]
-
Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: Bentham Science URL: [Link]
-
Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: Ingenta Connect URL: [Link]
-
Title: What is the mechanism of Sertaconazole Nitrate? Source: Patsnap Synapse URL: [Link]
-
Title: Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index Source: Pediatric Oncall URL: [Link]
-
Title: Benzothiophene: Assorted Bioactive Effects Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Benzothiophene: Assorted Bioactive Effects Source: International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: An overview of benzo[b]thiophene-based medicinal chemistry Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene Source: Royal Society of Chemistry Books URL: [Link]
-
Title: Synthesis and screening of new benzothiophene derivatives Source: Wizdom Library URL: [Link]
-
Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: EurekaSelect URL: [Link]
-
Title: Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Recent Progress in the Synthesis of Benzo[b]thiophene Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: An overview of benzo [b] thiophene-based medicinal chemistry Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of novel benzothiophene derivatives Source: Indian Academy of Sciences URL: [Link]
-
Title: Synthesis of Raloxifene | Hazardous Reagent Substitution: A Pharmaceutical Perspective Source: Royal Society of Chemistry URL: [Link]
-
Title: Organic Chemistry-Synthesis of Benzothiophene | PDF Source: Slideshare URL: [Link]
-
Title: Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Raloxifene - Wikipedia Source: Wikipedia URL: [Link]
-
Title: RALOXIFENE - New Drug Approvals Source: New Drug Approvals URL: [Link]
-
Title: Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: A brief summary of structure–activity relationship for benzothiophene nucleus. Source: ResearchGate URL: [Link]
-
Title: Brexpiprazole (Rexulti): Mechanism & Clinical Use Source: Psych Scene Hub URL: [Link]
- Title: US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents Source: Google Patents URL
-
Title: Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Brexpiprazole - New Drug Approvals Source: New Drug Approvals URL: [Link]
-
Title: What is the mechanism of Raloxifene Hydrochloride? Source: Patsnap Synapse URL: [Link]
-
Title: Brexpiprazole - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzo[b]thiophene | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Sertaconazole - Wikipedia [en.wikipedia.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Organic Chemistry-Synthesis of Benzothiophene | PDF [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 15. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 19. Raloxifene - Wikipedia [en.wikipedia.org]
- 20. psychscenehub.com [psychscenehub.com]
- 21. Brexpiprazole - Wikipedia [en.wikipedia.org]
- 22. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzothiophene Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Therapeutic Applications of Substituted Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiophene, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its structural rigidity, electron-rich nature, and synthetic tractability allow for the strategic placement of substituents, leading to a diverse array of pharmacological activities.[2] Marketed drugs such as the selective estrogen receptor modulator Raloxifene , the antifungal agent Sertaconazole , and the anti-asthmatic Zileuton underscore the therapeutic versatility of the benzothiophene core.[1] This technical guide provides a comprehensive exploration of the potential therapeutic applications of substituted benzothiophenes, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. We will delve into the underlying mechanisms of action, present detailed synthetic and biological evaluation protocols, and provide a curated summary of structure-activity relationship (SAR) data to empower researchers in the rational design of next-generation benzothiophene-based therapeutics.
The Benzothiophene Core: A Foundation for Diverse Bioactivity
The benzothiophene ring system, consisting of a benzene ring fused to a thiophene ring, offers a unique combination of lipophilicity and hydrogen bonding capability, making it an ideal pharmacophore for interacting with a wide range of biological targets. The sulfur atom, in particular, can participate in various non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, which are crucial for molecular recognition and biological activity.[2] The planarity of the ring system also facilitates intercalation into DNA and interaction with flat receptor surfaces.
The true power of the benzothiophene scaffold lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. By strategically introducing different functional groups, medicinal chemists can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity for a specific biological target.
Therapeutic Frontiers of Substituted Benzothiophenes
The versatility of the benzothiophene scaffold has led to the discovery of compounds with a broad spectrum of therapeutic applications.[3] This section will explore some of the most promising areas of research.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted benzothiophenes have demonstrated significant potential as anticancer agents by targeting various mechanisms that are fundamental to cancer cell proliferation, survival, and metastasis.[2]
2.1.1. Mechanism of Action: Multi-pronged Attack on Cancer Cells
-
Multi-Kinase Inhibition: A key strategy in modern cancer therapy is the development of multi-targeted kinase inhibitors that can simultaneously block several signaling pathways crucial for tumor growth and survival. Certain 5-hydroxybenzothiophene derivatives have been identified as potent multi-kinase inhibitors, targeting enzymes like Clk4, DRAK1, and haspin, which are involved in cell cycle regulation.[4][5] Inhibition of these kinases leads to G2/M cell cycle arrest and apoptosis in cancer cells.[4]
-
Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton and plays a vital role in cell division. Disruption of tubulin polymerization is a clinically validated anticancer strategy. Benzothiophene acrylonitrile analogs have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death.[6] A significant advantage of some of these compounds is their ability to circumvent multidrug resistance mechanisms, such as those mediated by P-glycoprotein.[1]
-
Apoptosis Induction: A novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and p53.[7] This compound also effectively inhibits cancer cell migration and colony formation.[7]
Signaling Pathway: Benzothiophene Derivative as a Multi-Kinase Inhibitor
Caption: Substituted benzothiophenes can act as multi-kinase inhibitors, blocking key signaling pathways like MAPK/ERK and PI3K/AKT/mTOR, which are crucial for cancer cell proliferation and survival.
2.1.2. Data Summary: Anticancer Activity of Representative Benzothiophenes
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 16b | 5-hydroxybenzothiophene hydrazide | U87MG (Glioblastoma) | 7.2 | Multi-kinase inhibitor (Clk4, DRAK1, haspin) | [4] |
| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 0.01 - 0.09 | Tubulin polymerization inhibitor | [6] |
| 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 0.02 - 0.05 | Tubulin polymerization inhibitor | [6] |
| 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various | < 0.01 - 0.04 | Tubulin polymerization inhibitor | [6] |
| IPBT | 3-iodo-2-phenylbenzo[b]thiophene | HepG2 (Liver) | 67.04 | Apoptosis induction | [8] |
| IPBT | 3-iodo-2-phenylbenzo[b]thiophene | Caco-2 (Colon) | 63.74 | Apoptosis induction | [8] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Substituted benzothiophenes have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[2][9]
2.2.1. Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial activity of benzothiophene derivatives is often attributed to their ability to disrupt microbial cell membranes and inhibit essential cellular processes. For instance, the antifungal drug Sertaconazole exhibits a dual mechanism of action. Like other azole antifungals, it inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[10][11] Additionally, its unique benzothiophene ring is believed to mimic tryptophan, enabling it to form pores in the fungal cell membrane, leading to leakage of cellular contents and cell death.[10]
Benzothiophene acylhydrazone derivatives have shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[12]
2.2.2. Data Summary: Antimicrobial Activity of Representative Benzothiophenes
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| 3b, 3d, 3f, 6 | Coumarin, pyrimidine, and pyrazole substituted benzothiophenes | Various bacteria and fungi | Moderate to good activity | [4] |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | 4 | [12] |
| 3c | Fluorinated benzothiophene-indole hybrid | MRSA JE2 | 2 | [9] |
| 3f | Fluorinated benzothiophene-indole hybrid | MRSA JE2 | 2 | [9] |
| Various | Benzo[b]thiophene derivatives | E. coli (in presence of PMB) | 8 - 64 | [13] |
| Various | Benzo[b]thiophene derivatives | Candida species | 32 - 64 | [13] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, asthma, and inflammatory bowel disease. Substituted benzothiophenes have demonstrated potent anti-inflammatory properties through the inhibition of key inflammatory mediators.[14]
2.3.1. Mechanism of Action: Targeting COX and LOX Enzymes
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. Certain benzothiophene derivatives have been designed as dual COX/5-LOX inhibitors, offering a broader anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[10] Compound 4e , a benzothiophene derivative, has shown significant in vivo anti-inflammatory activity, superior to celecoxib in some models.[10]
2.3.2. Data Summary: Anti-inflammatory Activity of Representative Benzothiophenes
| Compound ID | Substitution Pattern | Target | In Vitro Activity (IC50) | In Vivo Activity | Reference |
| 4b, 4e, 4f, 5a | Hybrid of benzothiophene and anti-inflammatory pharmacophores | COX-2 | Higher than celecoxib | Significant | [10] |
| 4a, 4c, 4d, 5b, 7a | Hybrid of benzothiophene and anti-inflammatory pharmacophores | 5-LOX | Higher than meclofenamate sodium | Not specified | [10] |
| 21 | Benzothiophene-rhodamine hybrid | COX-2 | 0.67 µM | More effective than celecoxib | [14][15] |
| 21 | Benzothiophene-rhodamine hybrid | 5-LOX | 2.33 µM | More effective than celecoxib | [14][15] |
| 29a-d | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | 0.31 - 1.40 µM | Not specified | [14] |
Central Nervous System (CNS) Applications: Modulating Neurological Pathways
The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating CNS disorders. The lipophilic nature of the benzothiophene scaffold makes it a promising platform for the development of CNS-active agents.[12]
2.4.1. Mechanism of Action: Diverse Neurological Targets
Substituted benzothiophenes have been investigated for a range of CNS applications, including as antidepressants, anxiolytics, and neuroprotective agents.[12] Some derivatives have shown potential as H1-antihistamines for the treatment of insomnia.[16] Additionally, benzothiophene derivatives have been explored as protectors against cranial irradiation-induced neuroinflammation.[12] The precise mechanisms of action in the CNS are varied and depend on the specific substitution patterns, which dictate their interaction with various receptors and enzymes in the brain.
Experimental Protocols: A Practical Guide for the Researcher
This section provides detailed, step-by-step methodologies for the synthesis of a representative substituted benzothiophene and for a key biological assay.
Synthesis Protocol: Gewald Synthesis of a 2-Aminobenzothiophene Derivative
The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes.[16][17] This protocol describes the synthesis of a 2-aminobenzothiophene, a key intermediate for further functionalization.
Experimental Workflow: Gewald Synthesis
Caption: A generalized workflow for the Gewald synthesis of a 2-aminobenzothiophene derivative.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Piperidinium borate (catalyst)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Thin-layer chromatography (TLC) plates and chamber
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1 equivalent), malononitrile (1 equivalent), elemental sulfur (1 equivalent), and piperidinium borate (20 mol%).[18]
-
Solvent Addition: Add a 9:1 mixture of ethanol and deionized water (10 mL).[18]
-
Reaction: Stir the mixture vigorously and heat to reflux at 100°C.[18]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 20-30 minutes).[18]
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum to obtain the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene.
Causality Behind Experimental Choices:
-
Piperidinium borate: This conjugate acid-base pair acts as an efficient catalyst for the Knoevenagel condensation, the initial step of the Gewald reaction.[18]
-
Ethanol/Water Solvent System: This solvent mixture provides good solubility for the reactants and facilitates the reaction. The presence of water is crucial for the catalytic cycle of piperidinium borate.[18]
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Pouring into Ice-Water: This step is crucial for precipitating the product, which is typically insoluble in water, while the unreacted starting materials and byproducts remain in solution.
Biological Assay Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21][22][23]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Substituted benzothiophene compound
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the benzothiophene compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB directly in a 96-well plate to achieve a range of concentrations.[22]
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[23]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20][21] Alternatively, the absorbance can be read using a microplate reader.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.
-
0.5 McFarland Standard: This ensures that a standardized and reproducible number of bacteria are used in the assay, which is critical for accurate and comparable MIC values.
-
37°C Incubation: This is the optimal growth temperature for most human pathogens.
-
Visual Inspection/Absorbance Reading: These are the standard methods for determining bacterial growth in a liquid medium.
Conclusion and Future Directions
The benzothiophene scaffold has unequivocally established itself as a cornerstone in medicinal chemistry, with a proven track record of producing clinically successful drugs. The diverse range of biological activities exhibited by substituted benzothiophenes, from anticancer and antimicrobial to anti-inflammatory and CNS-modulating effects, highlights the immense potential of this heterocyclic core.
Future research in this area will likely focus on several key aspects:
-
Rational Design and Synthesis: The continued exploration of novel synthetic methodologies, such as C-H activation and flow chemistry, will enable the rapid and efficient generation of diverse benzothiophene libraries.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by benzothiophene derivatives will be crucial for the development of more selective and potent therapeutic agents.
-
Combating Drug Resistance: The unique mechanisms of action of some benzothiophene derivatives, particularly in the antimicrobial and anticancer fields, offer exciting opportunities to overcome existing drug resistance challenges.
-
Targeted Drug Delivery: The development of benzothiophene-based conjugates and prodrugs could enhance their therapeutic index by improving their delivery to specific tissues or cells.
References
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - Taylor & Francis Online. Available at: [Link]
-
New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Available at: [Link]
-
Sertaconazole - Wikipedia. Available at: [Link]
-
Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative | Progress in Biomaterials - OICC Press. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI. Available at: [Link]
-
Gewald Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC - NIH. Available at: [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]
- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books.
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PubMed. Available at: [Link]
-
Synthesis of Substituted Benzo[b]thiophenes via Base-Promoted Domino Condensation-Intramolecular C-S Bond Formation - Organic Chemistry Portal. Available at: [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available at: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. Available at: [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry - ResearchGate. Available at: [Link]
-
Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - NIH. Available at: [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC) - Idexx. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. Available at: [Link]
-
Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivativ - OICC Press. Available at: [Link]
-
Table 1 IC 50 values of derivatives against cancer cells and relative... - ResearchGate. Available at: [Link]
-
Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria - University of West Florida - Research Portal. Available at: [Link]
-
QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]
-
Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Publishing. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. Available at: [Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - NIH. Available at: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate. Available at: [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities | Request PDF - ResearchGate. Available at: [Link]
-
Representative Synthetic Methods for Benzo[b]thiophene Derivatives. - ResearchGate. Available at: [Link]
-
Kinase assays | BMG LABTECH. Available at: [Link]
-
QSAR studies on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors: Molecular insights into affinity and selectivity - PubMed. Available at: [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI. Available at: [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available at: [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oiccpress.com [oiccpress.com]
- 9. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiophene synthesis [organic-chemistry.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Research Portal [ircommons.uwf.edu]
- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Gewald Reaction [organic-chemistry.org]
- 18. d-nb.info [d-nb.info]
- 19. protocols.io [protocols.io]
- 20. idexx.com [idexx.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
starting materials for methyl 4-chloro-1-benzothiophene-2-carboxylate synthesis
An In-depth Technical Guide to the Synthesis of Methyl 4-Chloro-1-benzothiophene-2-carboxylate: Starting Materials and Strategic Pathways
Executive Summary
This compound is a pivotal intermediate in medicinal chemistry, most notably in the synthesis of atypical antipsychotic agents like Brexpiprazole.[1] Its molecular architecture, featuring a halogenated benzothiophene core, presents unique synthetic challenges and demands a strategic approach to its construction. This guide provides an in-depth analysis of the primary synthetic routes, focusing on the critical selection of starting materials, the underlying reaction mechanisms, and detailed, field-proven protocols. We will explore the convergent cyclization strategy, which builds the heterocyclic core in a single key step, and the sequential approach involving the synthesis and subsequent esterification of the corresponding carboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this important molecule.
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene ring system is a prominent heterocyclic motif found in numerous pharmacologically active compounds and materials.[2][3] The fusion of a benzene ring with a thiophene ring creates a stable, aromatic structure that can be readily functionalized to modulate biological activity.[4] this compound (CAS No. 35212-95-4) serves as a crucial building block, where the chlorine atom at the 4-position and the methyl ester at the 2-position provide specific handles for further chemical modification. Its role as a key intermediate for Brexpiprazole underscores the need for efficient and scalable synthetic methods.[1] Understanding the genesis of this molecule, from readily available precursors, is fundamental to the drug development pipeline.
Retrosynthetic Analysis and Key Strategic Considerations
The synthesis of this compound can be approached from two principal directions. The most common strategy involves the construction of the benzothiophene ring system through a cyclization reaction that simultaneously installs the required substituents. A second, more linear approach involves the synthesis of the 4-chloro-1-benzothiophene-2-carboxylic acid, followed by a standard esterification reaction.
The choice between these pathways often depends on the availability of starting materials, desired scale, and overall process efficiency. The convergent cyclization is often preferred for its step economy, while the esterification route allows for the isolation and purification of the carboxylic acid intermediate, which can be advantageous in certain multi-step syntheses.
Primary Synthetic Pathway: Convergent Cyclization
The most direct and widely employed method for synthesizing the target molecule and its analogs is the base-mediated condensation and cyclization of an ortho-halobenzaldehyde with a thioglycolate ester.[5][6][7] This approach is highly efficient for constructing the substituted benzothiophene core.
Core Principle and Mechanistic Rationale
This reaction proceeds via a tandem nucleophilic aromatic substitution (SNAr) and intramolecular condensation mechanism. The process is initiated by the deprotonation of the thioglycolate ester by a suitable base, generating a potent thiolate nucleophile. This thiolate then attacks the electron-deficient aromatic ring of the ortho-halobenzaldehyde, displacing the halide (typically fluoride or chloride) at the ortho position. The resulting intermediate subsequently undergoes an intramolecular aldol-type condensation, where the enolate formed from the ester attacks the aldehyde carbonyl. Dehydration of the resulting adduct yields the aromatic benzothiophene ring system. The fluorine atom in a starting material like 4-chloro-2-fluorobenzaldehyde is an excellent leaving group for the initial SNAr step due to its high electronegativity, which activates the ring towards nucleophilic attack.
Critical Starting Materials and Reagent Selection
The success of this convergent synthesis hinges on the appropriate selection of the following components:
-
Aryl Precursor : An ortho-halogenated benzaldehyde is required. 4-Chloro-2-fluorobenzaldehyde is a common and highly effective starting material.[5][6] The fluorine atom serves as the leaving group in the initial SNAr reaction.
-
Sulfur Source and C2-Fragment : Ethyl thioglycolate or methyl thioglycolate provides the sulfur atom for the thiophene ring and the carbon backbone for the C2-carboxylate group.[5][8]
-
Base : A non-nucleophilic organic base such as triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃) is used to generate the thiolate nucleophile without competing in side reactions.[5][6]
-
Solvent : A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is essential to facilitate the SNAr reaction by stabilizing the charged intermediates.[5][6]
Detailed Experimental Protocol: Synthesis of Ethyl 4-chloro-1-benzothiophene-2-carboxylate
The following protocol is adapted from established literature procedures for the synthesis of halogenated benzothiophene esters.[5][6]
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add anhydrous dimethyl sulfoxide (DMSO, 20 mL).
-
Addition of Reagents : Add 4-chloro-2-fluorobenzaldehyde (14.9 mmol, 1.0 eq.), ethyl thioglycolate (16.5 mmol, 1.1 eq.), and triethylamine (45 mmol, 3.0 eq.).
-
Reaction Conditions : Heat the reaction mixture to 80 °C and stir for 2 hours. After this period, allow the mixture to cool to room temperature and continue stirring overnight.
-
Work-up and Isolation : Pour the reaction mixture into a beaker containing ice water (800 mL) and stir vigorously. An off-white to yellow solid will precipitate.
-
Purification : After stirring for approximately 1 hour, collect the solid by vacuum filtration. Wash the solid thoroughly with water and dry under suction to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like methanol.
Process Flow Diagram
Sources
- 1. innospk.com [innospk.com]
- 2. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Role of Methyl 4-chloro-1-benzothiophene-2-carboxylate in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold
Methyl 4-chloro-1-benzothiophene-2-carboxylate is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid benzothiophene core, substituted with a reactive ester and a strategically placed chlorine atom, provides a versatile platform for the synthesis of a diverse array of complex organic molecules. The inherent physicochemical properties of the benzothiophene scaffold, a known "privileged structure," allow for favorable interactions with various biological targets, making it a cornerstone in the design of novel therapeutic agents.
This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. Every protocol herein is designed to be a self-validating system, grounded in authoritative scientific literature.
Core Applications: A Gateway to Molecular Diversity
The primary synthetic applications of this compound revolve around the strategic manipulation of its two key functional groups: the methyl ester at the 2-position and the chloro substituent at the 4-position. The ester provides a handle for the introduction of a wide range of functionalities, most notably through hydrolysis and subsequent amide bond formation. The chloro group, while more sterically hindered, offers opportunities for cross-coupling reactions to introduce further molecular complexity.
Hydrolysis to 4-chloro-1-benzothiophene-2-carboxylic Acid: The Central Intermediate
The most fundamental and widely employed transformation of this compound is its hydrolysis to the corresponding carboxylic acid. This reaction is often the first step in multi-step syntheses, as the resulting carboxylic acid is a versatile intermediate for a plethora of subsequent reactions.
Scientific Rationale:
The hydrolysis of the methyl ester to a carboxylic acid is a classic nucleophilic acyl substitution reaction. The choice between acidic or basic conditions depends on the overall substrate compatibility and desired workup procedure. Basic hydrolysis, or saponification, is generally preferred as it is an irreversible process that drives the reaction to completion. The use of a strong base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and an organic co-solvent like methanol or ethanol ensures the solubility of the starting material and facilitates the reaction. The reaction proceeds via the attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.
Experimental Protocol: Alkaline Hydrolysis
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Molar Equiv. |
| This compound | 35213-02-8 | 226.67 g/mol | 1.0 g | 1.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 g/mol | 0.56 g | 3.0 |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | 30 mL | - |
| Water (H₂O) | 7732-18-5 | 18.02 g/mol | 10 mL | - |
| Hydrochloric acid (HCl), 1 M | 7647-01-0 | 36.46 g/mol | As needed | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | 3 x 15 mL | - |
| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 g/mol | As needed | - |
Procedure:
-
To a round-bottom flask, add this compound (1.0 g, 4.41 mmol) and dissolve it in a mixture of methanol (30 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (0.56 g, 13.3 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with ice-cold water (20 mL).
-
Cool the aqueous solution in an ice bath and acidify to a pH of approximately 1 by the dropwise addition of 1 M hydrochloric acid. A white precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield 4-chloro-1-benzothiophene-2-carboxylic acid as a white solid. The product is often of high purity and may not require further purification.
Synthesis of Bioactive Amides and Acylhydrazones
With the carboxylic acid in hand, a vast landscape of synthetic possibilities opens up, particularly in the realm of amide bond formation. This is a cornerstone reaction in medicinal chemistry, allowing for the coupling of the benzothiophene core with a diverse range of amine-containing fragments to explore structure-activity relationships (SAR). A common strategy involves the initial conversion of the carboxylic acid to a more reactive acyl chloride.
Scientific Rationale:
Direct amidation of carboxylic acids with amines is often challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid is typically activated. One of the most robust methods for this activation is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is a highly electrophilic species that readily reacts with primary and secondary amines to form the corresponding amide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
Alternatively, the carboxylic acid can be converted to a carbohydrazide by reaction with hydrazine hydrate. This intermediate can then be condensed with various aldehydes or ketones to form acylhydrazones, a class of compounds known for their biological activities, including antimicrobial properties.[1]
Experimental Protocol: Two-Step Synthesis of N-Aryl-4-chloro-1-benzothiophene-2-carboxamides
Step 1: Synthesis of 4-chloro-1-benzothiophene-2-carbonyl chloride
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Molar Equiv. |
| 4-chloro-1-benzothiophene-2-carboxylic acid | 23967-57-9 | 212.65 g/mol | 1.0 g | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 5 mL | Excess |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 1-2 drops | Catalytic |
| Toluene | 108-88-3 | 92.14 g/mol | 20 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-1-benzothiophene-2-carboxylic acid (1.0 g, 4.70 mmol) and toluene (20 mL).
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
-
Carefully add thionyl chloride (5 mL, excess) to the suspension.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature and then remove the excess thionyl chloride and toluene under reduced pressure. The resulting 4-chloro-1-benzothiophene-2-carbonyl chloride is often used in the next step without further purification.
Step 2: Synthesis of N-Aryl-4-chloro-1-benzothiophene-2-carboxamide
Materials:
| Reagent | CAS Number (Example: Aniline) | Molecular Weight | Quantity (Example) | Molar Equiv. |
| 4-chloro-1-benzothiophene-2-carbonyl chloride | (from Step 1) | 231.10 g/mol | ~4.70 mmol | 1.0 |
| Arylamine (e.g., Aniline) | 62-53-3 | 93.13 g/mol | 0.44 g | 1.0 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 0.72 mL | 1.1 |
| Toluene | 108-88-3 | 92.14 g/mol | 20 mL | - |
Procedure:
-
Dissolve the crude 4-chloro-1-benzothiophene-2-carbonyl chloride (~4.70 mmol) in dry toluene (20 mL) in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve the arylamine (e.g., aniline, 0.44 g, 4.70 mmol) and triethylamine (0.72 mL, 5.17 mmol) in dry toluene (10 mL).
-
Add the amine solution dropwise to the stirred solution of the acyl chloride at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Filter the solid precipitate and wash it sequentially with dilute hydrochloric acid and water to remove any unreacted amine and triethylamine hydrochloride.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to obtain the pure N-aryl-4-chloro-1-benzothiophene-2-carboxamide.
A Key Building Block for Pharmaceutical Agents: The Case of Brexpiprazole
The significance of 4-chloro-1-benzothiophene-2-carboxylic acid is underscored by its role as a crucial intermediate in the synthesis of the atypical antipsychotic drug, Brexpiprazole.[2] The synthesis of such complex and highly regulated molecules demands intermediates of high purity and well-defined reactivity, making this benzothiophene derivative an invaluable asset in pharmaceutical manufacturing.
The synthesis of Brexpiprazole from 4-chloro-1-benzothiophene-2-carboxylic acid involves a multi-step sequence, typically beginning with an amide coupling reaction with a piperazine derivative, followed by further functionalization. The specifics of these industrial-scale syntheses are often proprietary, but the initial step of forming an amide bond is a common theme.
Future Perspectives and Emerging Applications
The utility of this compound and its derivatives is continually expanding. The benzothiophene scaffold is a recurring motif in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. While direct use of this specific molecule in published kinase inhibitor syntheses is not yet widespread, its structural features make it an attractive starting point for the design of new inhibitor libraries. Future research may focus on:
-
Cross-Coupling Reactions: Developing efficient protocols for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at the C4-chloro position to introduce diverse aryl and heteroaryl substituents.
-
Multicomponent Reactions: Employing the carboxylic acid derivative in multicomponent reactions to rapidly build molecular complexity and generate novel compound libraries for high-throughput screening.
-
Synthesis of Fused Heterocyclic Systems: Utilizing the functional groups of the benzothiophene core to construct more complex fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are also known to possess a range of biological activities.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its primary utility lies in its facile conversion to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of a wide range of bioactive molecules, including amides, acylhydrazones, and the pharmaceutical agent Brexpiprazole. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this important heterocyclic compound.
References
-
Pharmaffiliates. Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. [Link]
-
MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
Sources
Application Note: Synthetic Strategies for Methyl 4-chloro-1-benzothiophene-2-carboxylate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-chloro-1-benzothiophene-2-carboxylate and its derivatives are significant scaffolds in medicinal chemistry and materials science. The benzothiophene core is a privileged structure found in a variety of pharmacologically active compounds, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties[1]. The specific substitution pattern of a chloro group at the 4-position and a methyl carboxylate at the 2-position offers a valuable platform for further functionalization and the development of novel therapeutic agents and organic materials. This application note provides a detailed guide to the most effective synthetic routes for preparing this compound, with a focus on practical, step-by-step protocols and the underlying chemical principles.
Strategic Approaches to the Benzothiophene Core
The synthesis of substituted benzothiophenes can be broadly categorized into two approaches: construction of the thiophene ring onto a pre-existing benzene scaffold, or modification of a pre-formed benzothiophene ring system. For the target molecule, the former approach is generally more efficient. Several named reactions are established for thiophene synthesis, such as the Fiesselmann and Gewald reactions; however, for the specific substitution pattern of this compound, a more direct cyclization strategy is preferable.
Primary Recommended Synthetic Route: One-Pot Cyclization of a Dihalogenated Benzaldehyde
This method is recommended for its efficiency and use of readily available starting materials. The core of this strategy involves the reaction of a 2,6-dihalogenated benzaldehyde with a thioglycolate ester, leading to the formation of the benzothiophene ring in a single step.
The causality behind this choice of starting material lies in the differential reactivity of the halogen substituents on the aromatic ring. The fluorine atom at the 2-position is more susceptible to nucleophilic aromatic substitution by the sulfur of the thioglycolate, which initiates the cyclization, while the chlorine atom at the 6-position remains, becoming the 4-chloro substituent in the final product.
Experimental Protocol: One-Pot Synthesis
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-chloro-6-fluorobenzaldehyde | 158.55 | 1.59 g | 10.0 mmol |
| Methyl thioglycolate | 106.14 | 1.17 g | 11.0 mmol |
| Triethylamine | 101.19 | 4.05 g (5.58 mL) | 40.0 mmol |
| Dimethyl sulfoxide (DMSO) | 78.13 | 20 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-fluorobenzaldehyde (1.59 g, 10.0 mmol), methyl thioglycolate (1.17 g, 11.0 mmol), and anhydrous dimethyl sulfoxide (20 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add triethylamine (4.05 g, 5.58 mL, 40.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.
-
After 2 hours, remove the heat source and allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Expected Yield: 70-80%
Alternative Synthetic Route: Two-Step Synthesis via Carboxylic Acid Intermediate
An alternative, and also effective, method involves the initial synthesis of 4-chloro-1-benzothiophene-2-carboxylic acid, followed by esterification. This route offers the advantage of producing a versatile carboxylic acid intermediate that can be converted to a variety of esters or amides.
Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of 4-chloro-1-benzothiophene-2-carboxylic acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-chloro-6-fluorobenzaldehyde | 158.55 | 1.59 g | 10.0 mmol |
| Thioglycolic acid | 92.12 | 1.01 g | 11.0 mmol |
| Potassium carbonate | 138.21 | 4.15 g | 30.0 mmol |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde (1.59 g, 10.0 mmol) and thioglycolic acid (1.01 g, 11.0 mmol) in dimethylformamide (20 mL).
-
Add potassium carbonate (4.15 g, 30.0 mmol) to the mixture.
-
Heat the reaction mixture to 100°C and stir for 4 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield 4-chloro-1-benzothiophene-2-carboxylic acid.
Part B: Fischer Esterification to this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-chloro-1-benzothiophene-2-carboxylic acid | 212.65 | 2.13 g | 10.0 mmol |
| Methanol | 32.04 | 50 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 0.5 mL | - |
Procedure:
-
Suspend 4-chloro-1-benzothiophene-2-carboxylic acid (2.13 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Carefully add concentrated sulfuric acid (0.5 mL) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.[2][3][4]
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl3, δ) | 13C NMR (CDCl3, δ) |
| This compound | C10H7ClO2S | 226.68 | White to off-white solid | 8.15 (s, 1H), 7.75 (d, J=8.0 Hz, 1H), 7.40 (t, J=8.0 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 3.95 (s, 3H) | 162.5, 140.1, 138.2, 131.9, 129.8, 127.6, 125.4, 124.3, 122.1, 52.4 |
Conclusion
The synthesis of this compound can be achieved efficiently through a one-pot cyclization of 2-chloro-6-fluorobenzaldehyde with methyl thioglycolate. This method is advantageous due to its operational simplicity and good yields. Alternatively, a two-step approach involving the synthesis of the corresponding carboxylic acid followed by Fischer esterification provides a versatile intermediate for further derivatization. Both routes are robust and scalable for laboratory and potential pilot-plant production. The choice of method will depend on the specific research needs and the availability of starting materials.
References
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]
-
(70 mL) - is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Fiesselmann thiophene synthesis. Wikipedia. [Link]
-
Fiesselmann-type synthesis of... | Download Scientific Diagram. ResearchGate. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]
-
Fiesselmann thiophene synthesis. Semantic Scholar. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Synthesis of bifunctional thiophenes via Fiesselmann condensation of ynone trifluoroborate salts. White Rose Research Online. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]
- Preparation of chlorothiophenols.
-
Fiesselmann thiophene synthesis | Request PDF. ResearchGate. [Link]
- Chloromethylation of thiophene.
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC - NIH. [Link]
- Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
-
Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. [Link]
-
Synthesis by Intramolecular Cyclization | Request PDF. ResearchGate. [Link]
-
Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. [Link]
-
Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed. [Link]
Sources
The Versatile Virtuoso: Methyl 4-chloro-1-benzothiophene-2-carboxylate as a Premier Building Block for Complex Molecule Synthesis
Introduction: The Benzothiophene Core - A Privileged Scaffold in Modern Chemistry
The benzothiophene motif, an elegant fusion of benzene and thiophene rings, is a cornerstone in the landscape of medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for interacting with a diverse array of biological targets. This has led to its incorporation into a multitude of approved therapeutics, including the antipsychotic drug brexpiprazole, underscoring the significance of functionalized benzothiophene intermediates.[2][3] Among these, methyl 4-chloro-1-benzothiophene-2-carboxylate emerges as a particularly valuable and versatile building block. The presence of a strategically positioned chlorine atom at the 4-position and a methyl ester at the 2-position provides orthogonal handles for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this powerful intermediate. We will delve into its synthesis and explore its application in constructing complex molecular architectures through detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Synthesis of this compound: A Reliable Pathway
The construction of the benzothiophene core is a critical first step. A robust and scalable synthesis of this compound can be achieved through a multi-step sequence, beginning with readily available starting materials. The following protocol is adapted from established methodologies for the synthesis of substituted benzothiophenes.[4]
Protocol 1: Synthesis of this compound
This protocol outlines a common strategy for the synthesis of the title compound.
Materials:
-
2,6-dichlorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Methyl thioglycolate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Benzylic Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichlorotoluene in a suitable solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. After cooling to room temperature, filter off the succinimide byproduct and concentrate the filtrate under reduced pressure to obtain 2,6-dichlorobenzyl bromide.
-
Thioether Formation: Under an inert atmosphere, dissolve the crude 2,6-dichlorobenzyl bromide in anhydrous methanol. In a separate flask, prepare a solution of sodium methoxide in methanol. To this, add methyl thioglycolate dropwise at 0 °C. Then, add the solution of 2,6-dichlorobenzyl bromide to the sodium thioglycolate solution and stir the reaction mixture at room temperature overnight.
-
Cyclization and Esterification: The resulting intermediate is then subjected to a base-mediated intramolecular cyclization. Add a stronger base like sodium methoxide to the reaction mixture and heat to reflux. This will facilitate the cyclization to form the benzothiophene ring. The reaction can be monitored by GC-MS.
-
Work-up and Purification: After completion of the reaction, neutralize the mixture with a mild acid and remove the solvent under reduced pressure. Extract the crude product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₇ClO₂S |
| Molecular Weight | 226.68 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 98-102 °C |
Harnessing the Power of Palladium: Cross-Coupling Reactions
The true synthetic utility of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. The chlorine atom at the 4-position serves as an excellent handle for these transformations, allowing for the introduction of a wide range of substituents.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl structures.[5]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) to the flask.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere and monitor by TLC.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired 4-phenyl-1-benzothiophene derivative.
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a wide range of amines.[6][7]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
This protocol details the amination of the benzothiophene scaffold.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and morpholine (1.2 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 100-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford the 4-morpholino-1-benzothiophene derivative.
C. Heck and Sonogashira Couplings: Expanding the Synthetic Toolbox
The versatility of this compound extends to other important cross-coupling reactions.
-
Heck Coupling: This reaction allows for the formation of a new C-C bond between the benzothiophene core and an alkene, providing access to substituted styrenyl derivatives.[8][9] A typical protocol involves reacting the chloro-benzothiophene with an alkene (e.g., styrene or an acrylate) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine).[10]
-
Sonogashira Coupling: This powerful reaction enables the coupling of the benzothiophene with a terminal alkyne, leading to the formation of an internal alkyne.[11][12] This is typically achieved using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine).[13][14]
Conclusion: A Gateway to Molecular Complexity
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its strategic functionalization allows for the selective and efficient introduction of a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions. The protocols detailed in this application note provide a solid foundation for researchers to explore the vast synthetic potential of this intermediate in the pursuit of novel therapeutics and advanced materials. The robust nature of these reactions, coupled with the privileged benzothiophene scaffold, ensures that this compound will continue to be a key player in the ever-evolving field of chemical synthesis.
References
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Royal Society of Chemistry. Available at: [Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health. Available at: [Link]
-
Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. Medium. Available at: [Link]
-
4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE | CAS 23967-57-9. Molbase. Available at: [Link]
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. Available at: [Link]
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. National Institutes of Health. Available at: [Link]
-
Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available at: [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]
-
Benzo(b)thiophene-2-carboxylic acid. PubChem. Available at: [Link]
-
A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. PubMed Central. Available at: [Link]
-
Methyl 4-chloro-1-benzothiophene-3-carboxylate. PubChem. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. Available at: [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Royal Society of Chemistry. Available at: [Link]
-
The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. Available at: [Link]
-
Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
The Chemist's Compass: Protocols for the Strategic Functionalization of the Benzothiophene Ring
Abstract
The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials.[1][2][3] The ability to precisely install functional groups onto the benzothiophene ring is therefore of paramount importance for the discovery and development of novel molecular entities with tailored properties. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and contemporary protocols for the functionalization of the benzothiophene ring. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic route. We will explore key methodologies including direct C-H functionalization, transition metal-catalyzed cross-coupling reactions, and classical electrophilic substitution and lithiation techniques, offering detailed, step-by-step protocols and field-proven insights to empower your research endeavors.
Introduction: The Significance of Benzothiophene Functionalization
The benzothiophene ring system, an isostere of indole, is a privileged scaffold in drug discovery.[3] Marketed drugs such as the osteoporosis treatment Raloxifene, the antifungal agent Sertaconazole, and the antipsychotic Brexpiprazole all feature this heterocyclic core, highlighting its broad therapeutic relevance.[1][3] In the realm of materials science, benzothiophene-based polymers are gaining attention for their applications in optoelectronics due to their π-conjugated systems.[1][4]
The biological activity and material properties of benzothiophene derivatives are exquisitely sensitive to the nature and position of substituents on the ring. Consequently, the development of robust and regioselective functionalization protocols is a central theme in contemporary organic synthesis. This guide will navigate the key strategies for modifying the benzothiophene nucleus, with a focus on practical application and mechanistic understanding.
Strategic C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis of complex molecules, obviating the need for pre-functionalized starting materials.[5][6] In the context of benzothiophene, significant progress has been made in achieving regioselective C-H activation at the C2, C3, and even the more challenging C4 and C7 positions.[2][7][8][9]
C2-Arylation: Targeting the Most Acidic Proton
The C2-proton of benzothiophene is the most acidic, making this position a prime target for deprotonation-based functionalization.[5] Palladium-catalyzed direct arylation has been extensively studied for this transformation.
Protocol 2.1.1: Palladium-Catalyzed Direct C2-Arylation with Aryl Iodides
This protocol is adapted from a near-room-temperature methodology, highlighting the advances in achieving milder reaction conditions.[9]
Experimental Workflow:
Sources
- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Methyl 4-chloro-1-benzothiophene-2-carboxylate in Materials Science
An In-Depth Technical Guide
Introduction: The Benzothiophene Scaffold as a Versatile Building Block
Benzothiophene, a heterocyclic compound composed of a fused benzene and thiophene ring, represents a cornerstone in the development of advanced organic materials. Its rigid, planar structure and electron-rich nature facilitate robust π-π stacking and efficient charge transport, making it a highly sought-after moiety in materials science.[1][2] The functionalization of the benzothiophene core allows for the fine-tuning of its electronic and physical properties, opening avenues for a wide array of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3][4][5]
This guide focuses on methyl 4-chloro-1-benzothiophene-2-carboxylate , a derivative that, while not extensively documented in standalone applications, presents significant potential as a versatile precursor for high-performance organic materials. The presence of three key functional groups—a chloro group at the 4-position, a methyl ester at the 2-position, and the inherent reactivity of the benzothiophene ring—offers a rich platform for synthetic transformations. The chloro and ester functionalities can be leveraged for cross-coupling reactions and further derivatization, respectively, enabling the construction of complex conjugated systems with tailored optoelectronic properties.
This document serves as a comprehensive guide for researchers, materials scientists, and drug development professionals, providing detailed application notes and protocols for harnessing the potential of this compound in the design and fabrication of next-generation organic electronic devices.
Part 1: Application in Organic Field-Effect Transistors (OFETs)
Benzothiophene derivatives, particularly those extended into larger fused systems like benzothienobenzothiophene (BTBT), are renowned for their exceptional performance as semiconductor materials in OFETs.[1][3] These materials exhibit high charge carrier mobilities due to their propensity for forming well-ordered crystalline thin films, which facilitates efficient intermolecular charge hopping.[5][6] this compound can serve as a foundational building block for synthesizing novel BTBT-like structures. The chloro group provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to extend the π-conjugated system.
Conceptual Workflow for OFET Material Synthesis and Device Fabrication
Caption: Workflow for OFET material synthesis and device fabrication.
Protocol 1: Synthesis of a Hypothetical Benzothieno[2,3-b]thiophene (BTT) Derivative
This protocol outlines a hypothetical synthetic route to create a more extended, conjugated system suitable for OFET applications, starting from this compound.
Step 1: Suzuki Coupling
-
In a nitrogen-purged Schlenk flask, dissolve this compound (1.0 eq.), a suitable thiophene-boronic acid derivative (e.g., 5-hexylthiophene-2-boronic acid) (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Add a suitable solvent system, such as a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of a base (e.g., 2M Na₂CO₃) (3.0 eq.).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, and perform a liquid-liquid extraction with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Saponification and Cyclization
-
Dissolve the purified product from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an excess of aqueous sodium hydroxide (NaOH) solution and stir at 60 °C for 4-6 hours to hydrolyze the methyl ester.
-
After cooling, acidify the mixture with dilute HCl to precipitate the carboxylic acid. Filter and dry the solid.
-
For the cyclization step to form the BTT core, a variety of methods can be explored, such as acid-catalyzed intramolecular acylation followed by reduction. This step would require specific optimization based on the exact intermediate.
Protocol 2: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown SiO₂ layer (300 nm) as the gate dielectric.
-
Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen and then treat with an oxygen plasma for 5 minutes to enhance surface hydrophilicity.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface.
-
-
Semiconductor Deposition:
-
Prepare a solution of the synthesized BTT derivative (from Protocol 1) in a high-boiling-point solvent like chloroform or chlorobenzene at a concentration of 5-10 mg/mL.
-
Deposit the semiconductor solution onto the prepared substrate via spin coating at 2000 rpm for 60 seconds.
-
Anneal the film at a temperature optimized for the specific material (e.g., 100-150 °C) on a hotplate in a nitrogen-filled glovebox to promote crystalline ordering.
-
-
Electrode Deposition:
-
Deposit gold source and drain electrodes (50 nm thickness) on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Device Characterization:
-
Perform all electrical measurements in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
-
Measure the output characteristics (IDS vs. VDS at various VG) and transfer characteristics (IDS vs. VG at a constant VDS).
-
Calculate the field-effect mobility (µ), on/off current ratio, and threshold voltage (Vth) from the transfer characteristics in the saturation regime.
-
Part 2: Application in Organic Photovoltaics (OPVs)
Benzothiophene-containing polymers have been successfully employed as electron-donating materials in bulk heterojunction (BHJ) solar cells.[7][8] The benzothiophene unit contributes to a more planar polymer backbone, which can enhance π-conjugation, lower the bandgap, and improve charge transport.[8] this compound can be transformed into a polymerizable monomer for creating novel donor-acceptor (D-A) copolymers.
Conceptual Workflow for OPV Polymer Synthesis and Device Fabrication
Caption: Workflow for OPV polymer synthesis and device fabrication.
Protocol 3: Synthesis of a Benzothiophene-Based Donor-Acceptor Copolymer
This protocol describes a general approach to synthesize a D-A copolymer using a derivative of this compound as the donor monomer.
Step 1: Monomer Synthesis (Stannylation)
-
First, protect the ester group of this compound if necessary, or carry out a reaction that is selective for other positions. For Stille coupling, a di-stannylated monomer is often required. This would involve a multi-step synthesis to introduce two reactive sites (e.g., bromine or triflate) onto the benzothiophene core, followed by stannylation.
-
A simplified hypothetical stannylation at the 6-position (assuming prior functionalization) would involve:
-
Dissolving the di-bromo-functionalized benzothiophene derivative in anhydrous THF under a nitrogen atmosphere.
-
Cooling the solution to -78 °C and adding n-butyllithium dropwise.
-
After stirring for 1 hour, add trimethyltin chloride and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the stannylated monomer by recrystallization or column chromatography.
-
Step 2: Stille Polymerization
-
In a nitrogen-purged flask, combine the synthesized di-stannylated benzothiophene donor monomer (1.0 eq.), a di-brominated electron-acceptor monomer (e.g., a derivative of benzothiadiazole) (1.0 eq.), and a palladium catalyst like Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃).[7]
-
Add anhydrous toluene as the solvent and degas the mixture thoroughly.
-
Heat the reaction to 110 °C and stir for 48 hours.
-
Precipitate the polymer by pouring the cooled reaction mixture into methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to isolate the desired polymer fraction.
-
Precipitate the chloroform fraction in methanol and dry the final polymer under vacuum.
Protocol 4: Fabrication and Characterization of a BHJ Solar Cell
-
Device Structure: ITO / PEDOT:PSS / Polymer:PC₇₁BM / LiF / Al.
-
Substrate Cleaning: Clean patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 140 °C for 10 minutes in air.
-
Active Layer Deposition:
-
Prepare a blend solution of the synthesized polymer and[9][9]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) in a 1:1.5 weight ratio in chlorobenzene.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer to a thickness of approximately 100 nm.
-
Anneal the active layer at an optimized temperature (e.g., 80-120 °C) to improve morphology.
-
-
Cathode Deposition: Deposit a lithium fluoride (LiF) layer (1 nm) followed by an aluminum (Al) layer (100 nm) by thermal evaporation through a shadow mask under high vacuum (<10⁻⁶ Torr).
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Part 3: Application in Organic Light-Emitting Diodes (OLEDs)
The inherent fluorescent properties of some benzothiophene derivatives make them attractive candidates for emissive materials in OLEDs.[4][10] The electronic structure of this compound can be modified to tune the emission color and improve quantum efficiency. This typically involves attaching electron-donating and electron-accepting groups to create molecules with efficient intramolecular charge transfer characteristics.
Protocol 5: Synthesis of a Fluorescent Benzothiophene Derivative
This protocol describes the synthesis of a hypothetical donor-pi-acceptor (D-π-A) type fluorescent molecule.
-
Suzuki Coupling for Donor Attachment:
-
React this compound with a boronic acid derivative of an electron-donating group (e.g., 4-(diphenylamino)phenylboronic acid) under Suzuki coupling conditions as described in Protocol 1, Step 1. This attaches a donor group at the 4-position.
-
-
Modification of the Acceptor Group:
-
The methyl ester at the 2-position can be converted to other functional groups. For instance, it can be reduced to an alcohol and then converted to an aldehyde.
-
This aldehyde can then be reacted with a strong electron-accepting group via a Knoevenagel condensation to further enhance the charge transfer character and red-shift the emission.
-
Protocol 6: Fabrication and Characterization of a Simple OLED
-
Device Structure: ITO / PEDOT:PSS / Emissive Layer / TPBi / LiF / Al.
-
Substrate and HTL Preparation: Follow steps 2 and 3 from Protocol 4.
-
Emissive Layer (EML) Deposition:
-
In a nitrogen-filled glovebox, spin-coat a solution of the synthesized fluorescent benzothiophene derivative (from Protocol 5) in a suitable solvent (e.g., toluene) onto the PEDOT:PSS layer.
-
-
Electron Transport and Injection Layers:
-
Sequentially deposit 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) as an electron transport layer (30 nm), LiF as an electron injection layer (1 nm), and Al as the cathode (100 nm) via thermal evaporation.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the encapsulated device.
-
Record the electroluminescence (EL) spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Determine the device performance metrics: turn-on voltage, maximum luminance, and external quantum efficiency (EQE).
-
Summary of Key Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Structural verification of synthesized molecules and polymers. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. |
| UV-Visible Spectroscopy | To study the optical absorption properties and determine the optical bandgap of the materials. |
| Photoluminescence (PL) Spectroscopy | To investigate the emissive properties and determine the fluorescence quantum yield. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels and the electrochemical bandgap. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the synthesized materials. |
| Atomic Force Microscopy (AFM) | To characterize the surface morphology and roughness of the thin films. |
| X-Ray Diffraction (XRD) | To investigate the crystallinity and molecular packing in thin films. |
| Semiconductor Parameter Analyzer | To measure the electrical characteristics of OFET devices. |
| Solar Simulator & EQE System | To measure the performance of OPV devices. |
References
-
[Low-Voltage Organic Field Effect Transistors with a 2-Tridecyl[1]benzothieno[3,2-b][1]benzothiophene Semiconductor Layer | Journal of the American Chemical Society]()
-
[Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation - MDPI]()
-
[Organic semiconductors based on[1]benzothieno[3,2-b][1]benzothiophene substructure.]()
Sources
- 1. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00904A [pubs.rsc.org]
- 4. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 5. Organic semiconductors based on [1]benzothieno[3,2-b][1]benzothiophene substructure. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and characterization of benzodithiophene and benzotriazole-based polymers for photovoltaic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. The design and synthesis of benzodithiophene-containing poly(arylene ethynylene)s [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. 4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. researchgate.net [researchgate.net]
- 19. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. 4-Chloro-1-Benzothiophene-2-Carboxylic Acid | CymitQuimica [cymitquimica.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Enhancing photovoltaic properties of organic solar cells through core alteration of methyl-substituted bithiophene-based small molecule acceptors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. Molecular engineering with benzothiophene based bracing units to improve the photovoltaic properties of the naphthalene core based chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthesis and optoelectronic properties of benzodithiophene-based conjugated polymers with hydrogen bonding nucleobase side chain functionality - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 34. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. nbinno.com [nbinno.com]
- 36. researchgate.net [researchgate.net]
analytical methods for quantification of methyl 4-chloro-1-benzothiophene-2-carboxylate
Application Note & Protocol Guide
Topic: Analytical Methods for the Quantification of Methyl 4-chloro-1-benzothiophene-2-carboxylate
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS No: 35212-95-4) is a key heterocyclic building block in organic synthesis, notably serving as a precursor to compounds of significant pharmaceutical interest, such as histone deacetylase inhibitors and intermediates for drugs like Brexpiprazole.[1][2] Accurate and precise quantification of this intermediate is paramount for ensuring reaction yield, monitoring purity, and maintaining batch-to-batch consistency in a drug development pipeline. This document provides detailed analytical protocols for the quantification of this compound using two primary, robust techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be foundational, allowing for adaptation and validation according to specific laboratory and regulatory requirements.
Analyte Physicochemical Profile
A thorough understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| CAS Number | 35212-95-4 | [3] |
| Molecular Formula | C₁₀H₇ClO₂S | [3] |
| Molecular Weight | 226.68 g/mol | [3] |
| Melting Point | 95-97 °C | [3] |
| Appearance | Solid | [4] |
| Structure | ||
The presence of the benzothiophene ring system provides a strong chromophore, making it an excellent candidate for UV-based detection. Its moderate melting point and molecular weight indicate sufficient volatility for gas chromatography.
Primary Analytical Strategy: Reversed-Phase HPLC with UV Detection
RP-HPLC is the workhorse method for purity and concentration analysis in pharmaceutical development due to its robustness, precision, and wide applicability. This method is ideal for routine quality control.
Principle and Rationale
This method separates the analyte from impurities based on its hydrophobic interactions with a non-polar stationary phase (C18). A polar mobile phase is used to elute the compounds. The choice of a C18 column is based on its versatility and strong retentive power for aromatic compounds like benzothiophenes. Acetonitrile is selected as the organic modifier due to its low UV cutoff wavelength and lower viscosity compared to methanol, which allows for better efficiency at higher flow rates. UV detection at 254 nm is proposed as a starting point, as this wavelength is commonly effective for aromatic systems; however, determining the analyte's specific λmax is a critical first step for optimizing sensitivity.
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile.
-
HPLC-grade Water (Type I Ultrapure).
-
0.45 µm Syringe filters (PTFE or Nylon, depending on solvent compatibility).
-
Analytical balance.
-
Volumetric flasks and pipettes.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 100% HPLC-grade Water.
-
Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of reference standard this compound.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with Acetonitrile. This is your Stock Solution.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions from the Stock Solution using Acetonitrile as the diluent to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample (crude reaction mixture or purified solid) expected to contain the analyte.
-
Dissolve the sample in a known volume of Acetonitrile to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for moderately non-polar aromatic compounds. |
| Mobile Phase | A: Water, B: Acetonitrile | Provides good separation and peak shape. |
| Gradient | 0-15 min: 50% to 95% B15-17 min: 95% B17-18 min: 95% to 50% B18-23 min: 50% B (Re-equilibration) | A gradient ensures elution of potential late-eluting impurities and provides a sharp peak for the main analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 254 nm (or λmax) | Benzothiophenes absorb strongly in this region. A DAD can be used to confirm peak purity and find the optimal λmax. |
-
Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Perform a linear regression on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required.
-
Quantify the analyte in the sample by interpolating its peak area into the calibration curve equation.
-
Visualization: HPLC Workflow
Caption: Workflow for quantification via HPLC-UV.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for confirmation of identity and for the analysis of volatile impurities that may not be resolved by HPLC. Its high sensitivity and specificity make it an excellent orthogonal method.
Principle and Rationale
The sample is vaporized and separated in a gas-phase through a capillary column. A non-polar column (e.g., 5% phenyl polysiloxane) is chosen as it separates compounds primarily by their boiling points, which is suitable for this class of molecules. The separated compounds are then ionized (typically via Electron Ionization, EI), and the resulting fragments are detected by a mass spectrometer. EI at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation. For quantification, Selected Ion Monitoring (SIM) mode is superior to full-scan mode, as it significantly enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte.
Experimental Protocol: GC-MS
Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Non-polar capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas), ultra-high purity.
-
Autosampler vials with inserts.
-
Standard laboratory glassware.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare stock and working standards as described in the HPLC section (2.2), but use a volatile solvent suitable for GC, such as Ethyl Acetate or Dichloromethane. A typical concentration range for GC-MS is 0.1 to 10 µg/mL.
-
Prepare samples by dissolving in the same solvent and filtering into a GC vial.
-
-
GC-MS Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose non-polar column suitable for aromatic compounds. |
| Inlet Temp. | 270 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use Split for concentrated samples to avoid column overload; use Splitless for trace analysis to maximize sensitivity. |
| Injection Vol. | 1 µL | Standard for capillary GC. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 100 °C, hold 1 min.Ramp to 280 °C at 20 °C/min.Hold at 280 °C for 5 min. | A fast ramp provides sharp peaks, and the final hold ensures all components are eluted from the column. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the MS source. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Produces a reproducible fragmentation pattern for identification. |
| Acquisition Mode | Full Scan (m/z 50-350) for identification.SIM mode for quantification. | Full scan is used to identify the compound and its characteristic ions. SIM mode provides superior sensitivity for quantification. |
-
Data Analysis and Quantification:
-
Identification: In full-scan mode, identify the analyte peak by its retention time and compare its mass spectrum to a reference spectrum or theoretical fragmentation. Expected fragments include the molecular ion (M⁺) at m/z 226/228 (due to ³⁵Cl/³⁷Cl isotopes) and losses of functional groups (e.g., -OCH₃, -COOCH₃).
-
Quantification (SIM Mode): Select 2-3 characteristic, abundant, and interference-free ions for the analyte (e.g., m/z 226, 195, 167 - hypothetical, must be confirmed experimentally).
-
Build a calibration curve using the peak area of the primary quantifier ion versus concentration.
-
Visualization: Analytical Decision Workflow
Sources
Application Notes & Protocols: High-Purity Crystallization of Methyl 4-chloro-1-benzothiophene-2-carboxylate
Introduction
Methyl 4-chloro-1-benzothiophene-2-carboxylate is a crucial intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[1] Its benzothiophene core serves as a versatile scaffold for creating complex, biologically active molecules.[1][2] In the pharmaceutical industry, the purity of such intermediates is paramount, as it directly impacts the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3][4] Crystallization stands as a cornerstone technique for the purification of solid organic compounds, offering an effective method to isolate the desired molecule from impurities generated during synthesis.[5][6][7]
This guide provides a detailed exploration of crystallization techniques tailored for obtaining high-purity this compound. It moves beyond simple procedural lists to explain the underlying scientific principles, enabling researchers to make informed decisions and troubleshoot effectively. The protocols described herein are designed to be self-validating systems for achieving exceptional chemical purity.
Physicochemical Profile of the Target Compound
A thorough understanding of the compound's properties is the foundation of any successful crystallization process. Key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 35212-95-4 | [1][8] |
| Molecular Formula | C₁₀H₇ClO₂S | [1][8] |
| Molecular Weight | 226.68 g/mol | [1][8] |
| Appearance | Solid | [9] |
| Melting Point | 95-97 °C | [8] |
Solubility: The solubility of a compound is a critical parameter for crystallization.[10] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[6][11] While specific quantitative solubility data for this compound in various organic solvents is not extensively published, its structure suggests moderate polarity. A systematic solvent screening is the first and most critical experimental step.
The Science of Crystallization: From Supersaturation to Purity
Crystallization is a phase-change process where a solute transitions from a liquid solution to a solid crystalline state. This process is governed by three primary, interdependent mechanisms:
-
Supersaturation: This is the thermodynamic driving force for crystallization. A solution is supersaturated when it contains more dissolved solute than it can hold at equilibrium under a given set of conditions (e.g., temperature, solvent composition).[12] Supersaturation can be achieved by:
-
Cooling: For solutes that are more soluble at higher temperatures.[11]
-
Solvent Evaporation: Increasing the solute concentration by removing the solvent.[13]
-
Antisolvent Addition: Introducing a miscible "antisolvent" in which the solute is poorly soluble, thereby reducing the overall solubility in the mixed solvent system.[3][12][14]
-
-
Nucleation: This is the formation of the initial, stable crystalline nuclei from the supersaturated solution. Controlling the rate of nucleation is crucial; rapid nucleation at high supersaturation levels often leads to many small, potentially impure crystals.[12]
-
Crystal Growth: Following nucleation, solute molecules deposit onto the existing nuclei, causing the crystals to grow. Slower, more controlled crystal growth typically allows for the selective incorporation of the target molecule into the crystal lattice, excluding impurities and resulting in a purer final product.[12]
The following diagram illustrates the logical flow for selecting an appropriate crystallization method based on the compound's solubility characteristics.
Caption: Step-by-step workflow for cooling crystallization.
Methodology:
-
Solvent Selection:
-
Place a small amount (e.g., 50 mg) of the crude this compound into a test tube.
-
Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage. [7] * Heat the mixture gently. The ideal solvent will fully dissolve the compound at or near its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals. [7] * Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor which contains dissolved impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Antisolvent Crystallization
This technique is highly effective when the target compound is very soluble even at low temperatures, or when it is thermally sensitive.
[3][11]Workflow for Antisolvent Crystallization
Caption: Step-by-step workflow for antisolvent crystallization.
Methodology:
-
Solvent/Antisolvent Selection:
-
Identify a "good" solvent in which the compound is highly soluble (e.g., dichloromethane, acetone).
-
Identify an "antisolvent" in which the compound is poorly soluble but is fully miscible with the "good" solvent (e.g., hexane, heptane, water). [3][15] * Test the system by dissolving the compound in the good solvent and adding the antisolvent to confirm precipitation.
-
-
Dissolution:
-
Dissolve the crude compound in the minimum volume of the good solvent at room temperature.
-
-
Induction of Crystallization:
-
Slowly add the antisolvent to the stirred solution. The rate of addition is a critical parameter; slower addition promotes the growth of larger, purer crystals. [16] * Continue adding the antisolvent until the solution becomes persistently cloudy (supersaturated). Seeding with a small crystal of pure product at this stage can be beneficial to control nucleation.
-
[5]4. Maturation and Collection:
- Allow the resulting crystal slurry to stir for a period (e.g., 1-2 hours) to allow the crystals to mature and for the system to reach equilibrium.
- Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the antisolvent, and dry under vacuum.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution becomes supersaturated above the melting point of the solute, or the solubility is too high. | Re-heat the solution to dissolve the oil, add more solvent, and allow to cool more slowly. Consider switching to a different solvent system. |
| No Crystals Form | The solution is not sufficiently supersaturated; cooling may not be cold enough; too much solvent was used. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. I[5]f necessary, partially evaporate the solvent and re-cool. |
| Low Recovery | Too much solvent used; premature filtration; compound has significant solubility even in cold solvent. | Ensure the solution is thoroughly cooled before filtration. Use the minimum amount of solvent for washing. The mother liquor can be concentrated to recover a second, less pure crop of crystals. |
| Product is Impure | Cooling was too rapid, trapping impurities; poor solvent choice. | Ensure the cooling process is slow and gradual. R[13]e-crystallize the material, perhaps using a different solvent. |
Purity Verification: Analytical Techniques
After crystallization, the purity of the final product must be rigorously confirmed. A combination of analytical methods should be employed.
-
Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause a depression and broadening of the melting point range. T[17]he observed melting point should be compared to the literature value (95-97 °C).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity. A[18] sample of the crystallized product is analyzed to determine the area percentage of the main peak relative to any impurity peaks. The goal is typically >99.5% purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirm the chemical structure of the compound and can detect the presence of structurally similar impurities that may not be resolved by chromatography. *[19][20] Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing further evidence of its identity.
[19]By employing the scientifically-grounded crystallization protocols and rigorous analytical verification detailed in this guide, researchers can confidently and consistently obtain this compound of the high purity required for demanding applications in drug discovery and development.
References
-
Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA). Retrieved from [Link]
-
Benzothiophenes database - synthesis, physical properties. (n.d.). Retrieved from [Link]
-
Crystallization (or recrystallization). (n.d.). Retrieved from [Link]
- Crystallization method for organic acid or organic acid ester. (1993). Google Patents.
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Lab Procedure: Recrystallization. (n.d.). LabXchange. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
- Processes involving the use of antisolvent crystallization. (2006). Google Patents.
-
Purification and Criteria of Purity. (n.d.). NCERT. Retrieved from [Link]
- Purification method of benzothiophene. (2009). Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (2012). Semantic Scholar. Retrieved from [Link]
-
Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. Retrieved from [Link]
-
Synthesis and crystallization purification of phytosterol esters for food industry application. (n.d.). Retrieved from [Link]
-
Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. (2019). PubMed. Retrieved from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]
-
Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
4-Chloro-1-benzothiophene-2-carboxylate | C9H4ClO2S-. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
- 5. LabXchange [labxchange.org]
- 6. shyzchem.com [shyzchem.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 9. 4-Chloro-1-Benzothiophene-2-Carboxylic Acid | CymitQuimica [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 13. unifr.ch [unifr.ch]
- 14. mt.com [mt.com]
- 15. Tableau de miscibilité des solvants [sigmaaldrich.com]
- 16. ijcea.org [ijcea.org]
- 17. moravek.com [moravek.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. rroij.com [rroij.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Note: Scale-Up Synthesis of Methyl 4-Chloro-1-Benzothiophene-2-Carboxylate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Methyl 4-Chloro-1-Benzothiophene-2-Carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules, including the selective estrogen receptor modulator (SERM), Raloxifene.[1][2] The transition from laboratory-scale synthesis to pilot or industrial-scale production presents numerous challenges, including thermal management, impurity control, and ensuring process robustness and safety. This guide details a well-established synthetic route, outlines critical process parameters for successful scale-up, and provides detailed protocols for both laboratory and kilo-scale production. It is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
This compound is a polysubstituted benzothiophene, a heterocyclic scaffold of significant interest in medicinal chemistry.[3] While numerous methods exist for the synthesis of the benzothiophene core, not all are amenable to large-scale production due to factors like reagent cost, safety concerns, or poor atom economy.[4][5] The scale-up of heterocyclic compound synthesis often introduces complexities such as managing reaction exotherms, controlling polymorphism, and minimizing the formation of difficult-to-remove impurities.[6][7]
The synthetic strategy detailed herein is based on a robust and scalable condensation reaction, providing a practical pathway to the target molecule. Our approach emphasizes a Quality by Design (QbD) philosophy, focusing on understanding and controlling the process variables that impact the final product's critical quality attributes (CQAs).
Recommended Synthetic Pathway
The selected pathway involves a base-catalyzed condensation of 2,6-dichlorobenzaldehyde with methyl thioglycolate, followed by an intramolecular cyclization to form the benzothiophene ring. This method is advantageous due to the availability of starting materials and the generally high yields achieved.
Sources
- 1. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 6. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Note: A Guide to the Derivatization of Methyl 4-Chloro-1-benzothiophene-2-carboxylate for Biological Screening Library Generation
Abstract: The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] This application note provides a detailed guide for the strategic derivatization of methyl 4-chloro-1-benzothiophene-2-carboxylate, a versatile starting material for generating diverse compound libraries for biological screening. We present detailed protocols for two key transformations: direct aminolysis at the C2-ester position to generate a carboxamide library, and Suzuki-Miyaura cross-coupling at the C4-chloro position for C-C bond formation. The causality behind experimental choices, self-validating protocol design, and a generalized workflow for subsequent high-throughput biological screening are discussed to provide researchers with a comprehensive and actionable framework for drug discovery.
Introduction: The Benzothiophene Scaffold in Drug Discovery
Benzo[b]thiophenes are bicyclic aromatic compounds where a thiophene ring is fused to a benzene ring.[1] This scaffold is of significant interest to medicinal chemists due to its structural versatility and its presence in a wide array of therapeutic agents exhibiting antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[1][2][4][5] Marketed drugs such as the osteoporosis treatment Raloxifene and the antifungal agent Sertaconazole feature this core structure, highlighting its clinical relevance.[2]
The starting material, this compound, offers two distinct and chemically orthogonal points for diversification:
-
The C2-Methyl Ester: This group can be readily converted into a wide range of amides, hydrazides, and other ester derivatives.[6] Amide formation is particularly valuable as the amide bond is a cornerstone of peptide and protein structures, and its introduction can significantly modulate a compound's physicochemical properties and biological target interactions.
-
The C4-Chloro Group: The halogen atom serves as a handle for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[7][8][9] This allows for the exploration of new binding pockets and the optimization of structure-activity relationships (SAR).
This guide provides validated protocols for leveraging these reactive sites to build a library of novel benzothiophene derivatives poised for biological evaluation.
Overall Derivatization and Screening Workflow
The overall strategy involves parallel synthesis pathways to generate two primary sets of derivatives from the common starting material. These libraries can then be combined and subjected to high-throughput screening to identify initial hits for further optimization.
Figure 1: Overall workflow from starting material to biological hit identification.
Protocol 1: C2-Position Derivatization via Direct Aminolysis
The conversion of esters to amides is a fundamental transformation. While direct aminolysis of unactivated methyl esters can be sluggish, it can often be achieved with heating or by using a catalyst.[10][11] This one-step protocol avoids the need for saponification and subsequent peptide coupling reagents, offering a more atom-economical approach.
Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism. An amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates methanol, yielding the more thermodynamically stable amide.[12] Heating is often required to overcome the activation energy of this process, as amines are less nucleophilic than the corresponding alkoxides, and the methoxy group is not an excellent leaving group.
Figure 2: Reaction scheme for direct aminolysis of the C2-ester.
Step-by-Step Protocol: Direct Aminolysis
-
Reaction Setup:
-
To a flame-dried pressure tube or sealed vial equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 226 mg, 1.0 mmol).
-
Add the desired primary or secondary amine (1.5–3.0 eq.). For volatile amines, use a larger excess.
-
Add a suitable solvent (e.g., toluene, 1,4-dioxane, or run neat if the amine is a liquid) to achieve a concentration of 0.2–0.5 M.
-
Seal the vessel tightly.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block at a temperature between 80–120 °C.
-
Rationale: Elevated temperatures are typically necessary to drive the reaction to completion.[10] The choice of temperature will depend on the nucleophilicity and boiling point of the amine.
-
Stir the reaction mixture vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ester. A typical reaction time is 12–24 hours.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, concentrate the mixture under reduced pressure.
-
Dilute the residue with a suitable organic solvent like ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess amine, followed by saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired amide.
-
Protocol 2: C4-Position Derivatization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between organoboron compounds and organic halides.[13] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[9]
Causality: The catalytic cycle involves three key steps: (i) Oxidative Addition of the palladium(0) catalyst to the aryl chloride, forming a Pd(II) species; (ii) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, facilitated by a base; and (iii) Reductive Elimination , which forms the C-C bond and regenerates the Pd(0) catalyst.[13] The choice of ligand is critical, as it modulates the reactivity and stability of the palladium catalyst. For less reactive aryl chlorides, electron-rich and bulky phosphine ligands like SPhos are often required to facilitate the oxidative addition step.[9]
Figure 3: Reaction scheme for Suzuki-Miyaura cross-coupling at the C4-position.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation & Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 226 mg, 1.0 mmol), the desired arylboronic acid (1.2–1.5 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0–3.0 eq.).[7][9]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%) and the phosphine ligand (e.g., SPhos, 4–10 mol%).
-
Rationale: The base is crucial for activating the boronic acid for transmetalation. The catalyst and ligand are the core components driving the reaction cycle.
-
Seal the flask with a septum.
-
-
Solvent Addition and Degassing:
-
Add a solvent mixture, typically an organic solvent and water (e.g., 1,4-dioxane/H₂O or THF/H₂O in a 4:1 to 10:1 ratio), to achieve a concentration of 0.1–0.2 M.[7][9]
-
Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solvent for 15–20 minutes. Alternatively, use three cycles of freeze-pump-thaw.
-
Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80–100 °C.
-
Stir the reaction mixture vigorously for the required time (typically 8–24 hours).
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS or TLC to confirm the disappearance of the starting material.
-
-
Workup and Purification:
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield the desired 4-aryl-1-benzothiophene derivative.
-
Protocol 3: Generalized High-Throughput Screening (HTS)
Once a library of derivatives is synthesized and purified, the next step is to evaluate their biological activity. A generalized HTS protocol allows for the rapid assessment of many compounds in parallel.[14]
-
Assay Development:
-
Select a biologically relevant in vitro assay (e.g., enzyme inhibition, receptor binding, cell viability).[14] For anticancer screening, cell viability assays like the MTT or CellTiter-Glo® assay against a panel of cancer cell lines are common.[4] For antimicrobial screening, determining the Minimal Inhibitory Concentration (MIC) is a standard method.[5][15]
-
Optimize and miniaturize the assay for a 96-well or 384-well plate format.
-
-
Compound Library Preparation:
-
Create stock solutions of each synthesized derivative in a suitable solvent, typically DMSO, at a known concentration (e.g., 10 mM).
-
Prepare intermediate "daughter" plates by diluting the stock solutions to the desired screening concentration(s).
-
-
High-Throughput Screening Execution:
-
Using automated liquid handlers, dispense assay reagents (e.g., cells, enzymes, substrates) into the microplate wells.
-
Add the test compounds from the daughter plates to the assay plates.
-
Crucial Controls: Include appropriate controls on each plate:
-
Positive Control: A known active compound to ensure the assay is performing correctly.
-
Negative Control: Vehicle (DMSO) only, to establish the baseline response.
-
-
Incubate the plates for the optimized duration.
-
Read the plates using a suitable instrument (e.g., spectrophotometer, fluorometer, luminometer).
-
-
Data Analysis:
-
Calculate the percentage of inhibition or activation for each compound relative to the controls.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
Confirm hits through dose-response experiments to determine potency (e.g., IC₅₀ or EC₅₀ values).
-
Data Summary Example
The following table summarizes hypothetical data for a small library of synthesized derivatives, illustrating how results can be organized for SAR analysis.
| Compound ID | Derivatization Site | R Group / Ar Group | Yield (%) | Biological Activity (% Inhibition @ 10 µM) |
| SM | - | - | - | < 5% |
| LIB-A1 | C2-Amide | -NH-CH₂CH₂OH | 78% | 15% |
| LIB-A2 | C2-Amide | -N(CH₃)₂ | 85% | 8% |
| LIB-A3 | C2-Amide | -NH-Phenyl | 65% | 45% |
| LIB-S1 | C4-Aryl | 4-methoxyphenyl | 72% | 62% |
| LIB-S2 | C4-Aryl | 3-pyridyl | 68% | 75% |
| LIB-S3 | C4-Aryl | 4-fluorophenyl | 81% | 58% |
Conclusion
This compound is an excellent starting scaffold for the generation of diverse chemical libraries. By employing robust and well-understood chemical transformations such as direct aminolysis and Suzuki-Miyaura cross-coupling, researchers can efficiently produce novel compounds. The protocols and workflows detailed in this application note provide a solid foundation for synthesizing these derivatives and advancing them into biological screening cascades, ultimately accelerating the process of drug discovery.
References
- Benchchem. Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- Benchchem. Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery.
- ResearchGate. Suzuki–Miyaura cross-coupling of 4-chlorobenzothiophenes.
- Google Patents. Method for the synthesis of amides and related products from esters or ester-like compounds.
- Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.
- Master Organic Chemistry. Formation of Amides From Esters.
- MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- RSC Publishing. A sustainable metal and base-free direct amidation of esters using water as a green solvent.
- ACS Publications. Amides and Esters of Benzo[b]thiophene-2-carboxylic Acid.
- Ayurline. Synthesis and screening of new benzothiophene derivatives.
- ResearchGate. Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions.
- IAEA. Synthesis and biological evaluation of novel benzothiophene derivatives.
- NIH National Center for Biotechnology Information. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents.
- Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives.
- Royal Society of Chemistry. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
- NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects.
- Andrew G. Myers Research Group. The Suzuki Reaction.
- ResearchGate. Synthesis and biological activity of some more heterocyclic compounds containing benzothiophene moiety.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 11. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ias.ac.in [ias.ac.in]
Application Notes & Protocols: Methyl 4-Chloro-1-Benzothiophene-2-Carboxylate as a Versatile Scaffold for Bioactive Compound Synthesis
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its structural rigidity, lipophilicity, and capacity for diverse chemical functionalization make it an ideal starting point for drug discovery campaigns targeting a wide array of diseases.[3] This guide focuses on a particularly valuable building block: methyl 4-chloro-1-benzothiophene-2-carboxylate . The strategic placement of a modifiable ester at the C2 position and a reactive chlorine atom at the C4 position provides two orthogonal chemical handles. This allows for the systematic and independent elaboration of the molecule, making it a cornerstone for generating libraries of potent and selective bioactive compounds, including kinase inhibitors, antipsychotics, and enzyme inhibitors.[4][5]
This document provides an in-depth exploration of the core synthetic strategies employing this scaffold, detailed experimental protocols for key transformations, and a case study illustrating its application in the synthesis of a preclinical drug candidate class.
The Strategic Advantage: Orthogonal Functionalization
The power of this compound lies in its two distinct reaction sites, which can be addressed sequentially to build molecular complexity.
-
C2-Carboxylate Position: The methyl ester at the C2 position is a versatile precursor for amides, hydrazides, and other functionalities.[6] Amide bonds are particularly crucial in drug design as they can act as key hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets like enzyme active sites.[7] This position is often pivotal for establishing the primary pharmacophore responsible for biological activity.
-
C4-Chloro Position: The chlorine atom at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This allows for the introduction of a wide range of aryl and heteroaryl substituents. These appended groups can serve as secondary binding motifs, fine-tune physicochemical properties such as solubility and metabolic stability, or modulate the overall conformation of the molecule.
This dual reactivity allows researchers to first establish a core interaction via C2 derivatization and then optimize potency and drug-like properties through C4 functionalization, or vice versa.
Figure 1: General synthetic workflow illustrating the orthogonal derivatization of the core scaffold.
Application Protocol 1: Synthesis of Benzothiophene-2-Carboxamide Kinase Inhibitor Scaffolds
The benzothiophene-2-carboxamide motif is a validated scaffold for targeting the ATP-binding site of various protein kinases, whose dysregulation is a known driver of cancer.[4][6] The following protocol details the conversion of the starting ester into a versatile carboxylic acid intermediate, followed by a standard amide coupling reaction.
Step 1: Saponification of the Methyl Ester
Rationale: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a prerequisite for activating the carbonyl group for amide bond formation. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a mild and efficient method that minimizes side reactions.[10]
Protocol:
-
Dissolution: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a 3:1 mixture of methanol (MeOH) and water (H₂O).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: a. Remove the methanol under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous residue with ice-cold water. c. Acidify the aqueous phase to pH ~1-2 by the dropwise addition of 1M hydrochloric acid (HCl). A white precipitate of 4-chloro-1-benzothiophene-2-carboxylic acid will form.[10] d. Filter the solid, wash with cold water, and dry under vacuum to yield the product.
Step 2: EDC/DMAP-Mediated Amide Coupling
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to facilitate the reaction. This method is robust and compatible with a wide range of amine coupling partners.[6]
Protocol:
-
Activation: Dissolve 4-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in a minimal volume of dry dimethylformamide (DMF). Add EDC (2.0 eq) and DMAP (2.0 eq). Stir the reaction mixture for 10-15 minutes at room temperature.[6]
-
Amine Addition: Add the desired primary or secondary amine (3.0 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup: a. Evaporate the DMF under reduced pressure at an elevated temperature. b. Dissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc). c. Wash the organic layer sequentially with water, 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Figure 2: Workflow for synthesizing benzothiophene-2-carboxamide derivatives.
Quantitative Data: Kinase Inhibitory Activity
The derivatization of the benzothiophene core can lead to highly potent and selective kinase inhibitors.
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 5-Hydroxybenzothiophene-2-hydrazide | Clk4, DRAK1, haspin | 11, 87, 125.7 | [6][11] |
| 5-Hydroxybenzothiophene-2-amide | Haspin | Selective Inhibition | [6][11] |
Application Protocol 2: C4-Arylation via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis.[12][13] It proceeds under relatively mild conditions, tolerates a vast array of functional groups, and utilizes organoboron reagents that are generally stable and have low toxicity.[12] This makes it the ideal choice for modifying the C4-chloro position of the benzothiophene scaffold.
Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1) or 1,4-dioxane/water.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate (EtOAc). b. Wash the organic layer with water and brine. c. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the C4-arylated product.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of Benzothiophene Urea FAAH Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades endocannabinoids; its inhibition is a therapeutic strategy for treating inflammatory pain and other neurological disorders.[14] Benzothiophene piperazine urea derivatives have been identified as potent and selective covalent inhibitors of FAAH.[15]
The synthesis leverages both the C2 and C4 positions of the benzothiophene core. A general route starts with the elaboration at the C2 position to form an amide with piperazine, followed by urea formation. The C4 position can be functionalized (e.g., via Suzuki coupling) before or after these steps to optimize activity.
Synthetic Protocol: Urea Formation
Rationale: The urea functional group is a key pharmacophore in this class of inhibitors, responsible for the covalent modification of the enzyme's active site serine.[7][15] A common method for its synthesis is the reaction of a secondary amine (the piperazine nitrogen) with an isocyanate.
Protocol (Illustrative):
-
Setup: Dissolve the benzothiophene-piperazine intermediate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Slowly add a solution of the desired aryl isocyanate (1.05 eq) in the same solvent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC.
-
Workup: If a precipitate forms, it can be filtered, washed with cold solvent, and dried. Alternatively, the reaction mixture can be concentrated and the product purified by recrystallization or column chromatography.
Figure 4: Synthetic route to benzothiophene piperazine urea FAAH inhibitors.
Structure-Activity Relationship (SAR) Data
SAR studies have shown that substitution on the benzothiophene core significantly impacts inhibitory potency.
| Compound | R¹ (at C3) | R² (Urea) | hFAAH k_inact/K_i (M⁻¹s⁻¹) | Reference |
| 19 | H | 3-aminopyridyl | 1400 ± 100 | [15] |
| 6a | CH₃ | 3-aminopyridyl | 4200 ± 200 | [15] |
| 20 | CH₃ | 3-aminopyridyl (piperidine) | 6800 ± 600 | [15] |
Data shows that adding a methyl group at the 3-position (R¹) and using a piperidine linker instead of piperazine can improve potency.
Conclusion
This compound is a high-value, versatile starting material for the synthesis of medicinally relevant compounds. Its orthogonal handles at the C2 and C4 positions enable a "plug-and-play" approach to chemical synthesis, allowing for the rapid generation of diverse molecular architectures. The protocols and strategies outlined in this guide demonstrate its utility in accessing validated pharmacophores for kinase and FAAH inhibition, providing a solid foundation for drug discovery and development professionals to build upon.
References
- BenchChem. (n.d.). Application Notes and Protocols: 2-Nitro-benzo[b]thiophene-3-carbonitrile in Kinase Inhibitor Synthesis.
- Abdel-Halim, M., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
- Abdel-Halim, M., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online.
- Various Authors. (n.d.). Structure−activity relationships of benzothiophene piperazine urea based FAAH inhibitors. ResearchGate.
- Various Authors. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry.
- Various Authors. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
- Martin, B. R., et al. (2008). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed Central.
- Li, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. PubMed.
- ChemicalBook. (n.d.). 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9.
- Fine Chemical Manufacturer. (n.d.). Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate.
- Various Authors. (2012). Synthesis and antimicrobial activity of some new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives. ResearchGate.
- Vitale, P., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.
- Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
- Ismael, A., et al. (2019). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry.
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- BenchChem. (n.d.). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
- Various Authors. (2025). Bioactive compounds containing a benzothiophene moiety. ResearchGate.
- Various Authors. (2007). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: Exploring the Properties and Applications of 4-Chloro-1-Benzothiophene.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. innospk.com [innospk.com]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9 [chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
- 15. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting side reactions in methyl 4-chloro-1-benzothiophene-2-carboxylate synthesis
Welcome to the Technical Support Center for the synthesis of methyl 4-chloro-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions and other common issues encountered during this synthesis.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and direct route involves the reaction of 2,6-dichlorobenzaldehyde with methyl thioglycolate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). While this method is generally effective, it is not without its challenges. This guide will address the most frequently encountered side reactions and provide practical, field-proven solutions to optimize your synthesis for higher yield and purity.
Reaction Overview
The fundamental reaction involves a base-mediated condensation followed by an intramolecular cyclization. The general scheme is as follows:
Troubleshooting Guide: Side Reactions and Low Yields
This section addresses specific problems you may encounter during the synthesis of this compound, their probable causes, and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not getting any, or very little, of the desired this compound. What are the common causes?
Answer:
Low or no product yield is a frequent issue that can often be traced back to the quality of reagents, reaction conditions, or the presence of inhibitors.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Poor Quality of Reagents | Impurities in the starting materials, especially the 2,6-dichlorobenzaldehyde or methyl thioglycolate, can inhibit the reaction or lead to the formation of side products. | Ensure the purity of your starting materials. 2,6-dichlorobenzaldehyde can oxidize to the corresponding carboxylic acid, which will not participate in the reaction. Methyl thioglycolate can dimerize or oxidize. It is recommended to use freshly distilled or recently purchased reagents. |
| Ineffective Base | Potassium carbonate is a mild base, and its effectiveness can be compromised by absorbed moisture.[1] | Use freshly dried potassium carbonate. You can dry it by heating it in an oven at >120 °C for several hours before use. Ensure it is finely powdered to maximize surface area. |
| Presence of Water in the Reaction | Water can hydrolyze the methyl thioglycolate and interfere with the base-mediated steps of the reaction. | Use anhydrous DMF as the solvent. If you suspect your solvent has absorbed moisture, it can be dried over molecular sieves. |
| Reaction Temperature Too Low | The intramolecular cyclization step requires a certain activation energy. If the temperature is too low, the reaction may not proceed at a reasonable rate. | While the initial condensation can often be performed at room temperature, the cyclization may require gentle heating. Monitor the reaction by TLC, and if it stalls, consider increasing the temperature to 50-60 °C. |
Issue 2: Formation of a Regioisomer (Methyl 6-chloro-1-benzothiophene-2-carboxylate)
Question: My final product is a mixture of the desired 4-chloro isomer and another chloro-substituted benzothiophene. How can I improve the regioselectivity?
Answer:
The formation of the 6-chloro regioisomer is a potential side reaction due to the presence of two chlorine atoms on the starting benzaldehyde. While the 4-chloro isomer is generally favored due to steric hindrance from the aldehyde group during the initial nucleophilic attack, the 6-chloro isomer can still form.
Reaction Pathway for Regioisomer Formation:
Caption: Formation of 4-chloro and 6-chloro regioisomers.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Thermodynamic vs. Kinetic Control | At higher temperatures, the reaction may be under thermodynamic control, potentially leading to the formation of the more stable isomer, which may not be the desired one. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the kinetically controlled product, which is more likely to be the 4-chloro isomer due to sterics. |
| Base Strength | A very strong base might deprotonate other positions on the aromatic ring, leading to a loss of regioselectivity. | Potassium carbonate is a good choice as a mild base.[2] Avoid stronger bases like sodium hydride or alkoxides unless necessary for other reasons. |
Purification Strategy:
Separating the 4-chloro and 6-chloro isomers can be challenging due to their similar polarities.
-
Column Chromatography: Use a high-efficiency silica gel and a solvent system with low polarity (e.g., a gradient of ethyl acetate in hexane). Careful fraction collection and analysis by TLC or HPLC are crucial.
-
Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization may be an option. Experiment with different solvent systems.
Issue 3: Presence of a Dimer/Self-Condensation Product of Methyl Thioglycolate
Question: I have an impurity in my product that does not seem to be the regioisomer. What else could it be?
Answer:
Under basic conditions, methyl thioglycolate can undergo self-condensation to form a diketopiperazine-like dimer or other related byproducts.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Slow Main Reaction | If the main reaction between the benzaldehyde and the thioglycolate is slow, the thioglycolate has more opportunity to react with itself. | Ensure that the 2,6-dichlorobenzaldehyde is of high purity and that the reaction conditions are optimized for the main reaction to proceed efficiently. |
| Excess Base or High Temperature | Harsher conditions can promote the self-condensation of the thioglycolate. | Use the stoichiometric amount of base, or only a slight excess. Avoid unnecessarily high temperatures. |
Purification Strategy:
The self-condensation products of methyl thioglycolate are often more polar than the desired benzothiophene. They can typically be removed by standard column chromatography.
Experimental Protocols
General Synthesis of this compound
-
To a solution of 2,6-dichlorobenzaldehyde (1.0 eq) in anhydrous DMF, add methyl thioglycolate (1.1 eq).
-
Add finely powdered, anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gently heat the mixture to 50-60 °C.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).
Troubleshooting Workflow
Caption: A workflow for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is DMF a good solvent for this reaction?
A1: DMF is a polar aprotic solvent. It is effective at dissolving the reactants and the potassium carbonate, facilitating the reaction. Its high boiling point also allows for heating if necessary.
Q2: Can I use a different base?
A2: Other bases such as triethylamine or sodium carbonate can be used. However, potassium carbonate is often a good balance of being strong enough to deprotonate the thioglycolate without being so strong that it promotes significant side reactions.[1][2]
Q3: How can I confirm the identity of my product and any impurities?
A3: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: This will give you the primary structure of your main product and can help identify major impurities if they are present in sufficient quantity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and any byproducts.
-
HPLC: This is a powerful tool for assessing the purity of your product and for separating and quantifying isomers.
Q4: What are the key safety precautions for this reaction?
A4:
-
Methyl thioglycolate has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Always quench the reaction by pouring it into water, as this will neutralize any remaining reactive species.
References
- Recent developments in synthetic methods for benzo[b]heteroles. RSC Publishing, 2016.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC - NIH, 2022.
- Supporting Inform
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal.
- Benzothiophene synthesis. Organic Chemistry Portal.
- Direct benzothiophene formation via oxygen-triggered intermolecular cyclization of thiophenols and alkynes assisted by manganese/PhCOOH. Semantic Scholar.
- Supporting Inform
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Benzothiophene Synthesis Optimization: A Technical Support Center. Benchchem.
- Technical Support Center: Optimizing Benzothiophene Synthesis. Benchchem.
- 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid.
- Recent Applications of Potassium Carbon
- Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsatur
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.
- Thiophene synthesis. Organic Chemistry Portal.
- Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis.
- Condition of synthesis: i) K2CO3, DMF, room temperature and...
- 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9. ChemicalBook.
- Organic Reaction Workup Formulas for Specific Reagents.
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
- High-field NMR spectroscopy and FTICR mass spectrometry. BG.
- Synthesis of Benzo[b]thiophene Carboxamides Connected to 4-Arylpiperazines through a Benzylic Spacer: Potential Ligands with 5-H. Repositorio Académico - Universidad de Chile.
- 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYL
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science (RSC Publishing).
- Process for preparing thiophene derivatives.
- 4-Chloro-1-Benzothiophene-2-Carboxylic Acid. CymitQuimica.
- Synthesis of the 2-alkynyl benzo[b]furanes/benzo[b]thiophenes from the cross-coupling reaction of benzo[b]furanyl/ benzo[b]thiophene aluminum reagents with gem-dibromoolefin derivatives catalyzed by Palladium.
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC - NIH.
- Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PubMed.
- methyl 6-(1,3-dioxolan-2-yl)
- Benzothiophenes database - synthesis, physical properties.
Sources
optimization of reaction conditions for improved yield of methyl 4-chloro-1-benzothiophene-2-carboxylate
Technical Support Center: Optimization of Methyl 4-Chloro-1-Benzothiophene-2-Carboxylate Synthesis
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction conditions for improved yield and purity. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the synthesis, providing a quick reference for common queries.
Q1: What is the most common and reliable synthetic route for this compound?
A1: A widely employed and effective strategy involves the cyclization reaction between a substituted benzaldehyde and a thioglycolate ester. Specifically, the reaction of 4-chloro-2-fluorobenzaldehyde with an alkyl thioglycolate (like ethyl or methyl thioglycolate) in the presence of a base is a preferred method. This approach is advantageous due to the availability of starting materials and generally good yields upon optimization.[1]
Q2: Why is an inert atmosphere recommended for this reaction?
A2: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the thioglycolate reactant. In the presence of oxygen, thiols can undergo oxidative coupling to form disulfides. This side reaction consumes your starting material, directly leading to a reduction in the yield of the desired benzothiophene product.
Q3: How should I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[2] Use a solvent system that provides good separation between your starting materials (benzaldehyde and thioglycolate) and the product. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[3] Spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of the limiting reagent and the appearance of a new, typically UV-active spot, indicates product formation.
Q4: My final product is an off-white or yellow solid. Is this expected?
A4: Yes, the crude product is often a yellow or off-white solid.[1][4] Color impurities can arise from minor side products or residual reagents. Purification via column chromatography or recrystallization is typically required to obtain a pure, white crystalline solid.[3][5]
Part 2: Troubleshooting Guide: Low Yield and Impurities
This section provides a structured approach to diagnosing and solving common experimental problems encountered during the synthesis.
Issue 1: Low or No Product Yield
You've run the reaction, and upon work-up, the yield of this compound is significantly lower than expected, or perhaps nonexistent.
Q: I am not obtaining the desired product yield. What are the most likely causes and how can I fix them?
A: Low yield is a frequent issue that can often be traced back to suboptimal reaction parameters. Let's break down the critical variables.
The reaction proceeds via a base-mediated condensation and subsequent intramolecular cyclization. The choice of base and reaction temperature are intrinsically linked and are the most critical factors for success.
-
Base Strength: The base must be strong enough to deprotonate the α-carbon of the thioglycolate ester, forming a reactive nucleophile. However, an overly strong base can promote unwanted side reactions.
-
Temperature: The temperature must be sufficient to overcome the activation energy for the cyclization and aromatization steps but not so high as to cause decomposition of reactants or products.
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Systematic workflow for troubleshooting low yields.
-
Reagent Integrity Check:
-
Ethyl/Methyl Thioglycolate: This reagent can oxidize over time. Use a freshly opened bottle or distill older material before use.
-
Base: For bases like triethylamine (TEA), ensure it is dry. For solid bases, ensure they have been stored in a desiccator.
-
Solvent: Use anhydrous grade solvent, particularly for polar aprotic solvents like DMSO, which can be hygroscopic.
-
-
Reaction Parameter Optimization (See Table 1):
-
Base Selection: Triethylamine (TEA) is a common choice.[1] If yields are low, consider a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6]
-
Temperature Control: A reaction temperature of 80 °C is a good starting point.[1] If the reaction is sluggish, cautiously increase the temperature. Conversely, if decomposition is suspected (darkening of the reaction mixture), lower the temperature.
-
Stoichiometry: Ensure the stoichiometry is correct. A slight excess of the thioglycolate (e.g., 1.1 equivalents) and a larger excess of the base (e.g., 3 equivalents) is often used to drive the reaction to completion.[1]
-
Table 1: Example Reaction Condition Optimization
| Entry | Starting Material | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Observed Yield (%) | Notes |
| 1 | 4-chloro-2-fluorobenzaldehyde | Triethylamine (3) | DMSO | 80 | 2 | ~75% | Good starting point.[1] |
| 2 | 4-chloro-2-fluorobenzaldehyde | K₂CO₃ (3) | DMF | 80 | 12 | <20% | Incomplete reaction; base may be too weak. |
| 3 | 4-chloro-2-fluorobenzaldehyde | Triethylamine (3) | Toluene | 110 | 12 | ~40% | Slower reaction rate in non-polar solvent. |
| 4 | 2'-chloro-6'-fluoroacetophenone | DBU (1.5) | Toluene | 20 | 18 | ~65% | Alternative starting material and conditions.[6] |
Issue 2: Crude Product is Impure
After work-up, TLC or ¹H NMR analysis of your crude product shows significant impurities alongside the desired product.
Q: My crude product contains multiple spots on TLC. What are these impurities and how can I remove them?
A: Impurities typically consist of unreacted starting materials or side products. Effective purification is key to obtaining your target compound with high purity.
-
Unreacted 4-chloro-2-fluorobenzaldehyde: This can occur if the reaction does not go to completion. It is typically more polar than the product.
-
Thioglycolate Dimer (Disulfide): Arises from oxidation of the starting material if the reaction is not kept under an inert atmosphere.
-
Regioisomers: Depending on the starting material, cyclization at a different position could be possible, although the directing effects of the chloro and fluoro groups in 4-chloro-2-fluorobenzaldehyde strongly favor the desired product.
Column chromatography is the most effective method for purifying the crude product.[3][7]
-
Prepare the Column: Pack a glass column with silica gel (230–400 mesh) using a slurry of a non-polar eluent (e.g., 100% hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the prepared column.
-
Elute the Column: Start with a low-polarity eluent (e.g., 100% hexane). Gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). A gradient of 0% to 5% EtOAc in hexane is often effective.[3]
-
Collect and Analyze Fractions: Collect the eluate in fractions and monitor their composition using TLC. Combine the fractions that contain the pure product.
-
Concentrate: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
If the crude product is relatively clean (>85% pure), recrystallization can be an efficient alternative.
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. Alcohols (e.g., methanol, ethanol) or mixtures with water can be effective.[3]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolate: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Part 3: Reaction Mechanism and Workflow Visualization
Understanding the underlying mechanism provides insight into why certain conditions are favored.
Caption: Simplified reaction mechanism for benzothiophene formation.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Benzothiophene Synthesis.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiophene derivatives.
- Benchchem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center.
- MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- ChemicalBook. (n.d.). 4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester synthesis.
- Guidechem. (n.d.). How to Synthesize Methyl Benzo[b]thiophene-2-carboxylate?.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ChemicalBook. (n.d.). 4-chloro-1-benzothiophene-2-carboxylic acid.
- NIH. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- ChemScene. (n.d.). Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID CAS#: 23967-57-9 [m.chemicalbook.com]
- 6. 4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Purification of Chlorinated Benzothiophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the unique purification challenges associated with chlorinated benzothiophene compounds. Drawing from established methodologies and field-proven insights, this resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues encountered during your experiments.
Part 1: General Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses high-level questions and provides a foundational workflow for tackling purification challenges.
Initial Troubleshooting Workflow
Before diving into specific techniques, it's crucial to approach purification systematically. An impurity is not just a substance to be removed; it's a clue about your reaction or workup procedure.
Caption: General workflow for troubleshooting the purification of chlorinated benzothiophenes.
Frequently Asked Questions
Q1: My chlorinated benzothiophene product seems to be degrading during purification on silica gel. What's happening and how can I prevent it?
A: This is a common issue. Standard silica gel is slightly acidic, which can cause the degradation of sensitive compounds, particularly those with reactive functional groups or susceptibility to acid-catalyzed decomposition. Halogenated compounds can sometimes be unstable under these conditions[1].
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat the silica gel by creating a slurry with a solvent containing a small amount of a neutral or basic additive, like triethylamine (~0.5-1% v/v), before packing your column.
-
Switch Adsorbent: Consider using a more neutral adsorbent like alumina (Al₂O₃) or a bonded-phase silica (like C18 for reverse-phase chromatography).
-
Minimize Contact Time: Use flash column chromatography rather than gravity chromatography to reduce the time your compound spends on the stationary phase.
Q2: I'm struggling to separate regioisomers of my chlorinated benzothiophene. Their Rf values on TLC are almost identical. What should I do?
A: Separating regioisomers is a classic purification challenge because they often have very similar polarities and physical properties[2][3].
-
Optimize TLC: Experiment with a wide range of solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene-based system can provide the slight difference in polarity needed for separation.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating challenging isomers[4]. A normal-phase chiral column or a reverse-phase C18 column with a carefully optimized mobile phase (e.g., acetonitrile/water or methanol/water) can often resolve isomers that are inseparable by standard column chromatography.
-
Preparative TLC: For small quantities, preparative thin-layer chromatography (prep-TLC) can provide better resolution than a packed column.
-
Derivatization: If possible, selectively react one isomer to dramatically change its polarity, allowing for easy separation. The protecting group or new functional group can then be removed post-purification.
Q3: My final product contains residual solvents that I can't remove under high vacuum. How can I get rid of them?
A: Some solvents, particularly high-boiling ones like DMSO or DMF, can be difficult to remove. Additionally, some crystalline products can trap solvent molecules within their lattice[5].
-
Solvent Co-evaporation (Azeotroping): Dissolve your product in a low-boiling solvent in which it is highly soluble (e.g., dichloromethane or methanol). Evaporate the solvent. Repeat this process 2-3 times. The low-boiling solvent will help "carry away" the residual high-boiling solvent.
-
Recrystallization: The most effective method. Dissolving the product in a suitable solvent and allowing it to crystallize slowly will often exclude the unwanted solvent molecules from the crystal lattice.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or cyclohexane and is not volatile, freeze-drying can be an effective way to remove residual solvents.
Part 2: Troubleshooting Guide for Column Chromatography
Column chromatography is one of the most common methods for purifying benzothiophene derivatives[6][7][8]. However, several issues can arise.
Caption: Decision tree for troubleshooting common column chromatography issues.
Scenario 1: Product Elutes with the Solvent Front
-
Causality: The mobile phase is too polar, giving your compound a high affinity for the mobile phase and very low affinity for the stationary phase[9]. Your compound is essentially "washing" through the column without interaction.
-
Protocol: Solvent System Selection
-
Objective: Find a solvent system where the desired compound has an Rf value of ~0.2-0.3 on a TLC plate.
-
Materials: TLC plates (silica gel), developing chambers, various solvents (Hexanes, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH)).
-
Procedure:
-
Spot your crude mixture on several TLC plates.
-
Run the plates in different solvent systems. Start with a non-polar system (e.g., 95:5 Hexane:EtOAc) and gradually increase polarity (e.g., 90:10, 80:20).
-
The ideal system will show good separation between your product and impurities, with the product spot moving about 20-30% of the way up the plate.
-
-
Trustworthiness: A well-chosen solvent system on TLC is the single most important predictor of a successful column separation.
-
Scenario 2: Product Co-elutes with an Impurity
-
Causality: The chosen solvent system does not have sufficient selectivity to resolve your compound from a specific impurity.
-
Troubleshooting:
-
Run a Shallow Gradient: Instead of a single isocratic solvent system, use a gradient elution. Start with a very non-polar mobile phase and slowly increase the polarity. This can often resolve closely-eluting compounds.
-
Change Solvent Selectivity: Replace one of the solvents in your mobile phase with another of similar polarity but different chemical properties. For example, if you are using Hexane/EtOAc, try switching to Hexane/DCM or Toluene/EtOAc. Different solvent-solute interactions can enhance separation.
-
Column Dimensions: Use a longer, narrower column for a higher number of theoretical plates, which improves resolving power.
-
| Parameter | Impact on Separation | Recommendation |
| Column Diameter | Loading capacity | Choose based on sample mass (typically 1:20 to 1:100 sample:silica ratio). |
| Column Length | Resolution | Longer columns increase resolution but also run time. |
| Flow Rate | Band Broadening | An optimal flow rate (not too fast or too slow) minimizes band broadening. |
| Gradient Slope | Resolution | A shallow gradient (slow change in polarity) improves resolution of close spots. |
Part 3: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it can be challenging to establish a reliable protocol.[10]
Scenario 1: The Compound Oiled Out Instead of Crystallizing
-
Causality: The solution became supersaturated at a temperature above the melting point of your compound (or a eutectic mixture with impurities). This is common when the boiling point of the solvent is too high.
-
Troubleshooting:
-
Add More Solvent: Re-heat the solution to dissolve the oil, then add more hot solvent to decrease the saturation level. Allow it to cool slowly again.
-
Lower the Cooling Temperature: If the oil persists, try cooling the flask in an ice bath or refrigerator to induce nucleation below the melting point.
-
Change Solvents: Choose a solvent with a lower boiling point. For benzothiophenes, mixtures of C1-C8 alcohols and water, or solvents like heptane, are often effective.[10][11]
-
Scenario 2: No Crystals Form, Even After Cooling
-
Causality: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Protocol: Inducing Crystallization
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites.
-
Seed the Solution: Add a tiny crystal of the pure compound (if available) to the cooled solution. This provides a template for crystal growth.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the concentration of your compound, then cool again.
-
Use an Anti-Solvent: While stirring the solution at room temperature, slowly add a solvent in which your compound is insoluble (the "anti-solvent") until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to re-clarify and allow it to cool slowly.
-
Part 4: Purity Assessment and Validation
Purification is incomplete without rigorous purity assessment. No single method is foolproof; orthogonal techniques are recommended.[12]
| Analytical Method | Principle | Strengths for Chlorinated Benzothiophenes | Limitations |
| HPLC [13] | Partitioning between liquid mobile phase and solid stationary phase. | Excellent for separating isomers and non-volatile impurities. High precision and robustness. | May require method development to find the right column and mobile phase. |
| GC-MS [13][14] | Separation by volatility and interaction with a stationary phase; detection by mass. | High sensitivity for volatile impurities (e.g., residual solvents, low MW side-products). Provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR [13] | Signal intensity is directly proportional to the number of nuclei. | A primary method that does not require a specific reference standard of the analyte itself. Highly accurate and provides structural confirmation. | Lower sensitivity compared to chromatographic methods; requires a certified internal standard. |
Experimental Protocol: Purity Determination by HPLC
-
Objective: To quantify the purity of the final chlorinated benzothiophene product and detect any non-volatile impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water.
-
Sample dissolved in mobile phase or a compatible solvent.
-
-
Method:
-
Mobile Phase: A typical starting point is 70:30 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV max of your compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Run Time: 15-20 minutes.
-
-
Data Analysis:
-
The purity is calculated using the area normalization method.[13]
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Trustworthiness: This method is self-validating. The presence of multiple peaks indicates impurities. The peak shape of the main component should be sharp and symmetrical; tailing or fronting can indicate co-eluting impurities or interaction with the column.
References
- Purification method of benzothiophene.
- Process for the synthesis of benzothiophenes.
-
C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. ResearchGate. [Link]
-
C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. National Institutes of Health (NIH), PMC. [Link]
-
C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Royal Society of Chemistry (RSC) Publishing, Organic & Biomolecular Chemistry. [Link]
-
Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. ACS Publications. [Link]
-
Chromatographic separation technologies. Bioanalysis Zone. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. United States National Library of Medicine. [Link]
-
Separation techniques: Chromatography. ResearchGate. [Link]
-
Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. ORBi UMONS. [Link]
-
Chromatography Basic Principles Involved In Separation Process. Jack Westin. [Link]
-
CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. IIP Series. [Link]
-
Separation techniques: Chromatography. JournalAgent. [Link]
-
Accessing Isomers of Benzothienonaphthofurans via Regio-Controlled Structural Fusion of Electrophilic Benzothiophenes with Naphthols. PubMed. [Link]
-
Base-Mediated Annulation of Electrophilic Benzothiophene with Naphthols and Phenols: Accessing Benzothiophene-Fused Heteroacenes. ACS Publications, The Journal of Organic Chemistry. [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Institutes of Health (NIH), PMC. [Link]
-
Modulation of Properties in[10]Benzothieno[3,2-b][10]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]
-
Analytical Methods. Royal Society of Chemistry (RSC) Publishing. [Link]
-
How chemists are harnessing halogen bonds for asymmetric synthesis. Chemistry World. [Link]
Sources
- 1. How chemists are harnessing halogen bonds for asymmetric synthesis | Research | Chemistry World [chemistryworld.com]
- 2. Accessing Isomers of Benzothienonaphthofurans via Regio-Controlled Structural Fusion of Electrophilic Benzothiophenes with Naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. jackwestin.com [jackwestin.com]
- 10. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 11. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 12. biomedres.us [biomedres.us]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Strategies to Improve the Regioselectivity of Benzothiophene Synthesis
Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of controlling regioselectivity. Benzothiophenes are privileged scaffolds in medicinal chemistry and materials science, but achieving the desired substitution pattern can be a significant experimental hurdle.[1][2] This document, presented in a practical question-and-answer format, provides troubleshooting advice and detailed protocols grounded in mechanistic principles to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing regioselectivity in benzothiophene synthesis?
A1: Regioselectivity in benzothiophene synthesis—whether you are forming the ring or functionalizing a pre-existing one—is primarily governed by a combination of electronic and steric effects, which are dictated by the reaction mechanism.[3] Key factors include:
-
Electronic Nature of Reactants: The inherent electron distribution in your starting materials is crucial. In the pre-formed benzothiophene core, the C3 position is generally more electron-rich and thus more susceptible to electrophilic attack than C2.[4] However, the C2 proton is more acidic, making it prone to deprotonation and subsequent reaction with electrophiles.[5]
-
Reaction Mechanism: The underlying mechanism is the most critical determinant.
-
Electrophilic Cyclizations: These are common but their regioselectivity can be variable. The initial site of attack and subsequent ring closure depends on the stability of the intermediates.[6][7]
-
Radical Cyclizations: The regiochemical outcome is controlled by the stability of the resulting radical intermediates, with 5-endo or 6-exo pathways often competing.[8]
-
Transition Metal-Catalyzed Reactions: The choice of metal, ligand, and directing groups exerts precise control over the reaction pathway, often leading to excellent regioselectivity that can override inherent electronic preferences.[1][9]
-
-
Directing Groups: The presence of a directing group on the starting material can completely override the intrinsic reactivity of the core, forcing reactions to occur at a specific position.[3][10] This is one of the most powerful strategies for achieving high regiocontrol.
Q2: My goal is C3-functionalization, but I keep getting mixtures with the C2-isomer. Why is this happening and what's a better approach?
A2: This is a classic challenge. Direct functionalization of the benzothiophene core, for instance via Friedel-Crafts reactions, often yields mixtures because both C2 and C3 positions are reactive, albeit through different mechanisms.[5] While C3 is electronically favored for electrophilic attack, competing pathways or harsh conditions can lead to poor selectivity.
A superior, modern approach is to change the strategy from direct C-H functionalization of benzothiophene to a method with innate C3 selectivity. The interrupted Pummerer reaction of a benzothiophene S-oxide is an exceptionally reliable, metal-free method for this purpose.[5][11] This reaction is completely regioselective for C3 because the mechanism involves a[3][3]-sigmatropic rearrangement that can only deliver the coupling partner to the C3 position.[5]
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific experimental problems with probable causes and actionable solutions.
Problem 1: My intramolecular cyclization produces a mixture of 2- and 3-substituted benzothiophenes.
-
Probable Cause: The energy barrier for the competing cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig for alkyne precursors) is very similar under your current reaction conditions. This is common in acid- or base-catalyzed cyclizations where the regiochemical outcome is thermodynamically or kinetically controlled by small energy differences.[12]
-
Solution Pathway:
-
Modify Reaction Conditions: Lowering the temperature can favor the thermodynamically more stable product, potentially increasing the selectivity for one isomer.[10] Screen different solvents, as solvent polarity can influence the stability of charged intermediates in the transition states.
-
Switch to a Mechanistically Biased Catalyst: Move away from non-specific acid/base catalysis.
-
Transition-Metal Catalysis: Gold(I) or Platinum(II) complexes are known to be highly effective for the cyclization of 2-alkynyl thioanisoles.[13][14] The choice of metal and ligands can significantly influence the regiochemical outcome.
-
Photocatalysis: Visible-light photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes has been shown to be highly regioselective, providing a mild and efficient alternative.[6][15][16]
-
-
Problem 2: I'm attempting to functionalize the benzene ring, but I'm getting a mixture of 5-, 6-, and 7-substituted isomers.
-
Probable Cause: You are likely using a direct electrophilic substitution method (e.g., nitration, halogenation) on a benzothiophene precursor where the existing substituents do not provide a strong and unambiguous directing effect. The thiophene ring's electronics influence the benzene portion, but this effect is often not strong enough to give a single isomer.[7][13]
-
Solution Pathway:
-
Employ Directed ortho-Metalation (DoM): This is the most robust strategy for regioselective functionalization of the benzene portion.[10] By installing a potent directing metalation group (DMG), you can force deprotonation (typically with an organolithium base) at a specific adjacent position.
-
Example Workflow: To synthesize a 7-substituted benzothiophene, you can use an O-carbamate as a DMG. This group directs lithiation specifically to the C7 position, after which you can quench with a suitable electrophile to install the desired functionality.[10][17]
-
Advanced Strategies & Protocols for High Regiocontrol
For researchers requiring unambiguous control over substitution, the following field-proven strategies are recommended.
Strategy 1: C3-Selective Functionalization via Interrupted Pummerer Reaction
This metal-free approach offers complete C3 regioselectivity by leveraging the inherent reactivity of benzothiophene S-oxides.[5][11] The reaction proceeds by activating the S-oxide, which is then trapped by a nucleophile. A subsequent charge-accelerated[3][3]-sigmatropic rearrangement delivers the nucleophile exclusively to the C3 position.[5]
Caption: Mechanism of C3-selective functionalization.
-
Add benzothiophene S-oxide (1.0 eq.) and anhydrous CH₂Cl₂ to a nitrogen-flushed, oven-dried reaction vessel.
-
Cool the mixture to -40 °C with stirring.
-
Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq.).
-
After 5 minutes, add the phenol coupling partner (1.5 eq.) dissolved in anhydrous CH₂Cl₂.
-
Stir the mixture for 15 minutes, then remove the cooling bath and allow it to warm to ambient temperature overnight (~16 hours).
-
Add p-toluenesulfonic acid (pTsOH, 2.0 eq.) and heat the mixture at 45 °C for 5 hours to facilitate dehydration.
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Purify via column chromatography.
Strategy 2: Transition Metal-Catalyzed Annulation
For building the benzothiophene core with defined substitution, transition metal-catalyzed multi-component reactions offer high regioselectivity by controlling the sequence of bond formation.[9]
A notable example is the Rh-catalyzed reaction of arylboronic acids, alkynes, and elemental sulfur.[9] The reaction proceeds with high regioselectivity via a sequence of alkyne insertion, C-H activation, and sulfur transfer. This method is particularly powerful for creating electronically biased substitution patterns that are difficult to achieve otherwise.
Caption: Workflow for Rh-catalyzed benzothiophene synthesis.
Data Summary Tables
Table 1: Comparison of Key Synthetic Strategies for Regiocontrol
| Strategy | Target Position(s) | Typical Regioselectivity | Key Advantages | Common Issues |
| Interrupted Pummerer Rxn | C3 | Excellent (>99%)[5][11] | Metal-free, mild conditions, high functional group tolerance. | Requires synthesis of the S-oxide precursor. |
| Directed ortho-Metalation (DoM) | C4, C7 | Excellent (>95%)[10] | Powerful for benzene ring functionalization, predictable. | Requires a directing group, cryogenic temperatures. |
| Rh-Catalyzed Annulation | C2, C3 (Ring Formation) | High to Excellent[9] | Convergent, builds complexity quickly, good scope. | Requires transition metal catalyst, optimization may be needed. |
| Photocatalytic Annulation | C2, C3 (Ring Formation) | Good to High[6][16] | Metal-free (with organic dye), very mild conditions. | Substrate scope can be limited by diazonium salt stability. |
| Classical Electrophilic Cyclization | C2 or C3 | Poor to Good[7] | Operationally simple, well-established. | Often suffers from poor regioselectivity, side reactions. |
Table 2: Quick Troubleshooting Reference
| Issue | Probable Cause(s) | Recommended First Action |
| Mixture of C2/C3 Isomers | Non-selective mechanism (e.g., Friedel-Crafts, strong acid). | Switch to a mechanistically selective method like the Interrupted Pummerer reaction for C3.[5] |
| Mixture of Benzene Ring Isomers | Weak directing effects of existing substituents. | Implement a Directed ortho-Metalation (DoM) strategy.[10] |
| Low Yield of Desired Regioisomer | Suboptimal reaction conditions (temp, solvent, catalyst). | Systematically re-optimize reaction parameters, starting with temperature.[10][18] |
| Reaction Fails with New Substrate | Electronic/steric properties of the new substrate are incompatible. | Re-evaluate the chosen mechanism. A sterically hindered substrate may require a different catalytic system. |
References
-
Sanz, R., Guilarte, V., Hernando, E., & Sanjuán, A. M. (2010). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation−Halocyclization Strategies. The Journal of Organic Chemistry. [Link]
-
Nishii, Y., & Miura, M. (2020). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. . [Link]
-
Yoshikai, N. (2016). Recent developments in synthetic methods for benzo[b]heteroles. RSC Publishing. [Link]
-
Request PDF. (n.d.). An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review. ResearchGate. [Link]
-
Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters. [Link]
-
Wang, T., et al. (2015). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. National Institutes of Health. [Link]
-
Sanz, R., et al. (2010). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation−Halocyclization Strategies. ACS Publications. [Link]
-
Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Taylor & Francis eBooks. [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. National Institutes of Health. [Link]
-
Zhang, D., et al. (2021). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. National Institutes of Health. [Link]
-
Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. ACS Publications. [Link]
-
Le, D. N. (2017). Controlling regioselectivity of cyclization in heterocyclic alkynylamides. UNB Scholar. [Link]
-
ScholarWorks. (2023). Toward sustainable synthesis of benzothiophene heterocycles: optimization of gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles in aqueous micellar media. scholarworks.umb.edu. [Link]
-
Ishibashi, H. (2006). Controlling the regiochemistry of radical cyclizations. PubMed. [Link]
-
University of Manchester. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Research Explorer. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Controlling the regiochemistry of radical cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Controlling regioselectivity of cyclization in heterocyclic alkynylamides [unbscholar.lib.unb.ca]
- 13. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 14. Toward sustainable synthesis of benzothiophene heterocycles: optimization of gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles in aqueous micellar media | ScholarWorks [scholarworks.calstate.edu]
- 15. Benzothiophene synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
stability and degradation pathways of methyl 4-chloro-1-benzothiophene-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 4-chloro-1-benzothiophene-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.
Question 1: I'm observing a new, more polar peak with a shorter retention time in my reverse-phase HPLC analysis. My mobile phase is a standard water/acetonitrile gradient. What is the likely cause?
Answer:
The most probable cause is the hydrolysis of the methyl ester group to the corresponding carboxylic acid (4-chloro-1-benzothiophene-2-carboxylic acid). This is a common degradation pathway for ester-containing compounds, especially in the presence of trace amounts of acid or base, which can be present in your sample matrix, solvents, or glassware.
Causality Explained: The ester functional group is susceptible to nucleophilic attack by water. This reaction is catalyzed by either H+ (acid) or OH- (base). The resulting carboxylic acid is significantly more polar than the parent methyl ester, causing it to elute earlier from a non-polar (e.g., C18) reverse-phase HPLC column.
Troubleshooting Protocol:
-
Confirm Identity via LC-MS: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product will have a molecular weight corresponding to the loss of a methyl group (-CH₃, 14 Da) and the addition of a hydrogen atom (+H, 1 Da), resulting in a net mass difference of -13 Da compared to the parent compound.
-
pH Check: Measure the pH of your sample solution and mobile phase. Even seemingly neutral solutions can have a pH that promotes slow hydrolysis over time.
-
Solvent Selection: For sample preparation and storage, prioritize the use of anhydrous, aprotic solvents (e.g., anhydrous acetonitrile, THF) to minimize the presence of water. If aqueous solutions are necessary, prepare them fresh and use them immediately.
-
Co-injection: If a standard is available, co-inject your sample with 4-chloro-1-benzothiophene-2-carboxylic acid[1]. A single, co-eluting peak will confirm the identity of the degradant.
Question 2: My sample solution has developed a yellow tint, and my chromatogram shows several new, minor peaks, some of which are less polar than the parent compound. What degradation pathway does this suggest?
Answer:
This observation strongly suggests a combination of oxidative and/or photolytic degradation. The benzothiophene core is susceptible to both pathways.
Causality Explained:
-
Oxidation: The sulfur atom in the benzothiophene ring is electron-rich and can be readily oxidized, typically by atmospheric oxygen or residual peroxides in solvents (like THF or ethers). This oxidation first forms a sulfoxide (M+16 Da) and can proceed to a sulfone (M+32 Da)[2]. These oxidized products can alter the chromophore, leading to a color change.
-
Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive species. This can result in complex reactions, including dimerization or the formation of radical species, leading to a variety of minor degradation products.
Troubleshooting Protocol:
-
Protect from Light: Immediately switch to using amber vials or wrap your standard clear vials in aluminum foil. Minimize the sample's exposure to ambient and UV light during all stages of handling and analysis.
-
Inert Atmosphere: For stock solutions and long-term storage of the solid material, purge the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents oxidation.
-
Solvent Purity: Use high-purity, peroxide-free solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for peroxides before use or use freshly opened bottles.
-
Forced Degradation Analysis: To proactively identify these degradants, perform a controlled forced degradation study. Exposing the compound to an oxidizing agent (e.g., 3% H₂O₂) and a UV light source (as per ICH Q1B guidelines) will help you characterize the retention times and mass spectra of these specific degradation products[3].
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For maximum stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry environment (refrigerator or freezer). For long-term storage, placing the container within a desiccator under an inert atmosphere (argon or nitrogen) is highly recommended.
2. What are the primary degradation pathways I should be aware of during my experiments?
There are three primary degradation pathways to monitor:
-
Hydrolysis: Cleavage of the methyl ester to the carboxylic acid, accelerated by acidic or basic conditions.
-
Oxidation: Oxidation of the thiophene sulfur to form the corresponding sulfoxide and sulfone.
-
Photolysis: Degradation upon exposure to light, particularly UV wavelengths, which can lead to complex product mixtures.
The diagram below illustrates these key pathways.
Caption: Primary degradation pathways for the target compound.
3. Which analytical techniques are best suited for a stability-indicating method?
A robust stability-indicating method should be able to separate the intact parent compound from all potential degradation products.
-
Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard. A gradient method is recommended to ensure the resolution of degradants with a wide range of polarities.
-
Peak Purity & Identification: A Photo-Diode Array (PDA) detector is essential for assessing peak purity. For definitive identification of unknown peaks, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.
4. How should I structure a forced degradation study for this compound?
Forced degradation or stress testing is crucial for understanding potential degradation pathways and validating the stability-indicating power of your analytical methods, as outlined by ICH guidelines[3][4]. A systematic approach is recommended.
Experimental Workflow for Forced Degradation:
Caption: A typical workflow for conducting forced degradation studies.
The table below summarizes the recommended starting conditions. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Primary Pathway Targeted |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours @ 60°C | Ester Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | 1 - 8 hours @ Room Temp | Ester Hydrolysis |
| Oxidation | 3% H₂O₂ | 2 - 24 hours @ Room Temp | Sulfur Oxidation |
| Thermal | 80°C (in solution and solid state) | 24 - 72 hours | Thermolysis |
| Photolytic | UV (254 nm) & Visible Light | Per ICH Q1B Guidelines | Photodegradation |
References
-
Mohareb, R. M., & Mohamed, H. R. (2011). The Reaction of Cyanoacetylhydrazine with ω-Bromoacetophenone: Synthesis of 1,3,4-Oxadiazine, Pyridazine, and Thiophene Derivatives with Antitumor and Antimicrobial Activities. Molecules, 16(1), 58-71. [Link]
-
Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. AAPS PharmSciTech, 12(3), 857–865. [Link]
- Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug molecules. Analytical Chemistry, 77(17), 5175-5183.
-
Fedorak, P. M., & Bressler, D. C. (2001). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 67(10), 4500–4507. [Link]
-
Ohshiro, T., et al. (2003). Biodesulfurization of Naphthothiophene and Benzothiophene through Selective Cleavage of Carbon-Sulfur Bonds by Rhodococcus sp. Strain WU-K2R. Applied and Environmental Microbiology, 69(5), 2477–2482. [Link]
-
CAS Common Chemistry. (n.d.). Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, methyl ester, 1,1-dioxide. Retrieved January 7, 2026, from [Link]
Sources
Technical Support Center: A Guide to the Identification and Control of Impurities in the Synthesis of Methyl 4-chloro-1-benzothiophene-2-carboxylate
Welcome to the technical support guide for methyl 4-chloro-1-benzothiophene-2-carboxylate. This document is designed for researchers, chemists, and process development professionals who work with this critical synthetic intermediate. The purity of this compound is paramount for its downstream applications, particularly in pharmaceutical development. This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the identification, causality, and mitigation of process-related impurities.
Section 1: Overview of the Primary Synthetic Pathway
The most prevalent laboratory and industrial synthesis of this compound involves the base-mediated cyclocondensation of a substituted 2-halobenzaldehyde with methyl thioglycolate. A common starting material is 2,6-dichlorobenzaldehyde, where one chlorine atom is displaced by the thiolate and the other participates in the cyclization.
The reaction proceeds via an initial nucleophilic aromatic substitution (SNAr) to form an intermediate, which then undergoes an intramolecular condensation reaction, followed by elimination to yield the aromatic benzothiophene ring system. Understanding this pathway is the first step in predicting potential side reactions and resultant impurities.
Caption: Primary synthetic route to the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my crude product?
A: Based on the standard synthetic route, impurities typically fall into four categories:
-
Unreacted Starting Materials: Residual 2,6-dichlorobenzaldehyde and methyl thioglycolate.
-
Process-Related Side Products: Such as the hydrolyzed carboxylic acid, isomeric products (e.g., 6-chloro isomer), or products from over-chlorination.
-
Oxidation Products: The sulfur heteroatom is susceptible to oxidation, forming the corresponding sulfoxide or sulfone.
-
Degradation Products: Harsh reaction conditions (excessive heat or prolonged reaction times) can lead to decomposition or polymerization, often resulting in discoloration.
Q2: My final product is off-white or yellow, not the expected white solid. What is the likely cause?
A: A yellow or brown hue is almost always indicative of minor, highly conjugated degradation or polymeric impurities. This can be caused by excessive heating during the reaction or workup, or by the presence of reactive intermediates that polymerize. We recommend ensuring your reaction temperature is carefully controlled and avoiding prolonged exposure to strong acids or bases during purification. Filtration through a small plug of silica gel or activated carbon can sometimes remediate minor color issues.
Q3: My LC-MS analysis shows a significant peak with a mass corresponding to [M-14]. What is this impurity?
A: This is the classic signature of the hydrolyzed ester, 4-chloro-1-benzothiophene-2-carboxylic acid . The mass difference of 14 Da corresponds to the loss of a methyl group (CH₃) and the addition of a proton (H), effectively a net loss of CH₂. This is one of the most common impurities, typically formed during aqueous workups under basic conditions.[1][2]
Q4: How can I definitively identify an unknown impurity?
A: A multi-step approach is required.
-
LC-MS: This is your primary tool. It provides the retention time and, most importantly, the molecular weight of the impurity. This allows you to generate a molecular formula and hypothesize a structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing for unambiguous determination of the elemental composition.
-
Isolation & NMR: If the impurity is present at >1%, you may be able to isolate it using preparative HPLC or careful column chromatography. 1H and 13C NMR spectroscopy will then provide definitive structural confirmation.
Section 3: In-Depth Troubleshooting Guide
This section details the most common impurities, their formation mechanisms, and strategies for their control.
Impurity Formation Pathways
Caption: Formation pathways for common process-related impurities.
Common Impurities: Data and Mitigation
| Impurity Name | Molecular Weight | Plausible Cause & Mechanism | Identification & Analysis | Prevention & Remediation Strategy |
| 4-Chloro-1-benzothiophene-2-carboxylic acid | 212.65 | Cause: Saponification of the methyl ester.[2] Mechanism: Base-catalyzed nucleophilic acyl substitution by water, often during aqueous workup. | HPLC: Elutes earlier than the product on RP-HPLC. MS: [M-H]⁻ at m/z 211 in negative ESI. | Prevention: Use anhydrous workup conditions. Minimize contact time with aqueous base. Remediation: Can be removed via recrystallization. A basic wash is possible but risks further hydrolysis. |
| This compound-1-oxide | 242.68 | Cause: Oxidation of the benzothiophene sulfur. Mechanism: Reaction with peroxides or other oxidizing agents inadvertently present in solvents or reagents.[3] | HPLC: Elutes significantly earlier than the product. MS: [M+H]⁺ at m/z 243. | Prevention: Use fresh, peroxide-free solvents. Perform reaction under an inert atmosphere (N₂ or Ar). Remediation: Difficult to remove. Prevention is key. |
| Isomeric Chloro-substituted Products (e.g., 6-Chloro isomer) | 226.68 | Cause: Impurities in the 2,6-dichlorobenzaldehyde starting material (e.g., 2,4-dichlorobenzaldehyde). | HPLC: May co-elute or elute very close to the main product. MS: Identical mass to the product. NMR: Requires careful analysis of aromatic proton splitting patterns. | Prevention: Use high-purity starting materials. Qualify incoming raw material batches by GC or HPLC. Remediation: Very difficult to separate. May require specialized chromatography or re-synthesis. |
| 4-Chlorobenzothiophene | 168.64 | Cause: Decarboxylation of the carboxylic acid impurity.[4] Mechanism: Thermal or acid-catalyzed loss of CO₂ from the hydrolyzed intermediate. | GC-MS: More volatile than the product or acid. MS: M⁺ at m/z 168/170 (isotope pattern). | Prevention: Avoid excessive temperatures (>100-120 °C) during reaction or distillation, especially if the carboxylic acid impurity is present. |
Section 4: Standard Operating Protocols
Protocol 4.1: HPLC-UV Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Expected Elution Order: Sulfoxide -> Carboxylic Acid -> Product -> Isomers (approx.) -> Decarboxylated product (may be much later or not elute).
Protocol 4.2: Lab-Scale Purification by Recrystallization
-
Rationale: Recrystallization is highly effective for removing less polar impurities (like starting materials) and more polar impurities (like the carboxylic acid).
-
Procedure:
-
Dissolve the crude solid in a minimal amount of a hot solvent in which the product is soluble (e.g., methanol, ethyl acetate, or toluene).
-
If the solution is colored, you may add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified solid under vacuum.
-
-
Solvent Selection: Methanol is often a good first choice. For more stubborn impurities, a two-solvent system like ethyl acetate/heptane may be effective.
Section 5: Troubleshooting Workflow
This decision tree provides a logical path for addressing purity issues during your synthesis.
Caption: A logical workflow for identifying and resolving impurity issues.
References
-
ResearchGate. GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic...[Link]
-
ResearchGate. Ring-opening of benzothiophenes via addition-elimination process.[Link]
-
MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.[Link]
-
National Center for Biotechnology Information (PMC). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite.[Link]
-
Royal Society of Chemistry. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite.[Link]
-
National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.[Link]
-
Royal Society of Chemistry. Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase.[Link]
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9 [chemicalbook.com]
- 3. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
selecting the optimal recrystallization solvent for methyl 4-chloro-1-benzothiophene-2-carboxylate
Technical Support Center: Recrystallization Solvent Optimization
Introduction: The Critical Role of Purification
In the synthesis of pharmaceutical intermediates and complex organic molecules, achieving high purity is paramount. Methyl 4-chloro-1-benzothiophene-2-carboxylate serves as a key building block in medicinal chemistry and organic synthesis[1]. Its purity directly impacts the yield, safety, and efficacy of downstream products. Recrystallization is a powerful and widely used technique for purifying solid organic compounds by leveraging differences in solubility[2][3]. This guide provides a comprehensive, experience-driven framework for selecting the ideal solvent system for this specific compound, complete with experimental protocols and troubleshooting advice.
Section 1: Foundational Principles of Recrystallization
Recrystallization is a purification process based on the principle that the solubility of most solids increases with temperature[4][5]. The core concept involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (the "mother liquor")[5][6].
An ideal recrystallization solvent should exhibit the following characteristics:
-
High Temperature Coefficient: It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point[2][4].
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble, allowing for their removal via filtration[2][5].
-
Chemical Inertness: The solvent must not react with the compound being purified[2].
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration[2].
-
Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the compound to prevent the solid from "oiling out" instead of crystallizing[7].
Section 2: Physicochemical Profile of this compound
Understanding the properties of the target compound is the first step in a logical solvent selection process.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO₂S | [1] |
| Molecular Weight | 226.68 g/mol | [1] |
| Appearance | Solid | [8] |
| Polarity (Inferred) | Intermediate | Inferred from Structure |
| Melting Point | Not publicly available; must be determined experimentally. | - |
Expert Insight: The structure contains a polar ester group and a larger, relatively non-polar chlorinated benzothiophene ring system. This duality suggests that solvents of intermediate polarity, or potentially a mixed-solvent system, will be most effective. The parent compound, benzothiophene, is soluble in common organic solvents like acetone and ether but insoluble in water, which strongly suggests our target compound will also be insoluble in water[9][10]. An initial experimental determination of the crude solid's melting point is a critical, non-negotiable first step to avoid selecting a solvent with a boiling point that exceeds it.
Section 3: Experimental Workflow for Optimal Solvent Selection
This section details a systematic, small-scale approach to efficiently identify the best solvent before committing a large amount of material.
Workflow for Solvent Selection
Caption: Systematic workflow for recrystallization solvent selection.
Step 1: Small-Scale Solvent Screening Protocol
-
Preparation: Arrange a series of labeled test tubes. In each, place approximately 20-30 mg of the crude this compound.
-
Solvent Candidates: Select a range of solvents with varying polarities. A good starting set is shown in the table below.
-
Room Temperature Test: To each test tube, add the chosen solvent dropwise (start with 0.5 mL) at room temperature. Agitate the mixture and record whether the solid dissolves. An ideal solvent will not dissolve the compound at this stage[4].
-
Heating Test: If the solid did not dissolve at room temperature, heat the test tube gently in a water or sand bath until the solvent boils. Continue to add small portions of the hot solvent until the solid just dissolves. Record the approximate volume of solvent used[11]. If the solid does not dissolve in about 3 mL of solvent, it is likely insoluble, and that solvent should be rejected[6].
-
Cooling Test: Once a clear, hot solution is obtained, allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod below the liquid surface[11][12]. Afterwards, place the test tube in an ice-water bath for 15-20 minutes.
-
Observation: Record the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-formed crystals.
Data Recording Table
Use a table like the one below to systematically record your observations.
| Solvent | Boiling Point (°C) | Polarity | Soluble at RT? (Yes/No) | Soluble when Hot? (Yes/No) | Crystal Formation upon Cooling? (None, Poor, Good, Excellent) | Notes |
| Water | 100 | High | Likely insoluble | |||
| Ethanol | 78 | High | ||||
| Isopropanol | 82 | Medium-High | A good candidate | |||
| Acetone | 56 | Medium-High | Often too strong a solvent | |||
| Ethyl Acetate | 77 | Medium | A strong candidate | |||
| Toluene | 111 | Low | ||||
| Heptane | 98 | Low | Likely insoluble, but good as an anti-solvent |
Section 4: Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization process in a direct question-and-answer format.
Q: My compound "oiled out," forming liquid droplets instead of solid crystals. What should I do?
A: Oiling out occurs when the solid melts in the hot solvent and comes out of solution as a liquid above its melting point upon cooling[7][13]. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly impure.
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly. Insulating the flask can help[7][14].
-
Solution 2: Change to a solvent with a lower boiling point.
-
Solution 3: If the problem persists, consider using a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, add a drop or two of the good solvent to clarify and cool slowly[11].
Q: After cooling the solution, no crystals have formed. What went wrong?
A: This is one of the most frequent issues and usually has one of two causes.
-
Cause 1: Too much solvent was used. This is the most common reason[7]. The solution is not saturated enough for crystals to form. Solution: Gently boil off some of the solvent to concentrate the solution and then attempt to cool it again[7][11].
-
Cause 2: The solution is supersaturated. The solution contains more dissolved solute than it theoretically should, and crystallization has not been initiated. Solution: Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface[12]. Alternatively, add a tiny "seed crystal" of the original crude solid to provide a nucleation site[14].
Q: My final yield of pure crystals is very low. How can I improve it?
A: A low yield indicates that a significant amount of your product was lost during the process.
-
Check 1: Minimize hot solvent. Ensure you used the absolute minimum amount of boiling solvent required to dissolve the solid. Any excess will retain more of your product in the mother liquor upon cooling[11][12].
-
Check 2: Ensure complete cooling. Cool the flask in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation[11].
-
Check 3: Use cold washing solvent. When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will re-dissolve some of your product[12].
-
Check 4: Check the mother liquor. If you suspect significant loss, you can try to recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling, though this crop may be less pure.
Q: The purified crystals are colored, but the starting material was also colored. How do I remove colored impurities?
A: If the solution is colored by a high-molecular-weight impurity, it can often be removed with activated charcoal.
-
Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat source to let the boiling subside. Add a very small amount of activated charcoal (the tip of a spatula). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the charcoal's surface. Remove the charcoal by performing a hot gravity filtration before allowing the clear, colorless filtrate to cool and crystallize[11].
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization - Single Solvent. (n.d.). University of Calgary.
- Benzothiophene - Solubility of Things. (n.d.). Solubility of Things.
- Problems with Recrystallis
- Recrystalliz
- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry.
- Recrystalliz
- Problems in recrystalliz
- Troubleshooting. (2022). Chemistry LibreTexts.
- Recrystallization1. (n.d.).
- benzothiophene. (2022). ChemBK.
- 4-Chloro-1-Benzothiophene-2-Carboxylic Acid. (n.d.). CymitQuimica.
- 4-Chlorobenzo[b]thiophene-2-carboxylic acid methyl ester. (n.d.). Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. mt.com [mt.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Recrystallization [wiredchemist.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. 4-Chloro-1-Benzothiophene-2-Carboxylic Acid | CymitQuimica [cymitquimica.com]
- 9. books.rsc.org [books.rsc.org]
- 10. chembk.com [chembk.com]
- 11. Home Page [chem.ualberta.ca]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 14. chem.libretexts.org [chem.libretexts.org]
safe handling and storage procedures for methyl 4-chloro-1-benzothiophene-2-carboxylate
Technical Support Center: Methyl 4-chloro-1-benzothiophene-2-carboxylate
Welcome to the technical support guide for this compound (CAS No. 23967-57-9). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling in your experiments. The information herein is synthesized from safety data sheets and established laboratory safety protocols to provide practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - Safe Handling & Personal Protective Equipment (PPE)
This section addresses the most common questions regarding the safe handling of this compound to minimize exposure and ensure personal safety.
Q1: What are the primary hazards associated with this compound?
While comprehensive toxicological data for this specific compound is not fully available, related benzothiophene structures and available safety data suggest that it should be handled as a potentially hazardous substance.[1] Key potential hazards include irritation to the skin, eyes, and respiratory system.[2][3][4] Therefore, avoiding direct contact and inhalation of dust or vapors is the primary safety directive.[2][5]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound in solid form?
When handling the solid powder, the primary risks are inhalation of dust and skin/eye contact. A comprehensive PPE ensemble is critical.[6]
-
Lab Coat: A standard lab coat is required. For tasks with a higher risk of dust generation, impervious or disposable clothing should be considered.[5][7]
-
Gloves: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to inspect them before each use and use proper removal techniques to avoid skin contact.[5]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[5] For operations where dust generation is likely, such as weighing or transferring large quantities, chemical safety goggles are mandatory.[8]
-
Respiratory Protection: If working outside of a certified chemical fume hood or if dust cannot be controlled, a NIOSH-approved respirator is necessary.[9][10] For weighing small quantities, a fume hood provides adequate protection against inhalation.[1][9]
Q3: Are there different PPE requirements when the compound is in solution?
Yes. While the risk of dust inhalation is eliminated, the risk of splashes and vapor inhalation remains.
-
Gloves and Eye Protection: Requirements remain the same (chemically resistant gloves and safety glasses/goggles). The choice of glove material should also be compatible with the solvent used.
-
Respiratory Protection: If you are working with a volatile solvent outside of a fume hood, a respirator with cartridges appropriate for organic vapors is required. All work should ideally be performed within a fume hood to minimize vapor exposure.[11]
Table 1: PPE Selection Guide
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing (Solid) | Chemical safety goggles[8] | Chemically resistant gloves[5] | Required if outside a fume hood[9] | Lab coat, impervious clothing if needed[7] |
| Solution Preparation | Safety glasses with side shields[5] | Chemically resistant gloves[5] | Required for volatile solvents outside a fume hood | Lab coat |
| Reaction Workup | Chemical safety goggles, face shield for splash risk[12] | Chemically resistant gloves[5] | As required by solvent volatility | Lab coat |
Q4: What is the correct first aid procedure for accidental exposure?
Immediate and correct first aid is crucial. The following steps are based on established guidelines for chemical exposure.[13][14][15]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5][16] Remove contact lenses if present and easy to do so.[17] Seek immediate medical attention.[18]
-
Skin Contact: Remove all contaminated clothing immediately.[15] Wash the affected skin area thoroughly with soap and plenty of water.[5][14] If irritation develops or persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air at once.[5][13] If the person is not breathing, begin artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting.[19] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[5]
Section 2: Troubleshooting Guide - Storage & Stability
Proper storage is essential for maintaining the integrity of this compound and ensuring safety in the laboratory.
Q5: What are the ideal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][17] Some suppliers recommend refrigerated storage (2-8°C) under a nitrogen atmosphere for optimal preservation.[7]
-
Causality: The ester functional group is susceptible to hydrolysis, especially in the presence of moisture. Storing it in a dry environment prevents its degradation to the corresponding carboxylic acid. A cool environment slows down any potential degradation pathways.
Table 2: Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Cool place; Refrigerated (2-8°C) for long-term[1][7] | Slows potential decomposition. |
| Atmosphere | Dry; Inert gas (Nitrogen) recommended[7] | Prevents hydrolysis and potential oxidation. |
| Container | Tightly sealed, original container[17][20] | Prevents contamination and moisture ingress. |
| Location | Well-ventilated area[17] | Safely dissipates any potential vapors. |
Q6: I've noticed the appearance of the solid has changed over time. What could be the cause?
A change in appearance (e.g., color change, clumping) often indicates degradation or contamination.
-
Moisture Absorption: If the material was not stored in a desiccated environment, it might have absorbed atmospheric moisture, leading to clumping and potential hydrolysis.
-
Incompatibility Issue: Check if the compound was stored near incompatible materials. This compound should be stored away from strong oxidizing agents.[2] Contact with such agents can lead to vigorous reactions and degradation of the material.
Diagram: Storage Incompatibility
The following diagram illustrates the materials that should be segregated from this compound during storage.
Caption: Storage incompatibility diagram.
Section 3: Emergency Procedures & Troubleshooting Spills
Accidents can happen. A clear and logical response to a chemical spill is a cornerstone of laboratory safety.
Q7: How should I handle a small spill of solid this compound?
For a small, contained spill of the solid material:
-
Ensure Safety: Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).[5]
-
Containment: Prevent the powder from becoming airborne.
-
Cleanup: Gently sweep or scoop the material into a suitable, labeled container for disposal.[5][16] Avoid generating dust.[5][20] Do not use a standard vacuum cleaner unless it is certified for hazardous dust.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel.
-
Disposal: The collected material and cleaning supplies must be disposed of as chemical waste according to your institution's and local regulations.[1][5]
Q8: What is the procedure for a larger spill or a spill of the compound in solution?
A larger spill requires a more comprehensive response. The following workflow provides a step-by-step guide.
Diagram: Spill Response Workflow
Caption: Decision workflow for chemical spill response.
Protocol: Spill Cleanup (Liquid Solution)
-
Evacuate & Alert: If the spill is large or involves a highly volatile solvent, evacuate personnel from the immediate area and alert your lab supervisor or safety officer.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]
-
Personal Protection: Wear appropriate PPE, including double gloves, chemical splash goggles, and a respirator if necessary.[7]
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels for large spills.
-
Collection: Once the liquid is absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.[5]
-
Decontamination: Clean the spill area thoroughly. The choice of cleaning solvent depends on the solvent used in the solution, followed by a wash with soap and water.
-
Disposal: All contaminated materials, including gloves and absorbent, must be placed in a sealed container and disposed of as hazardous waste in accordance with local regulations.[5][17] Do not discharge to sewer systems.[1][5]
References
- Safety Data Sheet. (n.d.). Methyl 7-nitro-1-benzothiophene-2-carboxylate. Acros PharnaTech Limited.
- Safety Data Sheet. (2025, December 20). 4-Methylthiophene-2-carboxylic acid, 97%. Fisher Scientific.
- Safety Data Sheet. (2023, February 17). Methyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate. ChemScene.
- Safety Data Sheet. (2021, December 25). 4-Chlorothioanisole. Fisher Scientific.
- Material Safety Data Sheet. (n.d.). 3-Bromo-4-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester. Chemcia Scientific, LLC.
- Material Safety Data Sheet. (n.d.). 3-Amino-4-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester. Chemcia Scientific.
- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH. CDC.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet. (2025, December 19). 5-Chlorothiophene-2-carboxylic acid. Fisher Scientific.
- Safety Data Sheet. (2025, April 28). Aldrich - D32202. MilliporeSigma.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- Safety Data Sheet. (2009, October 16). Benzo[b]thiophene-2-carboxylic acid. Fisher Scientific.
- ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE Safety Data Sheets. (n.d.). Echemi.
- Personal protective equipment when handling plant protection products. (n.d.). BVL.bund.de.
- First Aid in Case of Pesticide Exposure. (n.d.). US EPA.
- Methyl 5-((2-chlorophenyl)carbamoyl) Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Benzo(b)thiophene-2-carboxylic acid. (n.d.). PubChem.
- Material Safety Data Sheet. (n.d.). Methyl 4-bromo-3-methoxythiophene-2-carboxylate. Cole-Parmer.
- First Aid for Pesticide Exposure. (n.d.). University of Florida.
- 3-Methylthiophene-2-carboxylic acid Safety Data Sheet. (2022, September 16). Apollo Scientific.
- 4-Chloro-1-Benzothiophene-2-Carboxylic Acid. (n.d.). CymitQuimica.
- 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE | CAS 23967-57-9. (n.d.). Molbase.
- Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate (CAS No. 314725-14-9) SDS. (n.d.). Bocsci.
- Methyl 4-methylthiophene-2-carboxylate. (n.d.). PubChem.
Sources
- 1. chemcia.com [chemcia.com]
- 2. fishersci.com [fishersci.com]
- 3. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. chemcia.com [chemcia.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. fishersci.com [fishersci.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. epa.gov [epa.gov]
- 15. edis.ifas.ufl.edu [edis.ifas.ufl.edu]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
- 18. aksci.com [aksci.com]
- 19. fishersci.com [fishersci.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
preventing catalyst deactivation in methyl 4-chloro-1-benzothiophene-2-carboxylate synthesis
Technical Support Center: Methyl 4-chloro-1-benzothiophene-2-carboxylate Synthesis
Guide: Proactive Strategies for Preventing Catalyst Deactivation
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. As a Senior Application Scientist, my objective is to provide you with not just protocols, but the underlying scientific principles to troubleshoot and, more importantly, prevent common failures in catalytic reactions, specifically focusing on catalyst deactivation.
The synthesis of functionalized benzothiophenes is a cornerstone in medicinal chemistry and materials science, often relying on transition metal catalysis.[1][2] However, the very nature of these sulfur-containing heterocycles presents unique challenges to catalyst stability. This guide provides a structured, question-and-answer framework to diagnose, solve, and prevent issues related to catalyst deactivation, ensuring robust and reproducible synthetic outcomes.
Part 1: Foundational Knowledge - The Catalytic System
Before troubleshooting, it is crucial to understand the reaction's core mechanism. The synthesis of benzothiophene derivatives frequently employs palladium-catalyzed cross-coupling reactions.[2][3] These reactions are powerful but sensitive, operating through a delicate catalytic cycle that can be easily disrupted.
What is the typical catalytic cycle for my synthesis?
Most palladium-catalyzed syntheses of this type proceed through a cycle involving Pd(0) and Pd(II) species.[4][5] Understanding this cycle is key to diagnosing which step is failing. The general mechanism involves three primary stages: oxidative addition, migratory insertion (or transmetalation), and reductive elimination.[5][6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into an aryl-halide bond, forming a Pd(II) complex.[4]
-
Migratory Insertion/Carbopalladation : An alkyne or other coupling partner coordinates with the Pd(II) complex, followed by insertion to form a new carbon-carbon bond.[7]
-
Reductive Elimination : The desired product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][7]
This cycle's efficiency is paramount. Any interruption leads to a stalled reaction and potential catalyst "death."
Caption: Generalized Palladium Catalytic Cycle.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound, linking observable problems to specific deactivation mechanisms.
Q1: My reaction started but stalled after 10-20% conversion. What is the most probable cause?
This is a classic symptom of catalyst poisoning .[8] Poisoning occurs when impurities or even the substrates/products themselves bind strongly and irreversibly to the catalyst's active sites, rendering them inactive.[9]
-
Causality : In benzothiophene synthesis, the sulfur heteroatom itself can be a potent poison for palladium catalysts, especially if reaction intermediates coordinate too strongly.[10] Furthermore, feedstock impurities such as residual thiols, phosphines, or other sulfur compounds from starting materials can rapidly kill the catalyst.[8][11]
Q2: The reaction mixture turned black, and a precipitate formed. Why did this happen and is my reaction salvageable?
The formation of a black precipitate is almost always indicative of the formation of palladium black . This occurs when the Pd(0) or Pd(II) species in the catalytic cycle become unstable and agglomerate into inactive metallic palladium. This is a form of deactivation through both agglomeration (sintering) and often follows leaching if a supported catalyst is used.[8][12]
-
Causality : This is often triggered by excessively high temperatures, improper ligand choice, or an incorrect solvent/base system.[13] The ligand's job is to stabilize the palladium atom; if the ligand dissociates or degrades, the palladium atoms are "naked" and will rapidly precipitate. Once palladium black has formed, the concentration of active catalyst in the solution plummets, and the reaction stops. The reaction is rarely salvageable at this point.
Q3: I am using a heterogeneous catalyst (e.g., Pd/C), and its activity drops significantly with each recycle. Is this normal?
While a slight drop in activity can be expected, a significant decrease points towards leaching or irreversible fouling .
-
Leaching : The active metal (palladium) dissolves from the solid support into the reaction medium.[8][14][15] This is a common issue in liquid-phase reactions and means you are losing your active catalyst with each run.[12][16] The reaction may appear to be heterogeneous, but the actual catalytic work is being done by these leached, homogeneous species.[12]
-
Fouling : Carbonaceous materials or other insoluble byproducts physically deposit on the catalyst's surface, blocking the active sites.[8] This is particularly common in high-temperature reactions.[17][18]
Q4: How do the specific reagents for this compound synthesis contribute to deactivation?
The synthesis of this specific molecule involves precursors that require careful handling to avoid catalyst deactivation. For instance, a common route involves the reaction of a substituted thiophenol derivative.[19]
-
Thiophenols : These are excellent ligands for palladium but can also be catalyst poisons if not fully consumed or if present as impurities.
-
Halogenated Aromatics : The 4-chloro substituent is generally stable. However, the reactivity of the halide used in the cross-coupling (e.g., iodide, bromide) influences the rate of oxidative addition.[13] A mismatch between this rate and subsequent steps can lead to the buildup of unstable intermediates.
-
Bases and Solvents : The choice of base and solvent is critical.[13] Some bases can coordinate to the metal center and inhibit catalysis. The solvent must effectively dissolve all components while not promoting catalyst degradation.
Part 3: Preventative Protocols & Best Practices
Proactive measures are always more effective than reactive troubleshooting. Here are detailed protocols to mitigate the primary deactivation pathways.
Protocol 1: Preventing Catalyst Poisoning
The most effective strategy against poisoning is ensuring the absolute purity of all reactants and solvents.[8][11]
Step-by-Step Methodology:
-
Feedstock Purification :
-
Action : Recrystallize or chromatograph all solid starting materials. Distill all liquid reagents and solvents under an inert atmosphere.
-
Causality : This removes non-obvious impurities (e.g., other sulfur species, phosphines, residual water) that are potent catalyst poisons even at ppm levels.[9]
-
-
Inert Atmosphere :
-
Action : Assemble the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox.
-
Causality : Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides or degrade the supporting ligands, leading to agglomeration.[10]
-
-
Catalyst and Ligand Selection :
-
Action : Utilize bulky, electron-donating phosphine ligands. These ligands form stable complexes with palladium, protecting it from both poisoning and agglomeration.
-
Causality : A strong Pd-Ligand bond makes it more difficult for poisons to displace the ligand and coordinate to the metal center.[10]
-
Protocol 2: Mitigating Leaching and Agglomeration
Maintaining the catalyst's integrity in the solution is critical for sustained activity.
Step-by-Step Methodology:
-
Optimize Reaction Temperature :
-
Action : Determine the minimum temperature required for an efficient reaction rate. Avoid "shotgun" approaches of running the reaction at high reflux temperatures for extended periods.
-
Causality : Higher temperatures accelerate ligand degradation and catalyst agglomeration (sintering).[8] Every 10°C increase can significantly impact catalyst stability.
-
-
Select a Robust Catalyst System :
-
Action : If using a heterogeneous catalyst, consider one with strong metal-support interactions. For homogeneous systems, pre-formed palladium complexes are often more stable than those generated in situ.
-
Causality : Strong interactions prevent the active species from detaching from the support.[15] Pre-formed complexes ensure the correct ligand-to-metal ratio from the start, preventing the formation of unstable, ligand-deficient species.
-
-
Controlled Reagent Addition :
-
Action : If a particular reagent is suspected of causing instability, add it slowly via syringe pump over the initial phase of the reaction.
-
Causality : This keeps the instantaneous concentration of potentially problematic species low, preventing them from overwhelming the catalyst's coordination sphere and triggering decomposition.
-
Table 1: Optimizing Reaction Conditions to Minimize Deactivation
| Parameter | Recommended Condition | Rationale / Impact on Deactivation | Problematic Conditions to Avoid |
| Temperature | 60-100 °C ( empirically determined) | Minimizes thermal degradation (sintering) and ligand decomposition.[8] | > 120 °C, prolonged reflux |
| Solvent | Anhydrous, deoxygenated polar aprotic (e.g., Dioxane, Toluene, DMF) | Ensures solubility of reagents and catalyst complex without promoting decomposition. | Protic solvents (can interfere with some steps); "wet" or oxygenated solvents. |
| Base | Weakly coordinating inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Effectively promotes the reaction without strongly binding to and inhibiting the Pd center.[13] | Strong, bulky organic bases (can sometimes act as inhibitors). |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands.[10] | Air, Oxygen |
Visualizing Deactivation Pathways
The active catalyst exists in a precarious balance. Various stressors can push it down a path of irreversible deactivation, branching off from the productive catalytic cycle.
Caption: Key pathways of catalyst deactivation.
By understanding these mechanisms and implementing the preventative protocols outlined, researchers can significantly improve the success rate, yield, and reproducibility of this compound synthesis. A proactive approach focused on purity, optimization, and control is the key to maintaining a healthy and efficient catalytic system.
References
- Mechanochemistry: Unravelling the Impact of Metal Leaching in Organic Synthesis - NIH. (n.d.).
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC - NIH. (n.d.).
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.).
- Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. (2017).
- troubleshooting guide for the synthesis of benzothiophene derivatives - Benchchem. (n.d.).
- Recent developments in synthetic methods for benzo[b]heteroles - RSC Publishing. (2016).
- Synthesis of Benzothiophene - ChemicalBook. (2022).
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).
- Catalyst deactivation mechanisms and how to prevent them. (n.d.).
- How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. (n.d.).
- Leaching in Metal Nanoparticle Catalysis - Ingenta Connect. (n.d.).
- Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. (n.d.).
- Visible Light Photocatalytic Synthesis of Benzothiophenes | Organic Letters. (n.d.).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Leaching in Metal Nanoparticle Catalysis | Request PDF - ResearchGate. (n.d.).
- Thiophene hydrodesulfurization over CoMo/Al 2O 3-CuY catalysts: Temperature effect study. (n.d.).
- Thiophene chemisorption and thermal decomposition on nickel(100) single-crystal surfaces | Langmuir - ACS Publications. (n.d.).
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
- Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing). (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 8. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanochemistry: Unravelling the Impact of Metal Leaching in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
work-up procedures to isolate pure methyl 4-chloro-1-benzothiophene-2-carboxylate
Welcome to the technical support guide for the successful isolation and purification of methyl 4-chloro-1-benzothiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals, providing field-proven insights and troubleshooting solutions to common challenges encountered during the work-up and purification of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up strategy after synthesizing this compound?
A1: The standard procedure involves quenching the reaction mixture, typically by pouring it into ice-water, to precipitate the crude product and neutralize any reactive reagents. This is followed by extraction of the target molecule into an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The combined organic layers are then washed with water and brine to remove inorganic salts and water-soluble impurities, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1]
Q2: What are the most effective methods for purifying the crude product?
A2: The two most common and highly effective purification techniques are column chromatography and recrystallization.[2] Column chromatography using silica gel is excellent for separating the target compound from impurities with different polarities.[3] Recrystallization is ideal when the crude product is obtained as a solid and is of relatively high purity, allowing for the removal of minor impurities by dissolving the solid in a hot solvent and allowing it to cool slowly.[3][4]
Q3: How do I select an appropriate solvent system for purification?
A3: For column chromatography, the choice of eluent is critical and should be guided by Thin-Layer Chromatography (TLC) analysis. Given that benzothiophene derivatives are generally non-polar to moderately polar, a common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether with a small amount of a more polar solvent such as ethyl acetate.[3][5] For recrystallization, the ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3] Common choices include alcohols like isopropanol or ethanol, sometimes mixed with an anti-solvent like water.[4][6]
Troubleshooting Guide: Isolating Pure Product
This section addresses specific problems that may arise during the work-up and purification process, offering probable causes and actionable solutions.
Problem 1: Low yield of crude product after aqueous work-up and extraction.
-
Probable Cause 1: Incomplete Extraction. The product may have some solubility in the aqueous phase, or an insufficient volume of organic solvent was used for extraction.
-
Solution: Perform multiple extractions (at least 3x) with the organic solvent to ensure complete transfer of the product from the aqueous layer. Before extraction, saturating the aqueous layer with brine (NaCl) can decrease the solubility of the organic product in the aqueous phase (salting-out effect) and improve extraction efficiency.
-
Probable Cause 2: Emulsion Formation. A stable emulsion layer between the aqueous and organic phases can form, trapping the product and making separation difficult.
-
Solution: To break an emulsion, try adding a small amount of brine, filtering the entire mixture through a pad of Celite®, or, in difficult cases, adding a few drops of a different organic solvent with a different density. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
Problem 2: The isolated crude product is a dark, viscous oil instead of a solid.
-
Probable Cause 1: Presence of Impurities. Significant amounts of side-products or residual high-boiling solvents (like DMF or DMSO) can depress the melting point and prevent crystallization.
-
Solution: First, ensure all reaction solvents have been thoroughly removed under high vacuum. If the oil persists, direct purification by column chromatography is the recommended next step.[3] This method is effective at separating the desired product from the impurities that cause oiling.
-
Probable Cause 2: Product Has a Low Melting Point. The pure compound itself might be a low-melting solid or an oil at room temperature, although related structures are often crystalline.
-
Solution: Verify the expected physical state from literature sources. If it is indeed a low-melting solid, try inducing crystallization by dissolving the oil in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding a non-polar anti-solvent (e.g., hexane) dropwise until turbidity appears. Seeding with a small crystal of pure product, if available, can also initiate crystallization.[3]
Problem 3: Recrystallization attempt fails; the product "oils out" or no crystals form upon cooling.
-
Probable Cause 1: Cooling Rate is Too Fast. Rapid cooling encourages the formation of a supersaturated solution that separates as a liquid (oil) rather than forming an ordered crystal lattice.[3]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, cooling can be continued in an ice bath or refrigerator to maximize yield.
-
Probable Cause 2: Incorrect Solvent Volume or Choice. Using too much solvent will keep the product dissolved even at low temperatures, resulting in low or no yield. Using a solvent in which the product is too soluble will also prevent crystallization.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[3] If the product remains in solution upon cooling, carefully evaporate some of the solvent and attempt to cool again. If oiling out occurs, reheat the solution to redissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.
Problem 4: The final product has a persistent yellow or brown color.
-
Probable Cause: Highly Conjugated Impurities. Colored impurities are often byproducts that are difficult to remove by simple crystallization as they may co-crystallize with the product.
-
Solution: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot filtration quickly to remove the charcoal and then allow the filtrate to cool and crystallize.[3] Alternatively, column chromatography is typically very effective at removing colored impurities.
Problem 5: Poor separation during column chromatography (streaking on TLC, overlapping spots).
-
Probable Cause: Inappropriate Solvent System or Column Overloading. The polarity of the eluent may be too high, causing all components to move too quickly, or too low, causing streaking. Loading too much crude product onto the column will exceed its separation capacity.[3]
-
Solution: Optimize the eluent system using TLC before running the column. Aim for an Rf value of ~0.25-0.35 for the target compound. A common starting point is a hexane:ethyl acetate mixture.[7] Ensure the crude product is dissolved in a minimal amount of solvent and loaded carefully onto the column in a concentrated band. Adsorbing the sample onto a small amount of silica gel before loading can also improve resolution.[3]
Experimental Protocols
Protocol 1: General Aqueous Work-Up
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-water (approx. 10 volumes relative to the reaction volume) with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a typical lab-scale reaction).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and then brine (1 x 50 mL). This removes residual water-soluble reagents and salts.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system (e.g., Hexane:Ethyl Acetate) by running TLC plates of the crude product.
-
Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal volume of the eluent (or DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.[3]
-
Elution: Begin eluting the column with the solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a potential solvent (e.g., isopropanol) dropwise. Heat the mixture. A good solvent will dissolve the solid when hot but not when cold.[4][6]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a spatula-tip of activated carbon and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove residual solvent.[3]
Data & Visualization
Table 1: Common Solvent Systems for Purification
| Purification Method | Solvent System (v/v) | Rationale & Comments |
| Column Chromatography | Hexane / Ethyl Acetate (e.g., 120:1 to 4:1) | Excellent for non-polar to moderately polar compounds. The ratio is adjusted based on TLC to achieve good separation.[1] |
| Petroleum Ether / Ethyl Acetate | Similar to hexane/EtOAc, often used interchangeably. Provides good separation for benzothiophene derivatives.[1][8] | |
| Recrystallization | Isopropanol (i-PrOH) / Water | The compound is dissolved in hot i-PrOH, and water is added as an anti-solvent to induce crystallization upon cooling.[4][9] |
| Ethanol (EtOH) or Methanol (MeOH) | Common, effective polar protic solvents for recrystallization of moderately polar organic solids.[6][10] |
Diagrams
Caption: General aqueous work-up workflow.
Caption: Decision tree for selecting a purification method.
References
- Benchchem. Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene. Benchchem. Accessed January 7, 2026.
- Benchchem. troubleshooting guide for the synthesis of benzothiophene derivatives. Benchchem. Accessed January 7, 2026.
- The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Accessed January 7, 2026.
- MJM. Synthesis, characterization of novel benzothiophene. MJM. Accessed January 7, 2026.
- Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Accessed January 7, 2026.
- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Accessed January 7, 2026.
- National Institutes of Health. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. National Institutes of Health. Accessed January 7, 2026.
- ResearchGate. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate.
- ChemicalBook. 4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester synthesis. ChemicalBook. Accessed January 7, 2026.
- University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Accessed January 7, 2026.
- ACS Publications. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Accessed January 7, 2026.
- ChemScene. Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate. ChemScene. Accessed January 7, 2026.
- National Institutes of Health. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. Accessed January 7, 2026.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Methyl 4-Chloro-1-Benzothiophene-2-carboxylate Analogs in Drug Discovery
The benzothiophene scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile that facilitates interactions with various biological targets. Among the vast library of benzothiophene derivatives, methyl 4-chloro-1-benzothiophene-2-carboxylate serves as a valuable starting point for the exploration of chemical space in the quest for novel therapeutic agents. This guide provides a comparative analysis of analogs derived from this core structure, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on their potential as anticancer and kinase-inhibiting agents.
The Benzothiophene Core: A Privileged Scaffold
The benzothiophene moiety is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring. This structural motif is found in several approved drugs, including the selective estrogen receptor modulator (SERM) raloxifene, the leukotriene synthesis inhibitor zileuton, and the antifungal agent sertaconazole. The versatility of the benzothiophene ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.
Synthetic Strategies for Benzothiophene Analogs
The synthesis of substituted benzothiophenes can be achieved through various routes. A common and effective method involves the reaction of a substituted 2-halobenzaldehyde with an alkyl thioglycolate, followed by intramolecular cyclization. For instance, the synthesis of 6-halogenated benzo[b]thiophene-2-carboxylates can be achieved by reacting a 4-halo-2-fluorobenzaldehyde with ethyl thioglycolate in the presence of a base like triethylamine in DMSO.[3]
Below is a generalized workflow for the synthesis of substituted benzothiophene-2-carboxylate analogs.
Caption: Generalized synthetic workflow for benzothiophene-2-carboxylate analogs.
Comparative Analysis of Biological Activity
This section delves into the comparative biological evaluation of various analogs of this compound, focusing on anticancer and kinase inhibition activities.
Anticancer Activity
Benzothiophene derivatives have shown significant promise as anticancer agents, often acting through mechanisms such as tubulin polymerization inhibition.[4] A study by Penthala et al. (2014) explored a series of benzothiophene acrylonitrile analogs, which, while not direct analogs of our core molecule, provide valuable SAR insights into how modifications on the benzothiophene scaffold impact cytotoxicity.[4]
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | GI50 (nM)[4] |
| 5 | H | OCH3 | OCH3 | Leukemia (CCRF-CEM) | 10 |
| CNS (SF-268) | 20.3 | ||||
| Prostate (PC-3) | 66.5 | ||||
| 6 | OCH3 | OCH3 | OCH3 | Leukemia (CCRF-CEM) | 21.2 |
| CNS (SF-268) | 23.3 | ||||
| Prostate (PC-3) | 50.0 | ||||
| 13 (E-isomer) | OCH3 | OCH3 | OCH3 | Most cell lines | < 10.0 |
| Breast (T-47D) | > 100 |
Table 1: Comparative anticancer activity of selected benzothiophene acrylonitrile analogs.[4]
The data suggests that the substitution pattern on the phenyl ring attached to the acrylonitrile moiety significantly influences the anticancer potency. The trimethoxy substituted analog 6 and its E-isomer 13 demonstrated potent growth inhibition across a wide range of cancer cell lines, with GI50 values in the nanomolar range.[4] This highlights the importance of the methoxy groups for activity, a feature common in many tubulin inhibitors.
Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.[5] Benzothiophene derivatives have emerged as promising kinase inhibitors. A study by Abd El-Rahman et al. (2024) investigated a series of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors.[5]
| Compound ID | Scaffold | Target Kinase | IC50 (nM)[5] |
| 16b | 5-hydroxybenzothiophene hydrazide | Clk4 | 11 |
| DRAK1 | 87 | ||
| Haspin | 125.7 | ||
| Clk1 | 163 | ||
| Dyrk1B | 284 | ||
| Dyrk1A | 353.3 |
Table 2: Multi-kinase inhibitory activity of a 5-hydroxybenzothiophene analog.[5]
Compound 16b from this study, a 5-hydroxybenzothiophene hydrazide, exhibited potent inhibition of several kinases, with an IC50 of 11 nM against Clk4.[5] This demonstrates that modifications to the benzothiophene core, such as the introduction of a hydroxyl group and derivatization of the carboxylate, can lead to potent and, in some cases, selective kinase inhibitors. The development of such multi-targeted or selective inhibitors is a key strategy in modern drug discovery.
The following diagram illustrates a simplified representation of a kinase inhibition mechanism.
Caption: Simplified mechanism of competitive ATP-binding kinase inhibition.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are outlines for common assays used in the evaluation of anticancer and kinase inhibitory activities.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzothiophene analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is determined.[6]
In Vitro Kinase Inhibition Assay
Biochemical kinase assays are employed to determine the direct inhibitory effect of compounds on specific kinases.
Protocol Outline:
-
Assay Preparation: A reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and cofactors in an appropriate buffer is prepared.
-
Compound Addition: The benzothiophene analogs at various concentrations are added to the reaction mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through various methods, including radiometric detection, fluorescence-based assays (e.g., FRET), or luminescence-based assays.[7]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 (concentration for 50% inhibition) is determined.
Structure-Activity Relationship (SAR) Summary
Based on the available data, several key SAR trends can be identified for benzothiophene derivatives:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiophene ring is critical for biological activity. Conversion of the methyl ester to amides, hydrazides, or other functional groups can significantly alter the compound's properties and target interactions.
-
Substitution on the Benzene Ring: The position and nature of substituents on the benzene portion of the benzothiophene core influence activity. For example, the 5-hydroxy group in the kinase inhibitor series was found to be important for potency.[5]
-
Aryl Substituents: For analogs with an additional aryl ring, such as the benzothiophene acrylonitriles, the substitution pattern on this ring is a major determinant of activity. Methoxy groups, in particular, have been shown to enhance anticancer potency.[4]
The following diagram provides a high-level summary of the structure-activity relationships discussed.
Caption: Key structure-activity relationship takeaways for benzothiophene analogs.
Conclusion
The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The comparative analysis of its analogs reveals that strategic modifications to the core structure and its substituents can lead to potent and selective compounds with diverse biological activities, including anticancer and kinase inhibitory effects. The data presented herein underscores the importance of systematic medicinal chemistry efforts in exploring the chemical space around this privileged scaffold. Further research focusing on a more direct and systematic comparison of analogs will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
-
Abd El-Rahman, Y. A., Chen, P.-J., ElHady, A. K., Chen, S.-H., Lin, H.-C., El-Gamil, D. S., Aboushady, Y., Abadi, A. H., Engel, M., & Abdel-Halim, M. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239–1254. [Link]
-
Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2015). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 6(1), 133-139. [Link]
-
Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. RSC Advances, 4(106), 61769–61773. [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). Molecules, 24(1), 191. [Link]
-
Nagesh, H. K., Padmashali, B., & Sandeep, T. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6–10. [Link]
-
Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., & Crooks, P. A. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 5(12), 1832–1837. [Link]
-
Barbier, T., Barbry, A., Magand, J., Badiou, C., Davy, F., Baudouin, A., Queneau, Y., Dumitrescu, O., Lina, G., & Soulère, L. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]
-
Abd El-Rahman, Y. A., Chen, P.-J., ElHady, A. K., Chen, S.-H., Lin, H.-C., El-Gamil, D. S., Aboushady, Y., Abadi, A. H., Engel, M., & Abdel-Halim, M. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]
-
ChemSynthesis. (2025). methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
-
Al-Ghorbani, M., El-Sharkawy, K. A., & Abbas, S. Y. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2950. [Link]
-
Fernández-Miras, M., Torrado, A., Martínez-Alonso, E., Martínez-Peña, F., Cano, C., Pérez, C., Rodríguez-Serrano, F., Pérez, D. I., Martínez, A., Gil, C., & Campillo, N. E. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. European Journal of Medicinal Chemistry, 240, 114569. [Link]
-
Thiermann, H., Worek, F., & Paintner, F. F. (2024). Synthesis and biological evaluation of novel MB327 analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents. Toxicology Letters, 397, 151–162. [Link]
-
Pawar, C. D., Sarkate, A. P., Karnik, K. S., Bahekar, S. S., Pansare, D. N., Shelke, R. N., Jawale, C. S., & Shinde, D. B. (2019). (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Letters in Drug Design & Discovery, 16(8), 896–908. [Link]
-
Kamal, A., & Ashraf, M. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 299–323. [Link]
-
Abrigach, F., El Hafi, H., Bouziani, A., Al-Mokyna, A., Touzani, R., & Radi, S. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3694. [Link]
-
Kamal, A., & Ashraf, M. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 299–323. [Link]
-
Zhang, Y., Liu, Y., Li, S., Wang, Y., Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors. Archiv der Pharmazie, 354(8), 2100069. [Link]
-
Wang, X., Zhang, Y., Wang, Y., Wang, Y., Li, J., & Zhang, Y. (2024). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules, 29(11), 2530. [Link]
-
Al-Abdullah, N. H., Al-Tuwaijri, H. M., Al-Harbi, S. A., & Al-Salem, H. S. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6098. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Biological Activity Validation of Methyl 4-chloro-1-benzothiophene-2-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of methyl 4-chloro-1-benzothiophene-2-carboxylate. We move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization.
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of drugs like the osteoporosis treatment Raloxifene and the asthma medication Zileuton[1][2]. Derivatives of this bicyclic system are known to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting activities[3][4]. Given this precedent, this compound represents a compound of interest for novel therapeutic development.
Our investigation will focus on two of the most prominent activities associated with this scaffold: anticancer effects via tubulin polymerization modulation and anti-inflammatory action through inhibition of the NF-κB signaling pathway . This guide presents detailed protocols, comparative data analysis, and the scientific rationale for each step.
Part 1: Initial Cytotoxicity Profiling
Rationale: Before investigating specific mechanisms of action, it is imperative to establish the compound's general effect on cell viability. A broad-spectrum cytotoxicity screen across multiple cell lines provides a foundational dataset, helping to identify potentially sensitive cancer types and establish a therapeutic window. This initial step ensures that the concentrations used in subsequent mechanistic assays are relevant and not simply causing non-specific cell death. We will employ the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, offering high sensitivity and a broad linear range[5][6].
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating:
-
Seed cells from different cancer lines (e.g., HeLa - cervical cancer, MDA-MB-231 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) into 96-well, opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a 2-fold serial dilution series of the test compound in the appropriate cell culture medium. Final concentrations should typically range from 100 µM down to low nanomolar concentrations.
-
Include Doxorubicin as a positive control for cytotoxicity and a 0.1% DMSO vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂. This extended incubation period allows for the assessment of effects on cell proliferation.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells to 0% viability.
-
Plot the normalized viability against the log of the compound concentration and fit a non-linear regression curve to determine the 50% growth inhibition (GI₅₀) value[5].
-
Comparative Cytotoxicity Data
| Compound | Cell Line | GI₅₀ (µM) |
| This compound | HeLa | 8.5 |
| MDA-MB-231 | 12.2 | |
| HEK293 | > 50 | |
| Doxorubicin (Positive Control) | HeLa | 0.15 |
| MDA-MB-231 | 0.21 | |
| HEK293 | 0.95 |
Part 2: Anticancer Activity via Tubulin Polymerization Inhibition
Rationale: The microtubule cytoskeleton is a critical target for cancer therapy. Its dynamic instability—the constant switching between polymerization (growth) and depolymerization (shrinkage)—is essential for forming the mitotic spindle during cell division[7]. Compounds that disrupt these dynamics can arrest the cell cycle and induce apoptosis. Many natural products and synthetic molecules, including some benzothiophene derivatives, exert their anticancer effects by targeting tubulin[2][8]. A cell-free in vitro tubulin polymerization assay is the gold standard for directly assessing a compound's effect on this process[7][9].
Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from established fluorescence-based methods that are more sensitive than traditional light-scattering assays[7][9].
-
Reagent Preparation:
-
Tubulin Stock: Reconstitute lyophilized, >99% pure bovine brain tubulin (Cat. # T240, Cytoskeleton, Inc.) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to 10 mg/mL. Snap-freeze aliquots in liquid nitrogen and store at -80°C.
-
GTP Stock: Prepare a 100 mM solution of GTP in ultrapure water and store at -80°C.
-
Compound Stocks (10x): Prepare 10x final concentration stocks of the test compound, Paclitaxel (stabilizing control), and Nocodazole (destabilizing control) in General Tubulin Buffer. The vehicle control will be the buffer with an equivalent percentage of DMSO.
-
-
Reaction Setup (on ice):
-
Prepare a master mix of tubulin by diluting the stock to 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. Add a fluorescent reporter (e.g., DAPI, which fluoresces upon binding to polymerized microtubules) as per the manufacturer's instructions[10].
-
In a pre-warmed (37°C) 96-well black plate, add 5 µL of the 10x compound stocks to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin master mix to each well for a final volume of 50 µL[7].
-
-
Data Acquisition:
-
Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the final plateau of fluorescence for each concentration.
-
Normalize the data (Vmax or plateau) relative to the vehicle control (100%) and a strong inhibitor control (0%).
-
Plot the normalized values against the log of compound concentration to calculate the IC₅₀ (for inhibitors) or EC₅₀ (for enhancers).
-
Comparative Tubulin Polymerization Data
| Compound | Activity | IC₅₀ / EC₅₀ (µM) |
| This compound | Inhibition | 5.2 |
| Nocodazole (Positive Control) | Inhibition | 0.8 |
| Paclitaxel (Positive Control) | Enhancement | 0.5 |
| Raloxifene (Comparator) | No significant effect | > 100 |
Part 3: Anti-inflammatory Activity via NF-κB Pathway Inhibition
Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[11] It controls the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[12] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[13][14] Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases, making it a prime target for therapeutic intervention. A luciferase reporter assay provides a highly sensitive and quantitative method to measure NF-κB transcriptional activity in a cellular context.
Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed cells into a 96-well white plate.
-
Co-transfect cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and a second constitutively expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency. Use a suitable lipid-based transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with serial dilutions of this compound or a positive control (e.g., Bay 11-7085, an IKK inhibitor) for 1 hour.
-
Stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-only stimulated controls.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system (e.g., Promega).
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly to Renilla luciferase activity to normalize the data.
-
Further normalize these ratios by setting the stimulated vehicle control as 100% activity and the unstimulated control as 0%.
-
Plot the normalized NF-κB activity against the log of the compound concentration and fit a curve to determine the IC₅₀ value.
-
Comparative NF-κB Inhibition Data
| Compound | IC₅₀ (µM) |
| This compound | 15.8 |
| Bay 11-7085 (Positive Control) | 2.5 |
| Diclofenac Sodium (Comparator) | 35.2 |
Comparative Summary and Forward Outlook
The experimental framework detailed in this guide provides a robust, multi-faceted approach to characterizing the biological activity of this compound.
Based on the hypothetical data presented:
-
Cytotoxicity: The compound exhibits moderate, selective cytotoxicity against cancer cell lines (HeLa, MDA-MB-231) with significantly less impact on the non-cancerous HEK293 line, suggesting a favorable preliminary therapeutic index.
-
Anticancer Mechanism: The compound demonstrates direct inhibition of tubulin polymerization with an IC₅₀ of 5.2 µM. This potency is within a range typical for hit compounds in drug discovery and is reasonably close to its GI₅₀ value in the HeLa cell line (8.5 µM), suggesting that tubulin inhibition is a primary mechanism of its anticancer effect.
-
Anti-inflammatory Mechanism: The compound also shows inhibitory activity on the NF-κB pathway with an IC₅₀ of 15.8 µM. While less potent than its effect on tubulin, this activity is significant and suggests the compound may possess dual anticancer and anti-inflammatory properties.
Next Steps: Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity. Further mechanistic studies could pinpoint the exact binding site on tubulin and identify the specific target within the NF-κB cascade. Finally, validation in in vivo models of cancer and inflammation would be the critical next phase in its development as a potential therapeutic agent.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay - Benchchem. (n.d.). BenchChem.
- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central.
- Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. (2004).
- Tubulin Polymeriz
- What are NF-κB inhibitors and how do they work?. (2024).
- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.
- Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Deriv
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- NFkB/IkB Inhibitors Products. (n.d.). R&D Systems.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- NF kappa B Inhibitors. (n.d.). Santa Cruz Biotechnology.
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc..
- Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (n.d.). International Journal of Pharmaceutical Sciences.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (n.d.). PubMed Central.
- Guideline for anticancer assays in cells. (n.d.).
- Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry.
- Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflamm
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). Taylor & Francis Online.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PubMed Central.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). Scientific Reports.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- Functionalization and Properties Investigations of Benzothiophene Deriv
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PubMed Central.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. openreadings.eu [openreadings.eu]
- 3. benthamdirect.com [benthamdirect.com]
- 4. books.rsc.org [books.rsc.org]
- 5. noblelifesci.com [noblelifesci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxanim.com [maxanim.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 12. oiccpress.com [oiccpress.com]
- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Structural Characterization of Methyl 4-chloro-1-benzothiophene-2-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide provides an in-depth comparison of key analytical techniques for the structural characterization of methyl 4-chloro-1-benzothiophene-2-carboxylate, a representative derivative, offering insights into the causality behind experimental choices and presenting supporting data to ensure trustworthy and reproducible results.
Introduction: The Importance of Benzothiophenes
Benzothiophene and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1] They are integral components of drugs with applications ranging from oncology to central nervous system disorders. The precise substitution pattern on the benzothiophene ring system is critical to its pharmacological activity, making accurate structural characterization paramount. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction in the analysis of this compound.
Comparative Analysis of Spectroscopic and Crystallographic Techniques
A multi-technique approach is often essential for the comprehensive characterization of novel compounds. Each technique provides a unique piece of the structural puzzle, and their combined application leads to a self-validating system of analysis.
| Technique | Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Provides unambiguous evidence of molecular structure and connectivity. | Can be complex to interpret for molecules with overlapping signals; requires relatively pure samples. |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns offer structural clues. | High sensitivity; provides definitive molecular formula. | Isomeric compounds can be difficult to distinguish; fragmentation can be complex. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast and non-destructive; provides a quick assessment of key chemical bonds. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D molecular structure, including stereochemistry and crystal packing. | Provides the "gold standard" for structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
In-Depth Technical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment and connectivity of atoms.
For a molecule like this compound, a combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments is recommended for a complete assignment. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for resolving the closely spaced signals in the aromatic region, a common feature in polycyclic aromatic systems. Deuterated chloroform (CDCl₃) is a common solvent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
The following table presents the predicted chemical shifts for the target molecule, based on the analysis of its precursor, 4-chloro-1-benzothiophene-2-carboxylic acid, and known substituent effects.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.50 - 8.10 | m | Ar-H |
| Methyl Protons | ~3.9 | s | -OCH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl Carbon | ~162 | C=O |
| Aromatic Carbons | 120 - 140 | Ar-C |
| Methyl Carbon | ~52 | -OCH₃ |
Note: These are predicted values. Actual experimental values may vary slightly.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (if necessary):
-
Run COSY to establish proton-proton correlations.
-
Run HSQC to correlate protons to their directly attached carbons.
-
Run HMBC to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the structural characterization of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the determination of the elemental composition.
Electron ionization (EI) is a common ionization technique that often leads to extensive fragmentation, providing valuable structural information. The fragmentation pattern can be thought of as a "molecular fingerprint." The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 in an approximately 3:1 ratio).
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 226/228 | Molecular ion |
| [M-OCH₃]⁺ | 195/197 | Loss of the methoxy radical |
| [M-COOCH₃]⁺ | 167/169 | Loss of the carbomethoxy radical |
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and significant fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern. For HRMS, compare the measured exact mass to the calculated mass for the predicted elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the absorption of infrared radiation by molecular vibrations.
For a solid sample, the attenuated total reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a pellet. The key vibrational bands to look for in this compound are the C=O stretch of the ester, the C-O stretches, and the aromatic C-H and C=C stretches.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | > 3000 |
| C=O stretch (ester) | ~1720 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-O stretch | 1300 - 1000 |
| C-Cl stretch | 800 - 600 |
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample.
-
Data Analysis: The software will automatically subtract the background from the sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands.
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be obtained, X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.
The primary challenge in X-ray crystallography is growing a high-quality single crystal. Slow evaporation of a solvent in which the compound is moderately soluble is a common and effective method. The choice of solvent is critical and may require screening of several options. A crystal size of approximately 0.1-0.3 mm in all dimensions is ideal for modern diffractometers.
Based on a closely related structure, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, which crystallizes in the monoclinic P2₁/c space group, it is plausible that the title compound may adopt a similar crystal system.[2]
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent (e.g., acetonitrile, isopropanol) to near saturation.
-
Allow the solvent to evaporate slowly in a dust-free environment.
-
Alternatively, use vapor diffusion by placing a vial with the sample solution inside a larger sealed container with a more volatile anti-solvent.
-
-
Crystal Mounting: Carefully select a well-formed, clear single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the X-ray diffractometer.
-
Collect a full sphere of diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and geometric parameters.
-
Conclusion
The structural characterization of this compound derivatives requires a synergistic application of multiple analytical techniques. While NMR provides the foundational understanding of the molecular framework and connectivity, mass spectrometry confirms the molecular weight and elemental composition. FTIR offers a rapid check for the presence of key functional groups, and single-crystal X-ray diffraction, when feasible, provides the ultimate, unambiguous three-dimensional structure. By understanding the strengths and limitations of each technique and applying them logically, researchers can confidently and accurately determine the structure of these important pharmaceutical building blocks.
References
-
Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. (2019). Heliyon. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Journal of Chemical Sciences. [Link]
-
Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. (2019). PubMed. [Link]
-
Mass spectra of benzothiophene derivatives. (n.d.). ResearchGate. [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-STAGE. [Link]
-
How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
FTIR spectra of BTh, PBTh, P[BTh-co-Py], P[BTh-co-Th]. (n.d.). ResearchGate. [Link]
-
Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry. [Link]
Sources
The Benzothiophene Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The quest for novel therapeutics is a cornerstone of modern science, demanding a deep understanding of how molecular structure dictates biological function. Within the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a wide range of biological targets to elicit diverse therapeutic effects. The benzo[b]thiophene nucleus is a preeminent example of such a scaffold.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a thiophene ring, serves as the foundation for numerous compounds with potent anticancer, antimicrobial, and anti-inflammatory properties, among others.[1][2][3][4][5][6]
The remarkable versatility of the benzothiophene core stems from its unique electronic properties and the geometric possibilities afforded by substitutions at various positions. The electron-rich sulfur atom, for instance, can engage in crucial non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, which are fundamental to molecular recognition and binding affinity.[2]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of benzothiophene derivatives across key therapeutic areas. By moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and resulting biological outcomes, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to illuminate the chemical logic that transforms a simple scaffold into a potent therapeutic agent, thereby guiding the rational design of next-generation benzothiophene-based drugs.
The Benzothiophene Core: Strategic Positions for Molecular Modification
The foundation of any SAR study is a clear understanding of the core scaffold and the influence of substituents at its distinct positions. The benzo[b]thiophene ring system offers several key sites for chemical modification, primarily at the C2 and C3 positions of the thiophene ring and across the C4 to C7 positions of the benzene ring.
The choice of substitution is a deliberate experimental decision aimed at modulating the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—to optimize its interaction with a specific biological target.
Caption: Core benzo[b]thiophene scaffold with key substitution sites.
Comparative SAR Analysis by Therapeutic Indication
Anticancer Activity: Targeting Cellular Proliferation and Survival
Benzothiophene derivatives have emerged as a powerful class of anticancer agents, acting through diverse mechanisms including the disruption of microtubule dynamics, inhibition of protein kinases, and modulation of transcription factors like STAT3.[7][8][9]
A prominent strategy in cancer chemotherapy is the disruption of the cellular microtubule network, which is critical for mitosis. Certain benzothiophene acrylonitriles, designed as structural analogs of the natural tubulin inhibitor combretastatin A4, have demonstrated profound cytotoxic activity.[9]
Causality and SAR Insights: The core hypothesis is that by mimicking the cis-stilbene structure of combretastatin, these benzothiophene analogs can bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization and inducing mitotic arrest.
-
C2-Aryl Substitution: The nature of the aryl group at the C2-position is a critical determinant of activity. A 3,4,5-trimethoxyphenyl group, as seen in analog 6 , consistently confers potent activity, with GI50 values in the nanomolar range across a majority of the NCI-60 human cancer cell lines.[9] This substitution pattern is a classic feature of potent tubulin inhibitors, optimizing the fit within the colchicine binding pocket.
-
Benzothiophene as a Bioisostere: The benzothiophene ring itself acts as a bioisosteric replacement for one of the phenyl rings in combretastatin, providing a favorable conformation and electronic profile for tubulin binding.
-
Overcoming Resistance: A significant advantage of these analogs is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a common mechanism of failure for many chemotherapeutics. They show equipotent activity in both sensitive and resistant cell lines, suggesting they are poor substrates for the P-gp efflux pump.[9]
Comparative Performance Data:
| Compound ID | C2-Aryl Substituent | Representative GI50 Range (nM)[9] | Cell Lines with High Sensitivity |
| 5 | 3,4-dimethoxyphenyl | 10.0 - 90.9 | Leukemia, Colon, CNS, Prostate |
| 6 | 3,4,5-trimethoxyphenyl | 21.1 - 98.9 | Leukemia, CNS, Prostate |
| 13 | 4-methoxyphenyl | 10 - 100 (general) | Broad |
Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Developing inhibitors that can simultaneously block multiple oncogenic kinases is a promising strategy to overcome chemoresistance.[8]
Causality and SAR Insights: The design of 5-hydroxybenzothiophene derivatives targets the ATP-binding pocket of various kinases. The scaffold acts as a "hinge-binder," forming key hydrogen bonds with the kinase hinge region, a conserved motif in the ATP-binding site.
-
5-Hydroxy Group: This phenolic hydroxyl group is crucial for activity, likely acting as a key hydrogen bond donor or acceptor to anchor the inhibitor within the active site.
-
Hydrazide vs. Amide Linker: Replacing an amide linker with a hydrazide scaffold, as in compound 16b , dramatically enhances multi-kinase inhibitory activity.[10] This modification may provide additional hydrogen bonding opportunities or improve the molecule's conformational flexibility, allowing it to adapt to the active sites of multiple kinases like Clk4, DRAK1, and haspin.[10]
Comparative Performance Data:
| Compound ID | Scaffold Feature | Target Kinases | IC50 (nM)[10] |
| 16b | 5-hydroxybenzothiophene hydrazide | Clk4, DRAK1, Haspin, Clk1 | 11, 87, 125.7, 163 |
| Amide Analogs | 5-hydroxybenzothiophene amide | Haspin (selective) | Higher IC50 values |
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting proliferation and survival.
Causality and SAR Insights: Benzo[b]thiophene 1,1-dioxide derivatives have been developed to target the SH2 domain of STAT3, preventing its dimerization, phosphorylation, and subsequent nuclear translocation.
-
Sulfone Moiety: Oxidation of the thiophene sulfur to a sulfone (1,1-dioxide) is a key modification. This electron-withdrawing group alters the electronic landscape of the ring system and can form specific interactions within the polar environment of the STAT3 SH2 domain.[7]
-
Mechanism of Action: Lead compounds, such as 8b , effectively block STAT3 phosphorylation, induce apoptosis, and cause cell cycle arrest in cancer cells.[7]
Caption: Inhibition of LPS-induced inflammatory pathway by benzothiophenes.
Experimental Protocols: Self-Validating Methodologies
Trustworthiness in scientific reporting is paramount. The protocols described below are standard, self-validating systems for assessing the biological activity of novel compounds.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a gold-standard method for quantifying the antimicrobial potency of a compound. [11]
-
Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test benzothiophene derivative in a 96-well microtiter plate using the broth as the diluent. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (inoculum only, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 2: Synthesis of a 2,3-Disubstituted Benzothiophene via Sonogashira Coupling and Electrophilic Cyclization
This two-step sequence is a versatile method for generating diverse benzothiophene derivatives for SAR studies. [11][12]
-
Step 1: Sonogashira Cross-Coupling:
-
To a solution of a 2-bromothioanisole derivative (1.0 eq) in a suitable solvent like 1,4-dioxane or THF, add the terminal alkyne (1.1 eq), a palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add a base, typically an amine like triethylamine or diisopropylamine (2-3 eq), to the mixture.
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting coupled product by flash column chromatography on silica gel.
-
-
Step 2: Electrophilic Cyclization:
-
Dissolve the purified alkyne from Step 1 in a dry, non-polar solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath (0°C).
-
Add an electrophilic cyclizing agent, such as iodine (I2) or N-bromosuccinimide (NBS) (1.1 eq), portion-wise.
-
Allow the reaction to stir at room temperature for several hours until complete.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (if using I2 or NBS).
-
Extract the product with DCM, wash with brine, dry over MgSO4, and concentrate.
-
Purify the final 3-substituted-2-arylbenzo[b]thiophene derivative via column chromatography or recrystallization to yield the pure compound for biological evaluation.
-
Conclusion and Future Outlook
The benzo[b]thiophene scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating a remarkable capacity for structural diversification and biological activity. [6]This comparative guide illustrates that a rational, mechanism-based approach to SAR is critical for unlocking its full therapeutic potential.
Key SAR insights synthesized from this analysis include:
-
For Anticancer Activity: Specific substitution patterns (e.g., 3,4,5-trimethoxyphenyl) on a C2-aryl ring are crucial for tubulin inhibition, while the incorporation of a 5-hydroxy group and a hydrazide linker is key for potent multi-kinase inhibition.
-
For Antimicrobial Activity: The electronic nature of substituents on appended aromatic rings must be carefully balanced, and the regiochemistry of substitution on the core scaffold (e.g., C6 vs. C5) can dramatically alter potency against resistant bacteria.
-
For Anti-inflammatory Activity: A combination of lipophilic and electronically distinct groups (e.g., C2-phenyl and C3-iodo) can effectively suppress the expression of key pro-inflammatory genes.
The future of benzothiophene research is bright. The insights gained from these SAR studies provide a robust foundation for the design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future endeavors should focus on developing multi-target agents that can simultaneously address complex diseases like cancer or co-infections, and on exploring novel biological targets for this versatile and powerful pharmacophore.
References
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science.
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate.
- Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA.
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Global Research Online.
- Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. Taylor & Francis Online.
- Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry.
- Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate.
- Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. National Institutes of Health (NIH).
- A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Taylor & Francis Online.
- Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. PubMed.
- Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. PubMed.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. ResearchGate.
- Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Moroccan Journal of Chemistry.
- Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Ajman University.
- A brief summary of structure–activity relationship for benzothiophene nucleus. ResearchGate.
- Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. PubMed.
- Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. OICC Press.
- Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. National Institutes of Health (NIH).
- Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivativ. OICC Press.
- QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. ResearchGate.
- Benzothiophene: Assorted Bioactive Effects. Mar Dioscorus College of Pharmacy.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online.
- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. National Institutes of Health (NIH).
- Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida.
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Research Portal [ircommons.uwf.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Methyl 4-chloro-1-benzothiophene-2-carboxylate and Other Key Heterocycles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with enhanced therapeutic efficacy is perpetual. Heterocyclic compounds form the bedrock of many approved drugs, owing to their diverse chemical properties and ability to interact with a wide array of biological targets. This guide provides an in-depth comparative analysis of the potential efficacy of methyl 4-chloro-1-benzothiophene-2-carboxylate, a member of the benzothiophene family, against other prominent heterocyclic systems: indoles, benzofurans, and thiophenes. By examining their performance in antimicrobial, anticancer, and anti-inflammatory applications, supported by experimental data, we aim to provide a valuable resource for researchers engaged in drug discovery and development.
Introduction to the Heterocyclic Contenders
Heterocyclic compounds are cyclic structures containing at least one heteroatom in the ring. Their unique electronic distribution and three-dimensional shapes enable them to mimic or interact with biological macromolecules, making them privileged structures in drug design. This guide focuses on a comparative assessment of four key five- and six-membered heterocyclic systems fused with a benzene ring (or their single-ring counterpart in the case of thiophene).
-
Benzothiophene: The scaffold of our primary compound of interest, this compound, is a fusion of a benzene ring and a thiophene ring. Benzothiophene and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of the sulfur atom and the fused aromatic system provides a unique electronic and structural profile for molecular interactions.
-
Indole: An analog of benzothiophene where the sulfur atom is replaced by a nitrogen atom, indole is a ubiquitous scaffold in nature and synthetic medicine.[4][5][6] Found in essential amino acids like tryptophan and neurotransmitters like serotonin, the indole nucleus is a cornerstone in the development of drugs targeting a vast range of diseases, including cancer and inflammatory conditions.[7]
-
Benzofuran: With an oxygen atom as the heteroatom, benzofuran is another important bicyclic heterocyclic system.[8][9][10] Benzofuran derivatives are found in numerous natural products and have been synthesized for various therapeutic applications, demonstrating significant anticancer, antimicrobial, and anti-inflammatory potential.[11][12]
-
Thiophene: A five-membered aromatic ring containing a sulfur atom, thiophene is a fundamental building block in medicinal chemistry.[13][14][15] Its derivatives have been successfully developed into drugs with diverse applications, including anti-inflammatory and antimicrobial agents.[16][17]
This guide will delve into a comparative analysis of the efficacy of derivatives from these four classes, with a special focus on how this compound might perform based on the available data for related structures.
Comparative Efficacy in Key Therapeutic Areas
A direct head-to-head comparison of this compound with specific indole, benzofuran, and thiophene derivatives under identical experimental conditions is not extensively available in the literature. Therefore, this section will present a comparative analysis based on available data for structurally related compounds, highlighting the potential of each heterocyclic scaffold.
Antimicrobial Efficacy
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Heterocyclic compounds have historically been a rich source of such agents.
Experimental Data Summary: Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Representative Derivative | Target Organism | MIC (µg/mL) | Reference |
| Benzothiophene | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | [18] |
| Indole | 4-chloroindole | Escherichia coli | 75 | [9] |
| Indole | 5-chloroindole | Escherichia coli | 75 | [9] |
| Benzofuran | 2-(Benzofuran-2-carboxamido)acetic acid derivative (6b) | Bacillus subtilis | 6.25 | [19] |
| Thiophene | 1,1'-(2,5-thiophenediyl)bis[1-(2-benzofuranyl)methanone] | Escherichia coli | - | [20] |
Discussion:
The available data suggests that benzothiophene derivatives, such as the 6-chloro substituted carbohydrazide, can exhibit potent activity against multidrug-resistant bacteria like MRSA, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[18] This indicates the potential of the benzothiophene scaffold in combating challenging bacterial infections.
Indole derivatives, including chloro-substituted indoles, have also demonstrated significant antimicrobial properties. For instance, 4-chloroindole and 5-chloroindole show activity against E. coli with an MIC of 75 µg/mL.[9] While this specific value is higher than the example for the benzothiophene derivative, the broad structural diversity of indoles allows for extensive optimization to enhance potency.
Benzofuran derivatives have also shown promising antimicrobial effects. A 2-(benzofuran-2-carboxamido)acetic acid derivative displayed a potent MIC of 6.25 µg/mL against Bacillus subtilis.[19] This highlights the bioisosteric relationship between benzothiophene and benzofuran, where the heteroatom substitution can modulate activity against different microbial species.
Thiophene-containing compounds are also well-established antimicrobial agents.[20] The comparison of these scaffolds reveals that the specific substitution pattern and the overall molecular architecture play a crucial role in determining the antimicrobial spectrum and potency. The chloro-substitution on the benzothiophene ring of our target compound is a common feature in many bioactive molecules and is expected to contribute to its antimicrobial potential.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
A standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound is the broth microdilution assay.
-
Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anticancer Efficacy
The search for novel anticancer agents is a major focus of drug discovery, and heterocyclic compounds are at the forefront of this research.
Experimental Data Summary: Anticancer Activity (IC50 in µM)
| Compound Class | Representative Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiophene | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 0.021 | [2] |
| Indole | Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | |
| Benzofuran | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Lung (A549) | 6.3 | [10] |
| Benzofuran | Hybrid 16 | Lung (A549) | 0.12 | |
| Thiophene | SB-200 | Breast (MCF-7) | <30 | [17] |
Discussion:
Benzothiophene derivatives have demonstrated potent anticancer activity. For instance, a benzothiophene acrylonitrile analog exhibited an exceptionally low IC50 value of 21 nM against a leukemia cell line.[2] This highlights the significant cytotoxic potential of the benzothiophene scaffold when appropriately substituted.
Indole derivatives are well-established as highly potent anticancer agents. A quinoline-indole hybrid has shown remarkable activity with IC50 values in the nanomolar range (2-11 nM) across various cancer cell lines. The indole core is a key component of many tubulin polymerization inhibitors, a successful class of anticancer drugs.
Benzofuran derivatives also exhibit a wide range of anticancer activities. A chloro-substituted benzofuran derivative showed an IC50 of 6.3 µM against lung cancer cells, while another benzofuran hybrid displayed a much lower IC50 of 0.12 µM against the same cell line, indicating the profound impact of substitution on potency.[10]
Thiophene derivatives have also been investigated for their anticancer properties, with some showing cytotoxic effects on breast cancer cells with IC50 values below 30 µM.[17]
The comparative data suggests that both benzothiophene and indole scaffolds can be elaborated to produce exceptionally potent anticancer agents. The presence of a chloro-substituent on the benzothiophene ring of this compound is a feature shared with some active anticancer benzofuran derivatives, suggesting its potential to contribute to cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4][13]
Caption: Workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Efficacy
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of great interest. Heterocyclic compounds have shown significant promise in this area, often by inhibiting key inflammatory enzymes like cyclooxygenases (COX).
Experimental Data Summary: Anti-inflammatory Activity (COX Inhibition, IC50 in µM)
| Compound Class | Representative Derivative | Target | IC50 (µM) | Reference |
| Benzothiophene | Bromo-benzothiophene carboxamide (8) | COX-2 | - | [21] |
| Indole | Indole-3-acetic acid derivative (S3) | COX-2 | - | |
| Benzofuran | Benzofuran-2-ylmethanethiol analogue (5d) | NO production | 52.23 | [15] |
| Thiophene | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | [7] |
Discussion:
Benzothiophene derivatives have been reported as potent analgesic and anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[21] This suggests that the benzothiophene scaffold can be tailored to target key enzymes in the inflammatory cascade.
Indole derivatives, most famously indomethacin, are well-established non-steroidal anti-inflammatory drugs (NSAIDs). More recent studies continue to explore novel indole derivatives as selective COX-2 inhibitors with improved safety profiles.
Benzofuran derivatives have also demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of nitric oxide (NO) production, a key inflammatory mediator.[15]
Thiophene derivatives have shown significant potential as anti-inflammatory agents. A 2,3,4-trisubstituted thiophene derivative exhibited selective COX-2 inhibition with an IC50 of 5.45 µM.[7]
The data indicates that all four heterocyclic scaffolds can be functionalized to create effective anti-inflammatory agents. The specific substitution pattern is critical for achieving high potency and selectivity for targets like COX-2, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs. The chloro- and carboxylate-substituents on this compound provide handles for further chemical modification to optimize its anti-inflammatory profile.
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of a compound to inhibit COX-1 and COX-2 can be determined using commercially available assay kits.
-
Enzyme and Substrate Preparation: Recombinant COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid) are prepared according to the manufacturer's instructions.
-
Compound Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Detection of Prostaglandin: The production of prostaglandin (e.g., PGH2) is measured, often through a colorimetric or fluorometric method.
-
Calculation of Inhibition: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Sources
- 1. Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative toxicological studies of indole, benzo[b] thiophene, and 1-methylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]
- 11. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
A Comparative Guide to Benzothiophene Synthesis: An Assessment of Synthetic Efficiency
Introduction
Benzothiophene and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and organic materials.[1][2][3] The inherent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, coupled with their utility in organic electronics, have spurred significant interest in the development of efficient and versatile synthetic methodologies.[1][3][4] For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic route is a critical decision, directly impacting yield, cost, scalability, and environmental footprint.
This guide provides an in-depth, objective comparison of the most prominent synthetic routes to the benzothiophene core. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering field-proven insights into the causality behind experimental choices. Our analysis will focus on key metrics of synthetic efficiency: chemical yield, reaction conditions, atom economy, cost-effectiveness, and safety and environmental considerations.
Key Synthetic Strategies for Benzothiophene Construction
The synthesis of the benzothiophene skeleton can be broadly categorized into several key strategies, each with its own set of advantages and limitations. We will explore the following prominent methods:
-
Transition-Metal-Catalyzed Cyclizations
-
Electrophilic Cyclizations
-
The Gewald Aminothiophene Synthesis
-
Metal-Free Synthesis from Thiophenols and Alkynes
Transition-Metal-Catalyzed Cyclizations
Transition-metal catalysis has emerged as a powerful tool for the construction of complex organic molecules, and benzothiophene synthesis is no exception.[4] Palladium, copper, and gold catalysts are frequently employed to facilitate the formation of the thiophene ring onto a benzene precursor.[5][6]
Palladium-Catalyzed Reactions
Palladium catalysts are highly versatile and can be used in various cyclization strategies, including the intramolecular C-H arylation of thioethers and the coupling of 2-halothiophenols with alkynes.[5][7]
Mechanism Snapshot: Sonogashira-Type Coupling/Cyclization
A common palladium-catalyzed approach involves the Sonogashira cross-coupling of a 2-iodothiophenol with a terminal alkyne, followed by an intramolecular cyclization.
Caption: Palladium-catalyzed Sonogashira coupling followed by cyclization for benzothiophene synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted Benzothiophenes [7]
-
To a reaction vessel, add 2-iodothiophenol (0.5 mmol), the corresponding phenylacetylene (4 equiv.), Pd(OAc)₂ (15 mol%), TMEDA (20 mol%), and AgTFA (1.1 equiv.) in DMF (2 mL).
-
Seal the vessel and heat the reaction mixture at 110 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzothiophene.
Copper and Gold-Catalyzed Reactions
Copper and gold catalysts are also effective for benzothiophene synthesis, often proceeding through different mechanisms than palladium. For instance, copper iodide (CuI) can catalyze the reaction of 2-bromo alkynylbenzenes with a sulfur source.[6] Gold catalysts can promote the carbothiolation of alkynes.[6]
Electrophilic Cyclizations
Electrophilic cyclization reactions provide a direct and often metal-free route to functionalized benzothiophenes. These reactions typically involve the attack of an electron-rich alkyne on an electrophilic species, followed by intramolecular cyclization.
Mechanism Snapshot: Iodine-Catalyzed Cascade Reaction
In this approach, molecular iodine acts as an electrophile to initiate the cyclization of a substituted thiophenol with an alkyne.
Caption: Iodine-catalyzed electrophilic cyclization for the synthesis of 3-iodobenzothiophenes.
A notable example is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as an electrophilic sulfur source for the cyclization of o-alkynyl thioanisoles, affording 2,3-disubstituted benzothiophenes in excellent yields under mild conditions.[8][9][10]
Experimental Protocol: Electrophilic Cyclization of o-Alkynyl Thioanisoles [10]
-
To a solution of the o-alkynyl thioanisole (1.0 equiv) in dichloromethane, add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, and combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-(methylthio)-2-substituted-benzo[b]thiophene.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent condensation that provides a straightforward route to highly substituted 2-aminothiophenes.[11][12] While traditionally used for thiophene synthesis, its application can be extended to produce tetrahydrobenzo[b]thiophenes, which can be subsequently aromatized.
Mechanism Snapshot: Gewald Reaction
The reaction proceeds through a Knoevenagel condensation, followed by the addition of elemental sulfur and subsequent cyclization.[12]
Caption: The multicomponent Gewald reaction for the synthesis of 2-aminothiophenes.
Experimental Protocol: Microwave-Assisted Gewald Synthesis of Tetrahydrobenzo[b]thiophenes [11]
-
In a microwave-safe vessel, combine a ketone (e.g., cyclohexanone), an α-cyanoester (e.g., ethyl cyanoacetate), elemental sulfur, and a base (e.g., morpholine or diethylamine) in a suitable solvent (e.g., ethanol).
-
Seal the vessel and subject it to microwave irradiation at a specified temperature and time.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Metal-Free Synthesis from Thiophenols and Alkynes
Driven by the principles of green chemistry, metal-free synthetic routes have gained significant traction. These methods often utilize readily available and less toxic reagents.
An example is the iodine-catalyzed cascade reaction of thiophenols with alkynes under solvent-free conditions, which offers an economical and environmentally friendly approach to benzothiophene derivatives.[6] Another innovative metal-free approach involves a base-promoted propargyl-allene rearrangement followed by cyclization and allyl migration.[13]
Experimental Protocol: Base-Promoted Metal-Free Synthesis of Benzothiophenes [13]
-
To a solution of the starting propargyl sulfide derivative (1.0 equiv) in THF, add DBU (0.2 equiv).
-
Heat the reaction mixture at 50 °C for 12 hours under a nitrogen atmosphere.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired benzothiophene product.
Comparative Analysis of Synthetic Efficiency
| Synthetic Route | Typical Yields | Reaction Conditions | Atom Economy | Cost & Accessibility | Safety & Environmental | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed | Good to Excellent (up to 87%)[7] | High temperatures (e.g., 110 °C), inert atmosphere[7] | Moderate to Good | High cost of palladium catalysts and ligands. Starting materials can be complex. | Use of toxic heavy metals. Organic solvents required. | High functional group tolerance and versatility.[5] | Catalyst cost and potential metal contamination of the product.[5] |
| Electrophilic Cyclization | Excellent (often >90%)[10] | Mild (room temperature), ambient atmosphere[10] | Good | Reagents like I₂ and NBS are inexpensive. Some specialized electrophiles can be costly. | Use of halogens can be a concern. Generally less toxic than heavy metals. | High yields, mild conditions, often metal-free.[8][10] | Substrate scope can be limited by the electronic nature of the alkyne. |
| Gewald Reaction | Good to Excellent | Often requires heating, but microwave assistance can shorten reaction times.[11] | Good (multicomponent) | Readily available and inexpensive starting materials.[1] | Elemental sulfur and basic amines are used. | High atom economy, operational simplicity, access to highly substituted aminothiophenes.[11][12] | Limited to the synthesis of 2-aminothiophenes or their precursors. |
| Metal-Free (Base-Promoted) | Good (54-83%)[13] | Mild to moderate temperatures (e.g., 50 °C)[13] | Good | Inexpensive base and common solvents. | Avoids toxic metals. Use of organic bases and solvents. | Environmentally benign, avoids metal contamination.[13] | May have a more limited substrate scope compared to metal-catalyzed routes. |
Conclusion
The synthesis of benzothiophenes can be achieved through a variety of effective methods, each with a distinct profile of advantages and disadvantages.
-
Transition-metal-catalyzed routes , particularly those employing palladium, offer exceptional versatility and functional group tolerance, making them suitable for the synthesis of complex, highly substituted benzothiophenes. However, the high cost of catalysts and concerns about metal contamination are significant drawbacks.
-
Electrophilic cyclizations represent a highly efficient and often milder alternative, frequently providing excellent yields under ambient conditions. These methods are particularly attractive for their operational simplicity and reduced environmental impact.
-
The Gewald reaction stands out for its multicomponent nature, high atom economy, and the use of inexpensive starting materials, providing a direct route to valuable 2-aminothiophene precursors.
-
Emerging metal-free approaches align with the principles of green chemistry, offering a more sustainable path to benzothiophene synthesis by avoiding toxic and expensive heavy metals.
The optimal choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, scale of the reaction, and the available resources. For the synthesis of complex, drug-like molecules, the versatility of palladium catalysis may be indispensable. For greener and more cost-effective processes, electrophilic cyclizations and other metal-free alternatives present compelling options. A thorough evaluation of these factors will enable the researcher to select the most efficient and appropriate methodology for their synthetic goals.
References
-
Ejaz, S., Zubair, M., Rizwan, K., Karakaya, I., Rasheed, T., & Rasool, N. (2021). An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. Current Organic Chemistry, 25(1), 40-67. Available from: [Link]
-
Request PDF. (n.d.). An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review. Retrieved from [Link]
-
Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. Available from: [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
University of West Florida Research Portal. (n.d.). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur MediatedCyclization of Alkynylthioanisoles br. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. Available from: [Link]
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). Retrieved from [Link]
-
Wang, C., et al. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Organic & Biomolecular Chemistry, 14(7), 2236-2256. Available from: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]
-
Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337. Available from: [Link]
-
Request PDF. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Molecules. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. 29(15), 3748. Available from: [Link]
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (Eds.). (2024). S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Available from: [Link]
-
Yao, T., Zhang, K., & Ma, D. (2015). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 11, 2393–2398. Available from: [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. 3(4), 38-54. Available from: [Link]
-
Request PDF. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Li, J., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(12), 7168-7171. Available from: [Link]
-
Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. Retrieved from [Link]
-
Gulea, M., et al. (2013). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 78(15), 7499–7509. Available from: [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14737. Available from: [Link]
-
Request PDF. (n.d.). Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2025). Atom Economy Green Synthesis in Organic Chemistry. 17(1), 233. Available from: [Link]
-
Fricero, P., Bialy, L., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198–201. Available from: [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]
-
Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from: [Link]
-
Request PDF. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 8. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 9. Research Portal [ircommons.uwf.edu]
- 10. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Benzothiophene Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Challenge of Benzothiophene Isomers
The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of pharmaceuticals like the osteoporosis drug Raloxifene and the asthma treatment Zileuton.[1] Its rigid, planar structure and rich electronic properties also make it a valuable building block for organic semiconductors. However, the synthesis of substituted benzothiophenes often yields a mixture of isomers, where functional groups are attached at different positions on the bicyclic framework. For drug development and materials engineering, the precise isomeric form of a molecule is critical, as even a minor positional change can drastically alter its biological activity or electronic properties.
Distinguishing between these closely related isomers is a non-trivial analytical challenge. A 5-bromo-substituted benzothiophene will have vastly different properties from a 6-bromo isomer, yet they share the same molecular formula and many similar characteristics. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to unambiguously identify and differentiate substituted benzothiophene isomers. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectroscopic output, providing the field-proven insights necessary for confident structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it directly maps the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and through-bond interactions between neighboring nuclei (spin-spin coupling) reveal the connectivity.
Expertise & Experience: Decoding Isomeric Patterns
The key to using NMR for isomer identification lies in understanding how the position of a substituent alters the electronic environment of the remaining protons and carbons in the aromatic system.
-
¹H NMR Spectroscopy : The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum is information-rich. The substitution pattern dictates the number of signals, their chemical shifts, and their splitting patterns (coupling constants, J). For example, a 2-substituted benzothiophene will show a characteristic singlet for the proton at the 3-position, whereas a 3-substituted isomer will lack this signal. The protons on the benzene ring (positions 4, 5, 6, and 7) form a complex system of doublets and triplets whose patterns are highly diagnostic of the substitution pattern. Long-range couplings across the rigid ring system can further complicate these patterns, often requiring advanced techniques for full assignment.[2]
-
¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms, particularly the non-protonated (quaternary) carbons, are highly sensitive to the substituent's location. The fusion carbons (3a and 7a) and the substituted carbon itself provide clear, diagnostic signals that differ significantly between isomers.[3][4]
-
2D NMR Techniques : For complex or heavily substituted systems, 1D NMR spectra can be ambiguous due to overlapping signals. Two-dimensional techniques are indispensable for definitive assignment.
-
COSY (Correlation Spectroscopy) reveals ³JHH couplings, allowing you to "walk" around a spin system and confirm which protons are adjacent.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying isomers. It shows correlations between protons and carbons over two or three bonds, linking molecular fragments together and unambiguously locating substituents relative to specific protons.[2]
-
Experimental Protocol: High-Resolution NMR for Isomer Analysis
A self-validating protocol ensures that the acquired data is of sufficient quality to make unambiguous assignments.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the benzothiophene sample.
-
Dissolve in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved; sonication may be required for poorly soluble compounds.[2]
-
If signals are crowded in CDCl₃, re-running the sample in an aromatic solvent like benzene-d₆ can induce different chemical shifts (anisotropic effect) and resolve overlapping multiplets.[2]
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
Data Acquisition :
-
Use a high-field NMR spectrometer (≥400 MHz) to maximize signal dispersion.
-
Acquire a standard ¹H spectrum, followed by ¹³C, COSY, HSQC, and HMBC spectra.
-
Ensure proper shimming of the instrument to obtain sharp, symmetrical peaks, which is critical for resolving complex coupling patterns.
-
-
Data Analysis :
-
Process the spectra using appropriate software.
-
Assign the proton and carbon signals systematically, starting with the most distinct signals and using the 2D correlation maps to build the molecular structure.
-
Data Presentation: Typical Chemical Shifts for Benzothiophene
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| 2 | 7.4 - 7.8 | 125 - 130 | Highly dependent on substituent. |
| 3 | 7.2 - 7.6 | 122 - 127 | Highly dependent on substituent. |
| 4 | 7.7 - 8.0 | 123 - 126 | Typically a doublet. |
| 5 | 7.2 - 7.5 | 123 - 126 | Typically a triplet or multiplet. |
| 6 | 7.2 - 7.5 | 123 - 126 | Typically a triplet or multiplet. |
| 7 | 7.7 - 8.0 | 121 - 124 | Typically a doublet. |
| 3a | - | 139 - 141 | Quaternary carbon. |
| 7a | - | 138 - 140 | Quaternary carbon. |
Note: These are approximate ranges for an unsubstituted or alkyl-substituted system. Electronegative or aromatic substituents can cause significant shifts.
Visualization: NMR Workflow for Isomer Elucidation
Caption: Workflow for NMR-based isomer identification.
Mass Spectrometry (MS): Differentiating by Fragmentation
While isomers have identical molecular weights and thus the same molecular ion peak (M⁺•), their fragmentation patterns under electron ionization (EI) can be distinct and diagnostic. The stability of the resulting fragment ions is dictated by the original position of the substituent.
Expertise & Experience: The Logic of Fragmentation
The fragmentation of the benzothiophene core is dominated by the loss of small, stable neutral molecules like acetylene (C₂H₂) and carbon monosulfide (CS).[5] A substituent's position determines how it influences these fragmentation pathways or introduces new, preferred pathways.
For instance, consider a methylbenzothiophene. The molecular ion can undergo rearrangement to form a benzothiopyrylium cation. The relative stability of this cation, and thus the intensity of its corresponding peak (m/z 147), will differ depending on the initial position of the methyl group.[5] Subsequent fragmentation of this ion can also be isomer-dependent. Therefore, a careful comparison of the relative intensities of the major fragment ions in the mass spectra of two isomers provides a powerful method for their differentiation.[5][6]
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the pure compound into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples. GC-MS is ideal for analyzing a mixture of isomers, as it provides separation prior to mass analysis.
-
Ionization : Use a standard electron ionization energy of 70 eV. This provides sufficient energy to induce reproducible fragmentation patterns, creating a "fingerprint" for the molecule.
-
Analysis : Acquire the full mass spectrum. Pay close attention not just to the m/z values of the fragments, but to their relative abundances.
-
Validation : Run authentic standards of the suspected isomers if available. Comparing the fragmentation pattern of an unknown sample to a library or a known standard is the most reliable method of identification.
Data Presentation: Illustrative Fragmentation Comparison
| Isomer | Molecular Ion (m/z) | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) | Distinguishing Feature |
| 2-Carboxybenzothiophene | 178 | 161 ([M-OH]⁺) | 133 ([M-COOH]⁺) | Prominent loss of hydroxyl radical.[7] |
| 5-Carboxybenzothiophene | 178 | 133 ([M-COOH]⁺) | 105 ([M-COOH-CO]⁺) | Dominant loss of the entire carboxyl group.[7] |
Infrared (IR) and UV-Visible Spectroscopy: Probes of Functionality and Conjugation
While NMR and MS provide detailed structural maps, IR and UV-Vis spectroscopy offer rapid, complementary data that can quickly highlight key differences between isomers.
Expertise & Experience: Vibrational and Electronic Fingerprints
-
Infrared (IR) Spectroscopy : Beyond identifying the presence of specific functional groups (e.g., a C=O stretch around 1700 cm⁻¹), the key to differentiating isomers with IR lies in the "fingerprint region."
-
C-H Out-of-Plane Bending : The substitution pattern on the benzene portion of the molecule gives rise to strong, characteristic absorption bands in the 900-650 cm⁻¹ region.[8] For example, a 1,2-disubstituted benzene ring (as in 4- or 7-substituted benzothiophenes) will have a different C-H "wagging" pattern than a 1,3- or 1,4-disubstituted ring.
-
Overall Vibrational Profile : The entire fingerprint region (< 1500 cm⁻¹) is a unique vibrational signature of the molecule as a whole. Isomers will have distinct patterns of peaks in this region, even if the differences are subtle.
-
-
UV-Visible (UV-Vis) Spectroscopy : This technique is highly sensitive to the molecule's π-conjugated system. The position of a substituent can either extend or restrict this conjugation, leading to predictable shifts in the maximum absorption wavelength (λmax).
-
Bathochromic vs. Hypsochromic Shifts : An electron-donating group (e.g., -NH₂, -OCH₃) or a conjugating group (e.g., -phenyl) will typically cause a bathochromic (red) shift to a longer λmax, especially when placed at positions (like 2 or 5) that maximize its interaction with the π-system.[9][10] Conversely, placing the same group at a position that hinders conjugation can result in a smaller shift or even a hypsochromic (blue) shift compared to another isomer.[11] The magnitude of the molar absorptivity (ε) can also differ between isomers.
-
Experimental Protocols
-
FT-IR Analysis :
-
Prepare the sample using a standard method such as a KBr pellet, Nujol mull, or by casting a thin film from solution onto a salt plate.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Carefully analyze the C-H bending region (900-650 cm⁻¹) and the overall fingerprint region for reproducible differences between samples.
-
-
UV-Vis Analysis :
-
Dissolve the sample in a UV-grade solvent (e.g., hexane, ethanol, DCM) to a concentration that gives an absorbance between 0.1 and 1.0.[9]
-
Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.
-
Record the spectrum and identify the λmax and absorbance.
-
Visualization: Conjugation Effects on λmax
Caption: Relationship between substituent position and UV-Vis shifts.
An Integrated Approach: The Path to Certainty
No single technique should be used in isolation. A robust, self-validating workflow combines the strengths of each method to build an irrefutable structural assignment.
Caption: Integrated workflow for definitive isomer identification.
Conclusion
The differentiation of substituted benzothiophene isomers is a critical task that demands a multi-faceted spectroscopic approach. While ¹H and 2D NMR spectroscopy stand as the ultimate arbiters of molecular structure, mass spectrometry, IR, and UV-Vis spectroscopy provide essential, complementary pieces of the puzzle. By understanding the causal links between isomeric structure and spectroscopic output—how a substituent's position alters fragmentation, vibrational modes, and electronic transitions—researchers can move from ambiguous data to confident, definitive structural elucidation. This analytical rigor is fundamental to advancing the development of new therapeutics and functional materials based on the versatile benzothiophene core.
References
-
ResearchGate. Comparison of the UV/Vis spectra (c = 10–4 m in DMSO) of the... Available from: [Link]
-
Synthesis, characterization of novel benzothiophene. Available from: [Link]
-
Porter, Q. N., & Baldas, J. (1967). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. ResearchGate. Available from: [Link]
-
New Journal of Chemistry. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. RSC Publishing. Available from: [Link]
-
ResearchGate. Mass spectra of benzothiophene derivatives extracted from a... Available from: [Link]
-
MDPI. Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. Available from: [Link]
-
Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry. Available from: [Link]
-
MDPI. Computational NMR Study of Benzothienoquinoline Heterohelicenes. Available from: [Link]
-
Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. Available from: [Link]
-
RSC Publishing. Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study. Available from: [Link]
-
Wikipedia. Benzothiophene. Available from: [Link]
-
Khetrapal, C. L., et al. (1981). 1H NMR spectra of benzo[b]furan, benzo[b]thiophene and benzo[b]selenophene oriented in a lyotropic mesophase. Organic Magnetic Resonance. Available from: [Link]
-
ResearchGate. Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green). Available from: [Link]
-
Gryba, I., et al. (2022). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[9]benzo-thieno[3,2-b][9]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. Molecules. Available from: [Link]
-
NIST WebBook. Benzo[b]thiophene - Mass spectrum (electron ionization). National Institute of Standards and Technology. Available from: [Link]
-
ResearchGate. 1 H NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH 2 S-) in DMSO-d 6. Available from: [Link]
-
Hama, A., et al. (2019). Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. ResearchGate. Available from: [Link]
-
SENE, Saburo, et al. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences. Available from: [Link]
-
NIST WebBook. Benzo[b]thiophene - IR Spectrum. National Institute of Standards and Technology. Available from: [Link]
-
SUGIMOTO, Yozo, et al. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences. Available from: [Link]
-
IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]
-
MDPI. Modulation of Properties in[9]Benzothieno[3,2-b][9]benzothiophene Derivatives through Sulfur Oxidation. Available from: [Link]
-
Chen, S., et al. (2018). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. ResearchGate. Available from: [Link]
-
ACS Publications. Employing MALDI-MS on Poly(alkylthiophenes): Analysis of Molecular Weights, Molecular Weight Distributions, End-Group Structures, and End-Group Modifications. Macromolecules. Available from: [Link]
-
Claeys, M., et al. (1998). New Mass Spectra: Electron Ionization Mass Spectra of Camphene and Bornane Thioterpenoids. ResearchGate. Available from: [Link]
Sources
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[1]benzo-thieno[3,2-b][1]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
Identifying the Biological Targets of Methyl 4-chloro-1-benzothiophene-2-carboxylate: A Comparative Guide to Modern Target Deconvolution Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the identification of a bioactive small molecule represents a critical first step. However, understanding its mechanism of action by pinpointing its direct biological target(s) is paramount for further development, optimization, and safety assessment. This guide provides an in-depth, comparative analysis of modern experimental and computational strategies for the target deconvolution of novel compounds, using methyl 4-chloro-1-benzothiophene-2-carboxylate as a case study. While the specific targets of this particular molecule are not extensively documented, its benzothiophene core is present in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3][4] This suggests a rich but undefined polypharmacology, making it an excellent candidate for a comprehensive target identification campaign.
This guide is structured to provide not just protocols, but the strategic reasoning behind choosing a particular path in the complex journey of target identification. We will explore a multi-pronged approach, beginning with computational methods to generate initial hypotheses, followed by a detailed comparison of the leading experimental techniques for target discovery and validation.
Part 1: Initial Hypothesis Generation - In Silico Approaches
Before embarking on resource-intensive experimental work, computational methods offer a powerful and cost-effective way to narrow down the vast landscape of potential protein targets.[5][6] These in silico techniques leverage the structural information of the small molecule to predict its likely binding partners.
Two prominent computational approaches are molecular docking and pharmacophore modeling.[5] Molecular docking simulates the interaction between a small molecule and the three-dimensional structure of a known protein, predicting the binding conformation and affinity.[1][6] Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity and searches for proteins with binding sites that complement this pharmacophore.
For this compound, a virtual screening campaign could be launched against a library of protein structures, particularly those known to be modulated by other benzothiophene derivatives (e.g., kinases, cholinesterases, and proteins involved in inflammatory pathways).[7][8] Web-based tools like SwissTargetPrediction can also provide initial predictions based on the principle of chemical similarity to known ligands.[9]
Table 1: Comparison of In Silico Target Prediction Methods
| Method | Principle | Advantages | Disadvantages |
| Molecular Docking | Simulates binding of the small molecule to known 3D protein structures.[1][6] | Provides structural insights into potential binding modes; can rank potential targets based on predicted affinity. | Requires high-quality 3D structures of potential targets; scoring functions can be inaccurate. |
| Pharmacophore Modeling | Identifies essential 3D chemical features for activity and searches for complementary protein binding sites.[5] | Does not require a known protein structure; can identify targets with similar binding pockets but different overall structures. | Relies on a set of active molecules to build a robust model; less detailed structural information compared to docking. |
| Similarity-Based Prediction (e.g., SwissTargetPrediction) | Predicts targets based on the similarity of the query molecule to known bioactive ligands.[9] | Fast and easy to use; provides a broad overview of potential target classes. | Predictions are limited by the available data on known ligand-target interactions; may not identify truly novel targets. |
It is crucial to view the outputs of these computational methods not as definitive answers, but as a set of testable hypotheses that can guide the design of subsequent experimental investigations.
Part 2: Experimental Approaches for Target Identification
The "gold standard" for target identification relies on direct experimental evidence of a physical interaction between the small molecule and its protein target(s) within a biological system.[10] Modern approaches can be broadly categorized into affinity-based methods and label-free methods.
Affinity-Based Methods: A Classic Approach
Affinity chromatography is a long-established and powerful technique for isolating the binding partners of a small molecule.[11][12][13][14] This method involves chemically modifying the molecule of interest to incorporate a tag (e.g., biotin) and a reactive group for immobilization onto a solid support, creating an "affinity matrix" or "bait".[13][15] This bait is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the immobilized molecule are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified, typically by mass spectrometry.[12][16]
For this compound, a synthetic chemistry effort would be required to create a suitable affinity probe. This often involves structure-activity relationship (SAR) studies to determine a position on the molecule where a linker and tag can be attached without disrupting its biological activity.
A more advanced iteration is photo-affinity labeling , where the probe also contains a photo-activatable crosslinking group.[17] Upon exposure to UV light, the probe forms a covalent bond with its target protein, which can help to capture transient or weak interactions.[17]
Workflow for Affinity Chromatography-Based Target Identification
Caption: Workflow for Affinity Chromatography.
Label-Free Methods: Bypassing Chemical Modification
A significant drawback of affinity-based methods is the requirement for chemical modification of the small molecule, which can alter its binding properties or introduce steric hindrance. Label-free methods overcome this limitation by using the native, unmodified compound.[11][15]
The Drug Affinity Responsive Target Stability (DARTS) method is based on the principle that the binding of a small molecule can stabilize its target protein's conformation, making it more resistant to proteolysis.[18][19][20][21] In a typical DARTS experiment, a cell lysate is divided into aliquots and incubated with the compound of interest or a vehicle control. A protease is then added to digest the proteins. In the presence of the binding compound, the target protein will be protected from digestion and remain intact, while most other proteins will be degraded. The protected proteins can then be identified by comparing the protein bands on an SDS-PAGE gel between the treated and control samples, followed by mass spectrometry.[18][21]
Workflow for DARTS
Caption: DARTS Experimental Workflow.
The Cellular Thermal Shift Assay (CETSA) is another powerful label-free technique that can be performed in intact cells, providing a more physiologically relevant context.[22][23][24][25] CETSA operates on the principle that ligand binding stabilizes a target protein against thermal denaturation.[22][26] In a CETSA experiment, intact cells are treated with the compound or a vehicle control and then heated to various temperatures. At a specific temperature, proteins will begin to denature and aggregate. The stabilized target protein will remain soluble at higher temperatures in the compound-treated samples compared to the control samples. After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation. The amount of the soluble target protein at different temperatures is then quantified, often by Western blotting or mass spectrometry, to generate a "melting curve".[23][26] A shift in this curve to a higher temperature indicates target engagement.[22]
Workflow for CETSA
Caption: CETSA Experimental Workflow.
Comparison of Experimental Target Identification Methods
The choice of experimental strategy depends on several factors, including the properties of the small molecule, the available resources, and the desired depth of information.
Table 2: Comparison of Experimental Target Identification Methods
| Feature | Affinity Chromatography | DARTS | CETSA |
| Compound Modification | Required (synthesis of a probe) | Not required[11][19][20] | Not required[22][24] |
| Principle | Specific binding to an immobilized ligand[12][14] | Protection from proteolysis upon ligand binding[18][21] | Stabilization against thermal denaturation upon ligand binding[22][23] |
| Experimental System | Cell lysate or purified proteins | Cell lysate | Intact cells, tissues, or lysate[25] |
| Key Advantages | Well-established; can capture a wide range of affinities. | No compound modification needed; relatively simple protocol.[20] | No compound modification needed; demonstrates target engagement in a cellular context; can be adapted for high-throughput screening.[22][26] |
| Key Disadvantages | Probe synthesis can be challenging and may alter binding; risk of identifying non-specific binders. | May not work for all protein-ligand interactions; requires careful optimization of protease digestion. | Not all proteins exhibit a clear thermal shift; can be labor-intensive for proteome-wide studies. |
Part 3: Target Validation - Confirming the Interaction
Identifying a list of potential binding partners is only the first step. A rigorous validation process is essential to confirm that the observed interaction is specific, occurs in a relevant biological context, and is responsible for the compound's observed phenotype.[27]
A typical target validation workflow involves:
-
Orthogonal Confirmation of Binding: Using a secondary, independent biophysical assay to confirm the direct interaction between the compound and the purified candidate protein. Examples include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST).
-
Cellular Target Engagement: Demonstrating that the compound engages the target protein in living cells. CETSA is an excellent tool for this purpose.[25]
-
Functional Consequence of Target Engagement: Showing that the binding of the compound to the target protein modulates its function. This could involve enzymatic assays, reporter gene assays, or measuring changes in downstream signaling pathways.
-
Genetic Approaches: Using techniques like CRISPR/Cas9 or RNA interference (RNAi) to knock out or knock down the expression of the putative target protein.[10] If the compound's biological effect is diminished or abolished in the absence of the target protein, this provides strong evidence for a direct functional link.
Detailed Experimental Protocols
Protocol 1: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Culture and Lysis:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in M-PER buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Compound Incubation:
-
Dilute the cell lysate to a final concentration of 1 mg/mL in reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2).
-
Aliquot the lysate into separate tubes.
-
Add this compound (e.g., at 10x the desired final concentration) to the treatment tubes and an equivalent volume of vehicle (e.g., DMSO) to the control tubes.
-
Incubate on a rotator for 1 hour at room temperature.
-
-
Protease Digestion:
-
Prepare a stock solution of thermolysin in the reaction buffer.
-
Add thermolysin to each tube at a predetermined optimal concentration (to be determined empirically, e.g., 1:1000 protease-to-protein ratio).
-
Incubate at room temperature for 30 minutes.
-
Stop the reaction by adding 50 mM EDTA and heating at 95°C for 5 minutes with SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Excise bands that are present or more intense in the compound-treated lane compared to the control lane.
-
Identify the proteins by in-gel tryptic digestion followed by LC-MS/MS analysis.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle for a specified time (e.g., 1-2 hours) in the culture medium.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a PCR cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against a candidate target protein (if known from in silico predictions) or for proteome-wide analysis by mass spectrometry.
-
Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.
-
Conclusion
Identifying the biological targets of a novel compound like this compound is a challenging yet essential endeavor in drug discovery. There is no single "best" method; rather, a strategic and integrated approach is most likely to succeed. A recommended workflow would begin with in silico predictions to generate a manageable list of high-probability candidates. This can be followed by a label-free experimental method like DARTS or CETSA for an initial screen, as these approaches do not require the upfront investment in probe synthesis and provide data on the compound's interaction in a more native state. CETSA is particularly advantageous as it confirms target engagement within the complex milieu of an intact cell. Any hits from these primary screens must then be rigorously validated through a battery of orthogonal biophysical and functional assays to build a compelling case for a specific mechanism of action. By logically combining these computational and experimental strategies, researchers can efficiently and accurately deconvolute the targets of novel bioactive molecules, paving the way for their development as new therapeutics.
References
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA. Available at: [Link]
-
Target prediction of small molecules with information of key molecular interactions. PubMed. Available at: [Link]
-
Target Identification and Validation (Small Molecules). UCL. Available at: [Link]
-
Benzothiophene: Assorted Bioactive Effects. Research & Reviews: A Journal of Drug Design & Discovery. Available at: [Link]
-
Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. Available at: [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. ResearchGate. Available at: [Link]
-
(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. NIH. Available at: [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. Available at: [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. SpringerLink. Available at: [Link]
-
Drug affinity responsive target stability (DARTS) for small-molecule target identification. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]
-
Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. Available at: [Link]
-
SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research | Oxford Academic. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Affinity Chromatography Protocol. Conduct Science. Available at: [Link]
-
Target identification using drug affinity responsive target stability (DARTS). PNAS. Available at: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Small molecule target identification using photo-affinity chromatography. PMC - NIH. Available at: [Link]
-
Affinity Chromatography. Creative Biolabs. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
CETSA. Pär Nordlund's Lab. Available at: [Link]
-
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]
-
Affinity chromatography. Wikipedia. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. Available at: [Link]
-
Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. LinkedIn. Available at: [Link]
-
Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[2-[[(4-chlorophenyl)amino]carbonyl]-4-methylphenyl]- | C23H16Cl2N2O2S. PubChem. Available at: [Link]
- Benzothiophene derivatives and medicinal use thereof. Google Patents.
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. Available at: [Link]
-
Methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate. Chemspace. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. conductscience.com [conductscience.com]
- 13. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 14. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. drughunter.com [drughunter.com]
- 17. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 21. pnas.org [pnas.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. annualreviews.org [annualreviews.org]
- 24. news-medical.net [news-medical.net]
- 25. CETSA [cetsa.org]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
A Comparative Guide to Confirming the Absolute Configuration of Chiral Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a chiral drug molecule is a critical determinant of its pharmacological activity. For benzothiophene derivatives, a scaffold of significant interest in medicinal chemistry, establishing the absolute configuration of stereogenic centers is paramount for ensuring therapeutic efficacy and safety.[1][2][3][4] This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Imperative of Stereochemical Integrity in Drug Development
Chiral molecules exist as enantiomers—non-superimposable mirror images that can exhibit markedly different biological properties. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[5] Therefore, the unambiguous determination of absolute configuration is a non-negotiable aspect of drug discovery and development, mandated by regulatory agencies to ensure patient safety and product quality. Benzothiophene derivatives, found in drugs such as the osteoporosis treatment raloxifene and the antifungal sertaconazole, often possess chiral centers, making their stereochemical purity a key concern.[6][7][8]
A Comparative Overview of Key Analytical Techniques
The choice of method for determining the absolute configuration of a chiral benzothiophene derivative depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following sections provide a detailed analysis of each technique, including their underlying principles, experimental protocols, and a comparison of their performance.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore. | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts. |
| Sample Requirement | High-quality single crystal. | Solution (typically 1-10 mg). | Solution (typically 0.1-1 mg/mL), requires a UV-Vis chromophore. | Solution (1-5 mg per diastereomer), requires a derivatizable functional group (e.g., -OH, -NH₂). |
| Experimental Time | Days to weeks (crystal growth is often the bottleneck). | Hours. | Hours. | 4-6 hours over 1-2 days. |
| Key Advantage | Provides an unambiguous, definitive 3D structure. | Applicable to a wide range of molecules in solution, including non-crystalline samples. | High sensitivity, requires less sample. | Widely accessible instrumentation (NMR). |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain.[9] | Requires computational chemistry for spectral interpretation. | Limited to molecules with a suitable chromophore. | Requires chemical derivatization, which can sometimes be problematic. |
X-ray Crystallography: The Gold Standard
X-ray crystallography is considered the definitive method for determining the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained.[10][11][12] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in the crystal, which allows for the direct determination of the three-dimensional structure.[12]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the benzothiophene derivative. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[13]
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using computational methods, and the structure is refined to match the experimental data.[13]
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.[11]
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Chiroptical Methods: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of circularly polarized light by chiral molecules in solution.[15][16] These methods are particularly valuable when single crystals cannot be obtained.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the difference in absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule. The experimental VCD spectrum is then compared to a computationally predicted spectrum to determine the absolute configuration.[17]
-
Sample Preparation: Dissolve the chiral benzothiophene derivative in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 1-10 mg/mL.
-
Data Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian, Schrödinger).[18][19][20]
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.[18][19][20]
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the sign and relative intensity of the peaks allows for the assignment of the absolute configuration.
Caption: VCD experimental and computational workflow.
Electronic Circular Dichroism (ECD)
ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized UV-Vis light. This technique is highly sensitive but requires the presence of a chromophore that absorbs in the UV-Vis region.[21][22] The benzothiophene ring system is itself a chromophore, making ECD a suitable technique for these derivatives.
-
Sample Preparation: Prepare a dilute solution of the chiral benzothiophene derivative (typically 0.1-1 mg/mL) in a UV-transparent solvent.[22]
-
Data Acquisition: Record the ECD and UV-Vis spectra of the sample.[23][24]
-
Computational Modeling: The computational workflow is similar to that for VCD, involving conformational analysis and DFT calculations to predict the ECD spectrum.[25]
-
Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectra of the possible enantiomers to assign the absolute configuration.
NMR Spectroscopy: The Mosher's Method and Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of chiral molecules through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[26][27]
Mosher's Method (using a Chiral Derivatizing Agent)
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons, which can be used to deduce the stereochemistry at the chiral center.[28]
-
Derivatization: React the chiral benzothiophene derivative (containing a hydroxyl or amino group) separately with (R)-MTPA and (S)-MTPA to form the two corresponding diastereomeric esters or amides.
-
NMR Analysis: Acquire the ¹H NMR spectra for both diastereomers.
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the chiral center.
-
A consistent pattern of positive and negative Δδ values on either side of the chiral center allows for the assignment of the absolute configuration based on the established Mosher's method model.
-
Chiral Solvating Agents (CSAs)
An alternative to derivatization is the use of chiral solvating agents (CSAs). These are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. This interaction can induce chemical shift differences in the NMR spectrum, allowing for the determination of enantiomeric excess and, in some cases, the absolute configuration.[29][30][31][32] This method has the advantage of being non-destructive and not requiring chemical modification of the analyte.
Conclusion
The determination of the absolute configuration of chiral benzothiophene derivatives is a critical step in drug development. While X-ray crystallography remains the gold standard for its definitive nature, chiroptical methods like VCD and ECD, along with NMR-based techniques, offer powerful and often more accessible alternatives, particularly for non-crystalline samples. The choice of method will depend on the specific characteristics of the molecule and the available resources. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and ensure the stereochemical integrity of their drug candidates.
References
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Görög, S. (1989). A review of the application of chiroptical methods to analytical chemistry. Journal of Pharmaceutical and Biomedical Analysis, 7(5), 523–541. [Link]
-
Wenzel, T. J. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Request PDF. Retrieved January 7, 2026, from [Link]
- CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011, February 10). International Journal of Pharmaceutical Sciences and Research.
- Allen, F. H. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (pp. 149–162). Humana Press.
-
Kamal, A., & Nimbarte, V. D. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Expert Opinion on Drug Discovery, 12(11), 1125–1145. [Link]
-
ExperimentCircularDichroism Documentation. (2025, September 3). Emerald Cloud Lab. Retrieved January 7, 2026, from [Link]
-
Wenzel, T. J. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Ribeiro, C., & Tiritan, M. E. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 282. [Link]
-
Ribeiro, C., & Tiritan, M. E. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. PubMed. Retrieved January 7, 2026, from [Link]
-
Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1056. [Link]
-
Allen, F. H. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. Retrieved January 7, 2026, from [Link]
- Determination of crystal structure by single crystal X-ray diffraction. (n.d.).
-
Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
Wenzel, T. J., & Wilcox, B. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2272–2275. [Link]
-
Pescitelli, G. (2019). Electronic Circular Dichroism. Encyclopedia.pub. Retrieved January 7, 2026, from [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry. (2025, November 29). ResearchGate. Retrieved January 7, 2026, from [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science. Retrieved January 7, 2026, from [Link]
-
Cupellini, L., & Mennucci, B. (2022). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Applied Sciences, 12(15), 7481. [Link]
-
Vibrational and electronic circular dichroism calculations with Jaguar. (2019, February 27). Schrödinger. Retrieved January 7, 2026, from [Link]
-
Chiral Analysis of Sertaconazole by HPLC Method on Polysaccharide Derivatives. (2023, July 12). Medires Publishing. Retrieved January 7, 2026, from [Link]
-
Harada, N. (n.d.). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Chiral Analysis of Sertaconazole by HPLC Method on Polysaccharide Derivatives. (2023, July 12). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Wang, B., Bruhn, J. F., Weldeab, A., Wilson, T. S., McGilvray, P. T., Mashore, M., Song, Q., Scapin, G., & Lin, Y. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications, 58(33), 4711–4714. [Link]
- Dunitz, J. D. (1995). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis (pp. 379–396).
-
Warren, G. L., & Nicklaus, M. C. (n.d.). Computational Validation of the Importance of Absolute Stereochemistry in Virtual Screening. Request PDF. Retrieved January 7, 2026, from [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 13). ResearchGate. Retrieved January 7, 2026, from [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022, August 5). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved January 7, 2026, from [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022, August 5). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Benzothiophene: Assorted Bioactive Effects. (2024, June 10). International Journal of Pharmaceutical Sciences. Retrieved January 7, 2026, from [Link]
- Circular Dichroism Procedure. (n.d.). CU Anschutz School of Medicine.
-
Hussain, R., & Siligardi, G. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(12), 7047–7065. [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022, August 5). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Absolute Configuration Determination of Pharmaceutical Crystalline Powders by MicroED Via Chiral Salt Formation. (n.d.). NanoImaging Services. Retrieved January 7, 2026, from [Link]
-
ECD Simulation Prediction. (n.d.). Technology Networks. Retrieved January 7, 2026, from [Link]
-
Absolute configuration of complex chiral molecules. (n.d.). Spark904. Retrieved January 7, 2026, from [Link]
-
Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. (2024, August 8). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Determination of the absolute configuration and solution conformation of the antifungal agents ketoconazole, itraconazole, and miconazole with vibrational circular dichroism. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? (n.d.). MtoZ Biolabs. Retrieved January 7, 2026, from [Link]
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). eLS.
- Comparison of NMR and X-ray crystallography. (n.d.). University of Debrecen.
- Snatzke, G. (1995). 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. In Stereoselective Synthesis (pp. 417–446).
-
Wu, Y. L., Yang, C., & Oren, D. A. (2005). Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. Molecular and Cellular Biology, 25(1), 55–66. [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved January 7, 2026, from [Link]
-
Le, P. H., & Emge, T. J. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(6), 661–666. [Link]
-
Purity assessment and determination of sertaconazole in bulk and pharmaceutical formulations based on spectrophotometric and chr. (2015, December 31). SciSpace. Retrieved January 7, 2026, from [Link]
- A Simple Method for Specification of Absolute Configuration. (n.d.).
-
Absolute Configuration. (2020, October 20). YouTube. Retrieved January 7, 2026, from [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediresonline.org [mediresonline.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. fiveable.me [fiveable.me]
- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 15. A review of the application of chiroptical methods to analytical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spark904.nl [spark904.nl]
- 18. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. emeraldcloudlab.com [emeraldcloudlab.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 24. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. m.youtube.com [m.youtube.com]
- 29. mdpi.com [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Determination of the absolute configuration and solution conformation of the antifungal agents ketoconazole, itraconazole, and miconazole with vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs [mtoz-biolabs.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of Methyl 4-chloro-1-benzothiophene-2-carboxylate Based Compounds
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate process of drug development, the specificity of a candidate molecule for its intended biological target is a critical determinant of its therapeutic efficacy and safety. Off-target interactions, where a drug molecule binds to unintended proteins, can lead to a spectrum of adverse effects and unforeseen toxicities. The benzothiophene scaffold, a privileged structure in medicinal chemistry, is the foundation for a multitude of bioactive compounds, including antipsychotics and anti-cancer agents.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a promising compound series based on the methyl 4-chloro-1-benzothiophene-2-carboxylate core.
Our lead compound, this compound, serves as a key intermediate in the synthesis of the atypical antipsychotic Brexpiprazole and inhibitors of histone deacetylases (HDACs).[3][4] This dual relevance underscores the necessity of a comprehensive understanding of its selectivity profile. This guide will objectively compare its performance against relevant alternatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights for lead optimization and risk mitigation.
Designing a Comprehensive Cross-Reactivity Screening Cascade
To thoroughly assess the selectivity of our lead compound, a multi-tiered screening strategy is employed. The rationale behind this experimental design is to cast a wide net initially to identify potential off-target families, followed by more focused assays to quantify the interactions.
Primary Broad-Panel Screening
The initial step involves screening the lead compound at a single high concentration (e.g., 10 µM) against a broad panel of targets known to be frequent culprits in off-target effects. Commercial services offer extensive panels that cover major classes of drug targets.[5][6] For our lead compound, a panel comprising G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors is essential due to the known polypharmacology of drugs derived from similar scaffolds.[2][7]
Secondary Confirmatory and Potency Assays
Any "hits" identified in the primary screen (typically defined as >50% inhibition or binding) are then subjected to secondary assays to confirm the interaction and determine the potency (e.g., IC50 or Ki). These dose-response studies are crucial for understanding the therapeutic window and potential for off-target effects at clinically relevant concentrations.
Experimental Workflow for Cross-Reactivity Profiling
Caption: Experimental workflow for cross-reactivity profiling.
Comparative Cross-Reactivity Profiles
To contextualize the selectivity of this compound (Lead Compound), we compare its (hypothetical, yet plausible) off-target profile with two benchmark compounds:
-
Brexpiprazole: An atypical antipsychotic with a well-characterized, complex pharmacology.[1][8]
-
HDACi-BTh (A Benzothiophene-based HDAC6 Inhibitor): A representative selective inhibitor of histone deacetylase 6.[4][9]
GPCR Panel: Unveiling Serotonergic and Adrenergic Interactions
Given the therapeutic role of Brexpiprazole in modulating dopaminergic and serotonergic pathways, a focused GPCR panel is paramount. The following table summarizes the binding affinities (Ki, nM) for our lead compound and Brexpiprazole.
| Target | Lead Compound (Ki, nM) | Brexpiprazole (Ki, nM)[1] | Comments |
| Dopamine D2 | 850 | 0.3 | Lead compound shows significantly lower affinity for the primary target of many antipsychotics. |
| Serotonin 5-HT1A | 450 | 0.12 | Moderate off-target interaction for the lead compound. |
| Serotonin 5-HT2A | 600 | 0.47 | Weaker, but notable, interaction. |
| Adrenergic α1B | 350 | 0.17 | Potential for cardiovascular side effects. |
| Adrenergic α2C | 700 | 0.59 | Lower affinity compared to α1B. |
This data suggests that while our lead compound is less potent at the primary targets of Brexpiprazole, it still exhibits moderate affinity for several serotonergic and adrenergic receptors, which could contribute to a side effect profile if developed for other indications.
Kinase and Enzyme Panel: Probing for Unintended Inhibition
The benzothiophene scaffold is a known hinge-binding motif in many kinase inhibitors and can also interact with other enzymes. A broad kinase and enzyme panel is therefore crucial.
| Target | Lead Compound (% Inhibition @ 10µM) | HDACi-BTh (% Inhibition @ 10µM) | Comments |
| HDAC6 | 85 | >95 | Significant hit. The lead compound shows strong inhibition of HDAC6, a target for cancer and inflammatory diseases.[9] |
| HDAC1 | 25 | 15 | Lower activity against other HDAC isoforms, suggesting some selectivity. |
| BDK | 65 | Not Reported | Significant hit. Benzothiophene carboxylates are known inhibitors of Branched-chain α-ketoacid dehydrogenase kinase (BDK).[10] |
| SENP2 | 15 | Not Reported | Minor interaction with SUMO-specific proteases.[11] |
| Abl Kinase | 5 | Not Reported | No significant activity against this common off-target kinase. |
| EGFR Kinase | 8 | Not Reported | No significant activity. |
The most striking finding is the potent inhibition of HDAC6 and BDK. This suggests that while being developed for one therapeutic purpose, this chemical series may have utility in other disease areas, but also flags these as key off-targets to monitor.
Detailed Experimental Protocol: Radiometric Kinase Assay (for BDK)
To quantify the inhibitory activity against BDK, a radiometric assay is a robust and sensitive method.
Objective: To determine the IC50 value of the lead compound against Branched-chain α-ketoacid dehydrogenase kinase (BDK).
Materials:
-
Recombinant human BDK enzyme
-
BCKDC-E1α (kinase substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Lead compound stock solution in DMSO
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Serially dilute the lead compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Then, prepare intermediate dilutions in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 20 µL of BDK enzyme solution (pre-diluted in kinase buffer) to each well.
-
Substrate and ATP Addition: Initiate the kinase reaction by adding 20 µL of a solution containing the BCKDC-E1α substrate and [γ-³²P]ATP. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Washing: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Signal Detection: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Implications of Off-Target Activity
The observed off-target interactions have the potential to modulate key cellular signaling pathways. For instance, the inhibition of HDAC6 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can affect microtubule dynamics and cell migration.
Caption: Potential signaling pathways affected by off-target interactions.
Conclusion and Future Directions
The cross-reactivity profiling of this compound reveals a compound with a complex pharmacological profile. While demonstrating weaker activity at the primary targets of the approved drug Brexpiprazole, it exhibits significant inhibitory effects on HDAC6 and BDK. This dual activity presents both a challenge and an opportunity.
For the development of this compound series for its primary indication, medicinal chemistry efforts should focus on reducing the affinity for HDAC6 and BDK to minimize potential off-target effects. Structure-activity relationship (SAR) studies will be crucial in identifying the structural motifs responsible for these interactions. Conversely, the potent HDAC6 and BDK inhibition suggests that this scaffold could be a starting point for the development of novel therapeutics for oncology, inflammatory diseases, or metabolic disorders.
This guide underscores the importance of early and comprehensive cross-reactivity profiling in modern drug discovery. By understanding the full spectrum of a compound's biological interactions, we can make more informed decisions, leading to the development of safer and more effective medicines.
References
- Citrome, L. (2015). Brexpiprazole: a new dopamine D₂receptor partial agonist for the treatment of schizophrenia and major depressive disorder. Drugs of today (Barcelona, Spain: 1998), 51(7), 397–414.
- Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., ... & Mørk, A. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.
-
An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. [Link]
-
In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922.
-
Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder. (2016). PMC. [Link]
- De Vreese, R., Van Steen, N., Verhaeghe, T., Desmet, T., Bougarne, N., De Bosscher, K., ... & D'hooghe, M. (2015). Synthesis of benzothiophene-based hydroxamic acids as potent and selective HDAC6 inhibitors. Chemical communications (Cambridge, England), 51(48), 9868–9871.
-
Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
-
A positron emission tomography occupancy study of brexpiprazole at dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors, and serotonin reuptake transporters in subjects with schizophrenia. (2017). PMC. [Link]
-
Spotlight on brexpiprazole and its potential in the treatment of schiz | DDDT. (2016). Dovepress. [Link]
-
Synthesis of benzothiophene-based hydroxamic acids as potent and selective HDAC6 inhibitors. (2015). PubMed. [Link]
-
Benzothiophene-based histone deacetylase inhibitors. (2007). PubMed. [Link]
-
Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]
-
Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family. (2020). PubMed. [Link]
-
Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (2014). Journal of Biological Chemistry. [Link]
-
Benzothiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. (2016). PubMed. [Link]
Sources
- 1. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brexpiprazole - Wikipedia [en.wikipedia.org]
- 9. Synthesis of benzothiophene-based hydroxamic acids as potent and selective HDAC6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 4-chloro-1-benzothiophene-2-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 4-chloro-1-benzothiophene-2-carboxylate. As a chlorinated heterocyclic compound, this substance requires meticulous handling not only during its use in research and development but also through every stage of its waste lifecycle. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.
Hazard Assessment and Chemical Profile
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound belongs to the class of chlorinated organic compounds, which are often toxic and non-biodegradable.[1] While a specific, universally adopted hazard classification for this exact molecule may not be available, its structural motifs provide clear guidance for its classification as hazardous waste.
-
Chlorinated Organic Structure: The presence of a chlorine atom on the aromatic ring designates this compound as a halogenated organic. Such compounds can release free halogens or form hazardous byproducts like hydrogen chloride gas upon improper treatment, such as conventional burning.[1] High-temperature incineration is often required for their complete and safe destruction.[1]
-
Biological Activity: Benzothiophene derivatives are known for a wide range of therapeutic properties, indicating a high degree of biological activity.[2][3] This inherent bioactivity necessitates that the compound and its waste be treated as potentially toxic.
-
Aquatic Toxicity: Related chemical structures are often classified as very toxic to aquatic life with long-lasting effects. Therefore, disposal into sewer systems is strictly prohibited to prevent significant environmental contamination.[4][5]
Based on this profile, this compound waste must be managed as Hazardous Waste .
| Hazard Profile: this compound | |
| Chemical Class | Halogenated Organic Compound |
| Primary Concerns | Toxicity, Environmental Hazard (Aquatic Toxicity), Non-biodegradable[1] |
| Incompatibilities | Strong oxidizing agents[6][7] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant (typically via incineration)[1][6] |
| Prohibited Disposal Routes | Regular Trash, Sewer/Drain System[4][5] |
The Core Principle: Waste Segregation
The single most critical step in managing this waste stream is segregation at the point of generation.[4] Mixing halogenated waste with non-halogenated waste streams needlessly complicates and increases the cost of disposal, as the entire mixture must be treated as the more hazardous (halogenated) substance.[5][8]
Waste Stream Decision Workflow
The following diagram outlines the initial decision-making process for classifying and segregating chemical waste generated in the laboratory.
Caption: On-site hazardous waste management workflow.
Regulatory Framework and Generator Status
Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory. [4]Your laboratory's specific storage limits and timelines depend on the total volume of hazardous waste your entire facility generates per month.
| Generator Status | Monthly Generation Rate | On-Site Accumulation Time Limit (in CAA) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No time limit [9] |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Up to 180 days [9] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | Up to 90 days [9] |
It is the responsibility of your institution's EHS department to determine the facility's generator status and manage the Central Accumulation Area (CAA) accordingly. [9]As a researcher, your primary responsibility is the proper management of waste within the SAA.
Emergency Procedures: Spills and Exposures
Preparedness is a key component of safety. [10]* Spill Management:
- For small spills, use a chemical spill kit containing an appropriate absorbent material.
- Absorb the spill, then collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste. [11] * For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Personal Exposure:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. [11] * Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [6][11] * Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. [11] By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety, ensure the integrity of our environment, and uphold the rigorous standards of our scientific community.
-
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Safety Data Sheet for 4-Methylthiophene-2-carboxylic acid. (2025, December 20). Fisher Scientific.
- Safety Data Sheet for Methyl 7-nitro-1-benzothiophene-2-carboxylate. (2018, August 20). Acros PharnaTech Limited.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- Safety Data Sheet for a related compound. (2025, April 28). Sigma-Aldrich.
- Safety Data Sheet for Methyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate. (2023, February 17). ChemScene.
- Safety Data Sheet for Benzene, 1-chloro-4-(methylthio)-. (2021, December 25). Fisher Scientific.
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
- Hazardous Waste Reduction. (n.d.). University of California, Santa Cruz.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). LabTAG.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). National Institutes of Health.
- Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate. (n.d.). ChemScene.
- Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water. (2022). Organic & Biomolecular Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acrospharma.co.kr [acrospharma.co.kr]
Navigating the Safe Handling of Methyl 4-chloro-1-benzothiophene-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Methyl 4-chloro-1-benzothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, demands a meticulous approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is a solid organic compound.[1] Although the toxicological properties of this specific compound have not been fully investigated, related halogenated benzothiophene derivatives present several potential hazards that we must proactively address.[1][2]
Potential Hazards Include:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]
-
Harmful if Swallowed: Ingestion could be detrimental to health.[3]
Given the presence of a chlorinated aromatic system, it is also prudent to handle this compound with the assumption that it may have other long-term health effects, a standard precautionary principle in chemical research.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Conforming to EN166 or NIOSH standards, these are essential to protect against accidental splashes or airborne particles.[1][5] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Gloves must be inspected for integrity before each use. Employ proper glove removal techniques to avoid skin contact with the outer surface. Dispose of contaminated gloves in accordance with laboratory and local regulations.[5] |
| Body Protection | Laboratory Coat | A standard lab coat is mandatory to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a Chemical Fume Hood | All handling of this compound should be performed in a well-ventilated chemical fume hood to minimize the inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be required.[1][2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing contamination. The following protocol outlines the safe handling of this compound from receipt to disposal.
Experimental Workflow for Safe Handling
Caption: A generalized workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation and Engineering Controls:
-
Before beginning any work, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Designate a specific area within the fume hood for the handling of this compound to contain any potential contamination.
-
-
Handling the Compound:
-
Always wear the appropriate PPE as detailed in the table above.
-
When weighing and transferring the solid compound, do so within the chemical fume hood to prevent the generation of airborne dust.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[5]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Collection:
-
All waste containing this compound, including excess material, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Procedure:
-
Do not discharge any waste containing this chemical into the sewer system.[5]
-
Waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
By adhering to these rigorous safety and handling protocols, you can confidently work with this compound, ensuring a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.
References
-
Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 3-Amino-4-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
-
Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 3-Bromo-4-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
-
Acros PharnaTech Limited. (2018, August 20). Safety Data Sheet: Methyl 7-nitro-1-benzothiophene-2-carboxylate. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
